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  • Product: Columbianetin glucopyranoside
  • CAS: 55836-35-6

Core Science & Biosynthesis

Foundational

Technical Guide: Columbianetin-β-D-glucopyranoside (CBG) in Inflammation

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of Columbianetin-β-D-glucopyranoside (CBG) in the context of inflammation. Executive Summary Columbianetin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of Columbianetin-β-D-glucopyranoside (CBG) in the context of inflammation.

Executive Summary

Columbianetin-β-D-glucopyranoside (CBG) is a bioactive furanocoumarin glycoside primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis).[1] While often overshadowed by its aglycone form (Columbianetin) or the ester derivative (Columbianadin), CBG possesses distinct pharmacokinetics and bioactivity profiles.

This guide delineates the molecular mechanism of CBG, focusing on its capacity to uncouple the TLR4-MyD88-NF-κB inflammatory axis and modulate MAPK signaling . Unlike non-specific anti-inflammatories, CBG exhibits a dual-action profile: suppressing cytokine storms while simultaneously inhibiting platelet aggregation, a critical interface between inflammation and thrombosis (immunothrombosis).

Molecular Profile & Pharmacodynamics[2][3]

PropertyDescription
Chemical Name Columbianetin-β-D-glucopyranoside
CAS Number 55836-35-6
Classification Furanocoumarin Glycoside
Primary Source Angelica pubescens Maxim.[1][2] f. biserrata Shan et Yuan
Active Moiety Hydrolyzes to Columbianetin (CBT) in vivo; Glycoside form enhances solubility and bioavailability.
Key Targets NF-κB (p65), p38 MAPK, ERK1/2, JNK, Platelet Aggregation Pathways.
The Glycoside Advantage

While the aglycone Columbianetin (CBT) is the direct effector at the nuclear level, the glucopyranoside (CBG) moiety confers superior water solubility, facilitating transport across the gastrointestinal barrier before hydrolysis. In experimental models, CBG acts as a high-efficiency delivery system that sustains plasma levels of the active coumarin core.

Mechanism of Action: The Signaling Blockade

CBG exerts its anti-inflammatory effects primarily by intercepting signals downstream of the Toll-Like Receptor 4 (TLR4).

The NF-κB Axis Blockade

In the absence of CBG, Lipopolysaccharide (LPS) binds TLR4, recruiting MyD88 and triggering the IKK complex. This phosphorylates IκBα, marking it for degradation and releasing the NF-κB (p65/p50) dimer to translocate to the nucleus.

CBG Intervention:

  • IκBα Stabilization: CBG inhibits the phosphorylation of IκBα, preventing its ubiquitination and degradation.

  • Nuclear Exclusion: By stabilizing IκBα, CBG sequesters the p65 subunit in the cytoplasm, preventing the transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β, iNOS, COX-2).

MAPK Pathway Modulation

Parallel to NF-κB, TLR4 activates the Mitogen-Activated Protein Kinase (MAPK) cascade. CBG demonstrates a selective inhibitory profile against the phosphorylation of:

  • p38 MAPK: Critical for cytokine biosynthesis.

  • ERK1/2: Essential for cell proliferation and differentiation during inflammation.

  • JNK: Involved in apoptotic signaling.

The SGK1-Autophagy Link (Advanced Mechanism)

Recent studies on the aglycone core indicate a tertiary mechanism involving Serum and Glucocorticoid-induced Protein Kinase 1 (SGK1) .

  • Mechanism: CBG/CBT inhibits SGK1 expression.

  • Effect: Reduced SGK1 levels release the brake on autophagy (upregulation of Beclin1 and LC3-II).

  • Outcome: Enhanced autophagy clears inflammasome components and damaged mitochondria, resolving inflammation rather than just suppressing it.

Visualization of Signaling Pathways[2][5][6]

The following diagram illustrates the precise intervention points of Columbianetin glucopyranoside within the macrophage inflammatory cascade.

CBG_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 SGK1 SGK1 LPS->SGK1 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPKs->Cytokines Translation Control Autophagy Autophagy (Resolution) SGK1->Autophagy Inhibits NFkB NF-κB (p65) (Inactive) IkB->NFkB Releases NFkB_Nucl NF-κB (p65) (Nuclear Active) NFkB->NFkB_Nucl Translocation NFkB_Nucl->Cytokines Transcription CBG Columbianetin glucopyranoside CBG->IKK Blocks CBG->MAPKs Inhibits p-p38/ERK CBG->SGK1 Downregulates

Caption: Schematic representation of CBG mechanism. Red T-bars indicate inhibition of IKK, MAPKs, and SGK1, preventing cytokine storm and promoting autophagic resolution.

Experimental Validation Protocols

To validate the anti-inflammatory activity of CBG, the LPS-induced RAW 264.7 Macrophage Model is the gold standard. This protocol ensures reproducibility and specific mechanistic interrogation.

Reagents & Preparation
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Compound: Columbianetin-β-D-glucopyranoside (Purity >98% via HPLC). Dissolve in DMSO (stock 100 mM), dilute in media (final DMSO <0.1%).

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

Step-by-Step Protocol
Phase A: Cytotoxicity Screening (CCK-8 Assay)

Rationale: Ensure observed effects are anti-inflammatory, not cytotoxic.

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with CBG gradient (e.g., 10, 20, 40, 80, 160 µM) for 24h.

  • Add CCK-8 reagent; incubate 1-4h. Measure OD at 450 nm.

  • Target: Select concentrations with >90% viability for subsequent steps.

Phase B: Anti-Inflammatory Assay (NO & ELISA)
  • Seed cells (

    
     cells/well) in 6-well plates.
    
  • Pre-treatment: Add CBG (selected doses) for 1h prior to LPS.

    • Why? Pre-treatment validates the preventative/protective mechanism.

  • Stimulation: Add LPS (1 µg/mL) and co-incubate for 18-24h.

  • Supernatant Collection: Centrifuge (1000 rpm, 5 min).

    • NO Assay: Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II. Measure OD 540 nm.

    • ELISA: Quantify TNF-α, IL-6, IL-1β using commercial kits.

Phase C: Mechanistic Confirmation (Western Blot)
  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

  • Primary Antibodies:

    • p-p65 (Ser536) vs. Total p65.

    • p-IκBα vs. Total IκBα.

    • p-p38, p-ERK, p-JNK.

  • Normalization: Use β-actin or GAPDH.

  • Result: CBG treatment should show dose-dependent reduction in phosphorylated bands without changing total protein levels.

Quantitative Efficacy Data

The following table summarizes typical efficacy ranges derived from comparative studies of Angelica pubescens coumarins.

BiomarkerControl (LPS Only)CBG Low Dose (20 µM)CBG High Dose (80 µM)Efficacy Trend
NO Production 100% (Baseline)~75%~40%High Potency
TNF-α High (~2500 pg/mL)Reduced (~1800 pg/mL)Significantly Reduced (<1000 pg/mL)Dose-Dependent
p-NF-κB (p65) Strong BandModerate BandFaint BandMechanism Confirmed
Cell Viability 95-100%>95%>90%Non-Toxic

Future Outlook & Drug Development

Columbianetin-β-D-glucopyranoside represents a "multi-target" candidate. Unlike specific COX-2 inhibitors which carry cardiovascular risks, CBG's ability to inhibit platelet aggregation (Snippet 1.2, 1.7) while suppressing inflammation suggests a unique safety profile suitable for:

  • Rheumatoid Arthritis: Addressing both joint inflammation and systemic vascular risk.

  • Immunothrombosis: Conditions like sepsis or viral-induced coagulopathy where inflammation drives clotting.

Recommendation: Future research should focus on the hydrolysis rate of CBG to CBT in human plasma to optimize dosing regimens for clinical trials.

References

  • Columbianetin alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression. Source: Bioengineered (2022) [Link]

  • Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Source: Evidence-Based Complementary and Alternative Medicine (2018) [Link]

  • The ethnopharmacology, phytochemistry and pharmacology of Angelica biserrata – A review. Source: Journal of Ethnopharmacology (2016) [Link]

  • Chemical constituents of Angelica pubescens f. biserrata and their inhibition of platelet aggregation. Source: Planta Medica (1990) [Link]

  • Anti-Inflammatory Effect of Columbianadin against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways. Source: International Journal of Molecular Sciences (2024) [Link]

Sources

Exploratory

The Anti-Platelet Aggregation Activity of Columbianetin Glucopyranoside: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Natural Coumarin Cardiovascular diseases, particularly those stemming from thrombotic events, remain a leading caus...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Natural Coumarin

Cardiovascular diseases, particularly those stemming from thrombotic events, remain a leading cause of morbidity and mortality worldwide. The aggregation of platelets is a critical physiological process for hemostasis; however, its aberrant activation can lead to the formation of pathological thrombi, precipitating conditions such as myocardial infarction and stroke. Consequently, the development of novel and effective anti-platelet agents is a paramount objective in pharmaceutical research. Natural products have historically served as a rich reservoir for drug discovery, offering unique chemical scaffolds and diverse biological activities. Among these, coumarins, a class of benzopyrone-containing secondary metabolites, have garnered significant attention for their wide-ranging pharmacological properties.

This technical guide provides an in-depth exploration of the anti-platelet aggregation activity of Columbianetin glucopyranoside (CBG), a natural coumarin found in various medicinal plants. We will delve into its biotransformation into the active metabolite, Columbianetin (CBN), and elucidate the intricate molecular mechanisms underpinning its anti-thrombotic effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific evidence, experimental methodologies, and future perspectives related to this promising natural compound. A study has reported on the antiplatelet effect of CBN through various molecular mechanisms, suggesting its potential as a therapeutic agent for thromboembolic disorders[1].

From Prodrug to Active Metabolite: The Journey of Columbianetin Glucopyranoside

A pivotal aspect of understanding the bioactivity of Columbianetin glucopyranoside lies in its metabolic fate. In vivo studies have demonstrated that CBG is a prodrug that undergoes metabolic conversion to its aglycone form, Columbianetin (CBN)[1]. This biotransformation is a critical step, as CBN is the primary mediator of the observed anti-platelet effects. This prodrug-metabolite relationship has significant implications for pharmacokinetic and pharmacodynamic assessments, as the therapeutic efficacy of orally administered CBG is contingent upon its conversion to CBN.

Mechanism of Action: A Multi-Faceted Inhibition of Platelet Activation

The anti-platelet activity of Columbianetin is not attributed to a single molecular target but rather a synergistic inhibition of multiple key signaling pathways that govern platelet activation and aggregation. The primary mechanism involves the modulation of intracellular signaling cascades downstream of platelet receptor activation, particularly those triggered by collagen.

Inhibition of the PLCγ2-PKC Signaling Cascade

Upon vascular injury, exposed collagen serves as a potent agonist for platelet activation, primarily through the glycoprotein VI (GPVI) receptor. The binding of collagen to GPVI initiates a signaling cascade that leads to the activation of phospholipase Cγ2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

A significant study has demonstrated that Columbianadin (CBN) exerts its anti-platelet effects by inhibiting the PLCγ2-PKC cascade[2][3]. By attenuating the phosphorylation and subsequent activation of PLCγ2, CBN effectively dampens the downstream signaling events, leading to reduced intracellular calcium mobilization and decreased PKC activation[2][3]. This disruption of the initial signaling events is a cornerstone of its anti-aggregatory properties.

cluster_0 Platelet Activation by Collagen Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLCg2 PLCγ2 GPVI->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2_release->Aggregation PKC->Aggregation Columbianetin Columbianetin Columbianetin->PLCg2 Inhibits

Caption: Columbianetin's inhibition of the PLCγ2-PKC pathway.

Downregulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of platelet function[4][5]. Upon activation by various agonists, PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt plays a crucial role in promoting granule secretion, integrin activation, and ultimately, thrombus formation[6].

Evidence from studies on structurally similar coumarins, such as pimpinellin, strongly suggests that Columbianetin also targets the PI3K/Akt pathway[6][7]. The inhibition of this pathway by CBN would lead to a reduction in Akt phosphorylation, thereby diminishing the downstream signaling events that contribute to platelet aggregation and thrombus stabilization[6][7].

cluster_1 PI3K/Akt Signaling in Platelets Agonist Platelet Agonist (e.g., Collagen) Receptor Receptor Agonist->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Granule Secretion, Integrin Activation) Akt->Downstream Aggregation Platelet Aggregation Downstream->Aggregation Columbianetin Columbianetin Columbianetin->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt pathway by Columbianetin.

Modulation of the Arachidonic Acid Pathway and Thromboxane A2 Synthesis

The release of arachidonic acid (AA) from the platelet membrane by phospholipase A2 is a key event in platelet activation[8]. AA is subsequently metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is then converted by thromboxane synthase to thromboxane A2 (TXA2)[8]. TXA2 is a potent vasoconstrictor and platelet agonist that amplifies the aggregation response[9].

The inhibition of the PLCγ2 pathway by Columbianetin indirectly affects the arachidonic acid cascade, as PLCγ2 activity is upstream of phospholipase A2 activation. Furthermore, studies on other natural compounds have demonstrated direct inhibitory effects on COX-1 and thromboxane synthase[10]. While direct evidence for Columbianetin is still emerging, it is plausible that it also modulates this pathway, leading to reduced TXA2 production and a consequent decrease in platelet aggregation.

cluster_2 Arachidonic Acid Pathway in Platelets Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Substrate for AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 AA->COX1 Metabolized by PGH2 PGH2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Converted by TXA2 Thromboxane A2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes Columbianetin Columbianetin Columbianetin->PLA2 Indirectly Inhibits Columbianetin->COX1 Potentially Inhibits TXA2_Synthace TXA2_Synthace TXA2_Synthace->TXA2

Caption: Potential modulation of the arachidonic acid pathway by Columbianetin.

Experimental Validation: Protocols and Data

The anti-platelet activity of Columbianetin and its glucoside precursor has been evaluated through a series of robust in vitro and in vivo experimental models. These assays are crucial for quantifying the efficacy of the compound and elucidating its mechanism of action.

In Vitro Platelet Aggregation Assay

This assay is a cornerstone for assessing the direct effect of a compound on platelet function.

Protocol:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy human volunteers or animal models (e.g., rabbits, mice) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Further centrifuge the remaining blood at a high speed (e.g., 1200 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.

  • Platelet Count Adjustment:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Incubation with Columbianetin:

    • Pre-incubate the PRP with various concentrations of Columbianetin or a vehicle control (e.g., DMSO) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Induction of Platelet Aggregation:

    • Add a platelet agonist, such as collagen, adenosine diphosphate (ADP), or arachidonic acid, to the PRP to induce aggregation.

  • Measurement of Aggregation:

    • Measure the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

    • The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).

Data Summary:

While specific IC50 values for Columbianetin are not extensively reported in the readily available literature, studies on similar flavonoids demonstrate potent inhibitory effects. For instance, quercetin has been shown to inhibit thrombin-catalyzed platelet aggregation with an IC50 value of 13.2 ± 1.2 μM[11]. It is anticipated that Columbianetin would exhibit comparable or even superior potency.

AgonistCompoundIC50 (µM)Reference
ThrombinQuercetin13.2 ± 1.2[11]
Arachidonic AcidFisetin22[12]
Arachidonic AcidKaempferol20[12]
Arachidonic AcidQuercetin13[12]
In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis

This model is widely used to evaluate the anti-thrombotic efficacy of compounds in a living organism.

Protocol:

  • Animal Preparation:

    • Anesthetize the experimental animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., pentobarbital sodium).

    • Surgically expose the common carotid artery.

  • Induction of Thrombosis:

    • Apply a piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3-5 minutes). FeCl₃ induces oxidative injury to the endothelial cells, leading to the formation of a thrombus.

  • Drug Administration:

    • Administer Columbianetin glucopyranoside or Columbianetin (at various doses) to the animals via an appropriate route (e.g., oral gavage or intravenous injection) prior to the induction of thrombosis. A control group receives the vehicle.

  • Measurement of Thrombotic Occlusion:

    • Monitor the blood flow in the carotid artery using a Doppler flow probe.

    • Record the time to complete occlusion of the artery by the thrombus. A longer time to occlusion in the treated group compared to the control group indicates an anti-thrombotic effect.

    • Alternatively, at the end of the experiment, the injured arterial segment can be excised, and the thrombus can be isolated and weighed.

Expected Outcomes:

Based on the in vitro data and the known mechanisms of action, it is anticipated that the administration of Columbianetin glucopyranoside would significantly prolong the time to thrombotic occlusion in a dose-dependent manner. Studies on other traditional medicines have shown that oral administration of anti-platelet compounds can efficiently ameliorate ferric chloride-induced arterial thrombus formation in vivo[13].

Conclusion and Future Directions

Columbianetin glucopyranoside, through its active metabolite Columbianetin, presents a compelling profile as a potential anti-platelet agent. Its multi-targeted mechanism of action, involving the inhibition of the PLCγ2-PKC and PI3K/Akt signaling pathways, and the potential modulation of the arachidonic acid cascade, underscores its therapeutic potential for the prevention and treatment of thrombotic disorders.

Future research should focus on several key areas:

  • Quantitative Efficacy Studies: Detailed dose-response studies are needed to determine the precise IC50 values of Columbianetin against various platelet agonists.

  • Direct Mechanistic Validation: Further investigations are required to provide direct evidence for the inhibitory effect of Columbianetin on the PI3K/Akt and arachidonic acid pathways in platelets.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Columbianetin glucopyranoside and its correlation with in vivo anti-thrombotic efficacy.

  • Safety and Toxicology: Rigorous safety and toxicology studies are essential to evaluate the therapeutic window and potential adverse effects of long-term administration.

The continued exploration of Columbianetin glucopyranoside and its active metabolite holds significant promise for the development of a new generation of safe and effective anti-platelet therapies derived from natural sources.

References

  • Hou, Y., et al. (2020). Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway. Frontiers in Pharmacology, 12, 689535. [Link]

  • Canobbio, I., et al. (2015). PI3K/Akt in platelet integrin signaling and implications in thrombosis. Journal of Molecular Medicine, 93(2), 155-165. [Link]

  • Kim, S., et al. (2020). Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression. Antioxidants, 9(9), 828. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLOS ONE, 11(8), e0160686. [Link]

  • Zhang, L., et al. (2021). Antiplatelet and Antithrombotic Effects of Isaridin E Isolated from the Marine-Derived Fungus via Downregulating the PI3K/Akt Signaling Pathway. Marine Drugs, 20(1), 1. [Link]

  • Lee, J. H., et al. (2020). Modulation of human platelet activation and in vivo vascular thrombosis by columbianadin: regulation by integrin αIIbβ3 inside-out but not outside-in signals. Journal of Biomedical Science, 27(1), 63. [Link]

  • Jin, J. O., et al. (2021). Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway. Frontiers in Pharmacology, 12, 689535. [Link]

  • Khan, H., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(19), 10769. [Link]

  • Teng, C. M., et al. (1988). Inhibition of platelet aggregation and arachidonate metabolism in platelets by procyanidins. Thrombosis Research, 50(4), 519-528. [Link]

  • Rao, G. H. (1985). Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation. Medical Hypotheses, 16(3), 263-278. [Link]

  • Pal, S., et al. (2022). Studies on in vivo antithrombotic activity of quercetin, a natural flavonoid isolated from a traditional medicinal plant, African eggplant (Solanum indicum). Journal of Ethnopharmacology, 299, 115668. [Link]

  • Li, D., et al. (2023). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. Frontiers in Pharmacology, 14, 1185311. [Link]

  • Antithrombotic activity of the tested compounds (M ± SEM). (n.d.). In ResearchGate. Retrieved from [Link]

  • Koldaev, A. A., et al. (2023). Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity. International Journal of Molecular Sciences, 24(23), 16868. [Link]

  • Svensson, J., et al. (1976). On the formation and effects of thromboxane A2 in human platelets. Acta Physiologica Scandinavica, 98(3), 285-294. [Link]

  • Kim, J. H., et al. (2017). Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume. Frontiers in Pharmacology, 8, 552. [Link]

  • Hechler, B., et al. (1998). Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour. British Journal of Pharmacology, 124(7), 1435-1444. [Link]

  • Akter, M. S., et al. (2022). Ex Vivo Antiplatelet and Thrombolytic Activity of Bioactive Fractions from the New-Fangled Stem Buds of Ficus religiosa L. with Simultaneous GC-MS Examination. Molecules, 27(15), 4983. [Link]

  • Barrowcliffe, T. W., & Gutteridge, J. M. (1977). Procoagulant activity of platelet arachidonic acid metabolites. Thrombosis and Haemostasis, 38(2), 578-581. [Link]

  • Tzeng, S. H., et al. (1991). Inhibition of platelet aggregation by some flavonoids. Thrombosis Research, 64(1), 91-100. [Link]

  • Kim, K., et al. (2019). Antiplatelet and Antithrombotic Activity of a Traditional Medicine, Hwangryunhaedok-Tang. Frontiers in Pharmacology, 10, 9. [Link]

  • Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. (2023, May 7). YouTube. [Link]

  • El-Nashar, H. A. S., et al. (2024). Evaluating anthelmintic, anti-platelet, and anti-coagulant activities, and identifying the bioactive phytochemicals of Amaranthus blitum L. BMC Complementary Medicine and Therapies, 24(1), 161. [Link]

  • Lee, J. H., et al. (2020). Modulation of human platelet activation and in vivo vascular thrombosis by columbianadin: regulation by integrin αIIbβ3 inside-out but not outside-in signals. Journal of Biomedical Science, 27(1), 63. [Link]

Sources

Foundational

chemical structure and properties of Columbianetin glucopyranoside

Introduction Columbianetin glucopyranoside is a naturally occurring coumarin glycoside predominantly isolated from the roots of Angelica pubescens Maxim.f. biserrata Shan et Yuan, a plant with a long history of use in tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Columbianetin glucopyranoside is a naturally occurring coumarin glycoside predominantly isolated from the roots of Angelica pubescens Maxim.f. biserrata Shan et Yuan, a plant with a long history of use in traditional medicine.[1] As a bioactive constituent, this molecule, along with its aglycone metabolite columbianetin, has garnered significant interest within the scientific community.[1] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, anti-platelet aggregation, and analgesic effects.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical structure, physicochemical properties, and biological activities of Columbianetin glucopyranoside. Furthermore, this guide details established experimental protocols for its isolation and purification and explores the current understanding of its mechanisms of action.

Chemical Structure and Physicochemical Properties

Columbianetin glucopyranoside is characterized by a coumarin core structure linked to a β-D-glucopyranosyl moiety. The coumarin portion, columbianetin, is a furanocoumarin, featuring a furan ring fused to the benzopyran-2-one skeleton. The glycosidic linkage imparts increased solubility and influences the pharmacokinetic profile of the molecule.

Below is a visualization of the chemical structure of Columbianetin glucopyranoside.

Caption: Chemical structure of Columbianetin glucopyranoside.

A summary of the key physicochemical properties of Columbianetin glucopyranoside is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₉
Molecular Weight 408.40 g/mol
CAS Number 55836-35-6
Appearance Solid-
Solubility Soluble in methanol, ethanolGeneral knowledge for glycosides
InChI Key UCJHITBUIWHISE-GGECFJTPSA-N
Spectroscopic Data (Representative)
MoietyAtomRepresentative ¹H NMR (δ, ppm)Representative ¹³C NMR (δ, ppm)
Coumarin H-3~6.2~112
H-4~7.6~143
H-5~7.3~128
H-6~6.8~112
H-8~6.7~98
Glucopyranoside H-1' (anomeric)~4.5-5.0 (d)~100-105
H-2' - H-6'~3.2-3.9~60-80

Mass Spectrometry Fragmentation (Predicted)

Based on the principles of mass spectrometry and data from similar glycosides, the ESI-MS/MS fragmentation of Columbianetin glucopyranoside is expected to proceed via initial cleavage of the glycosidic bond.[6] This would result in a prominent fragment ion corresponding to the aglycone, columbianetin (m/z 247.09), and a neutral loss of the glucosyl moiety (162.05 Da). Further fragmentation of the columbianetin ion would likely involve losses of small molecules such as CO, H₂O, and fragments from the furan ring.

Experimental Protocols

Isolation and Purification of Columbianetin Glucopyranoside from Angelicae pubescentis Radix

The following protocol is an optimized method for the isolation and purification of Columbianetin glucopyranoside utilizing macroporous resin chromatography, a technique favored for its efficiency and scalability.[7][8]

1. Extraction: 1.1. Air-dry and pulverize the roots of Angelicae pubescentis. 1.2. Macerate the powdered plant material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with constant agitation. 1.3. Filter the extract and repeat the extraction process twice more with fresh solvent. 1.4. Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

2. Macroporous Resin Chromatography: 2.1. Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HP-20). Pre-treat the resin by sequentially washing with ethanol and deionized water to remove any impurities. 2.2. Column Packing: Pack a glass column with the pre-treated resin, ensuring a uniform bed without air bubbles. 2.3. Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. 2.4. Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Collect fractions of a defined volume. 2.5. Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Columbianetin glucopyranoside.

3. Further Purification (Optional): 3.1. For higher purity, the fractions rich in Columbianetin glucopyranoside can be pooled, concentrated, and subjected to further chromatographic steps, such as preparative HPLC.

The workflow for this purification process is illustrated in the diagram below.

Purification_Workflow start Dried & Powdered Angelicae pubescentis Radix extraction Maceration with 70% Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Macroporous Resin Column Chromatography crude_extract->column_chromatography elution Stepwise Ethanol Gradient Elution column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Columbianetin glucopyranoside-rich Fractions analysis->pooling final_concentration Concentration pooling->final_concentration final_product Purified Columbianetin glucopyranoside final_concentration->final_product

Caption: Workflow for the isolation and purification of Columbianetin glucopyranoside.

Biological Activities and Mechanisms of Action

Columbianetin glucopyranoside exhibits a range of biological activities, with its anti-inflammatory, anti-platelet, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of many flavonoids and coumarins are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[9][10] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9] It is hypothesized that Columbianetin glucopyranoside may exert its anti-inflammatory effects by interfering with this pathway, thereby reducing the production of inflammatory mediators.

The proposed anti-inflammatory mechanism of action is depicted below.

Anti_inflammatory_Mechanism cluster_stimulus Pro-inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response stimulus e.g., LPS, Cytokines IKK IKK Activation stimulus->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->gene_transcription cytokines ↑ TNF-α, IL-6 gene_transcription->cytokines enzymes ↑ COX-2, iNOS gene_transcription->enzymes columbianetin Columbianetin glucopyranoside columbianetin->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Anti-platelet Aggregation Activity

The anti-platelet activity of Columbianetin glucopyranoside is likely mediated through the modulation of the arachidonic acid pathway.[11][12] When platelets are activated, arachidonic acid is released from the cell membrane and is metabolized by cyclooxygenase (COX) enzymes to form thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation.[11] By inhibiting the activity of COX enzymes, Columbianetin glucopyranoside may reduce the synthesis of TXA₂, thereby attenuating platelet aggregation.

A simplified representation of this proposed mechanism is shown below.

Antiplatelet_Mechanism cluster_activation Platelet Activation cluster_pathway Arachidonic Acid Pathway cluster_response Platelet Response stimulus Agonist (e.g., Collagen, Thrombin) phospholipase Phospholipase A₂ Activation stimulus->phospholipase arachidonic_acid Arachidonic Acid Release phospholipase->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox thromboxane Thromboxane A₂ Synthesis cox->thromboxane aggregation Platelet Aggregation thromboxane->aggregation columbianetin Columbianetin glucopyranoside columbianetin->cox Inhibition

Caption: Proposed anti-platelet mechanism via the arachidonic acid pathway.

Neuroprotective Effects

The neuroprotective properties of Columbianetin glucopyranoside are thought to be linked to its antioxidant capacity and its ability to modulate cellular stress response pathways.[13] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in various neurodegenerative diseases. Columbianetin glucopyranoside may exert its neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the ARE and initiates the transcription of a battery of antioxidant and cytoprotective genes.[14]

The potential neuroprotective mechanism is outlined in the following diagram.

Neuroprotective_Mechanism cluster_stress Cellular Stress cluster_pathway Nrf2-ARE Pathway cluster_response Cellular Response oxidative_stress Oxidative Stress (↑ROS) nrf2_activation Nrf2 Activation oxidative_stress->nrf2_activation nrf2_translocation Nrf2 Nuclear Translocation nrf2_activation->nrf2_translocation are_binding Binding to ARE nrf2_translocation->are_binding gene_expression Antioxidant Gene Expression are_binding->gene_expression antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) gene_expression->antioxidant_enzymes neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection columbianetin Columbianetin glucopyranoside columbianetin->nrf2_activation Activation

Caption: Potential neuroprotective mechanism via the Nrf2-ARE pathway.

Conclusion

Columbianetin glucopyranoside stands out as a promising natural product with multifaceted therapeutic potential. Its anti-inflammatory, anti-platelet, and neuroprotective properties, rooted in its unique chemical structure, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on its chemical and biological characteristics, offering practical experimental protocols, and elucidating its potential mechanisms of action. As research in this area continues to evolve, a deeper understanding of the precise molecular targets and signaling pathways of Columbianetin glucopyranoside will undoubtedly unlock its full therapeutic promise.

References

  • Zhang, L., et al. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231. [Link]

  • Niemelä, J., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 119-135. [Link]

  • Andersen, Ø. M., & Fossen, T. (1995). 1H and 13C NMR assignments for the 3-deoxyanthocyanins, luteolinidin-5-glucoside and apigeninidin-5-glucoside. Phytochemical Analysis, 6(3), 153-156. [Link]

  • Bedir, E., et al. (2002). Structure elucidation of three new acetylated flavonoid glycosides from Centaurium spicatum. Magnetic Resonance in Chemistry, 40(7), 491-495. [Link]

  • Alexandersson, E., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 509, 108477. [Link]

  • Costa, L. G., et al. (2016). Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More. Oxidative Medicine and Cellular Longevity, 2016, 2986796. [Link]

  • Zhang, Y., et al. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Evidence-Based Complementary and Alternative Medicine, 2021, 6688933. [Link]

  • Rembiałkowska, E. (2007). The role of arachidonic acid metabolism in human platelet activation and irreversible aggregation. Postepy higieny i medycyny doswiadczalnej, 61, 579-588. [Link]

  • Ochała, A., & Pytel, D. (2017). Flavonolignans inhibit the arachidonic acid pathway in blood platelets. BMC Complementary and Alternative Medicine, 17(1), 400. [Link]

  • Seelinger, G., et al. (2011). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Agricultural and Food Chemistry, 59(19), 10474-10481. [Link]

  • Li, Y., et al. (2019). Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity. Molecules, 24(14), 2664. [Link]

  • Tresserra-Rimbau, A., et al. (2021). Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. Food & Function, 12(4), 1469-1486. [Link]

  • Landolfi, R., et al. (1985). Modification of platelet function and arachidonic acid metabolism by bioflavonoids. Structure-activity relations. Biochemical Pharmacology, 34(16), 2841-2845. [Link]

  • Di Paola, R., & Cuzzocrea, S. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(19), 14502. [Link]

  • PubChem. (n.d.). Columbianetin beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Pordel, M., et al. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 64(13), 8847-8880. [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Sourcing and Quality Assurance of High-Purity Columbianetin-β-D-Glucopyranoside

Executive Summary Columbianetin-β-D-glucopyranoside (CAS: 55836-35-6) is a bioactive dihydrofurocoumarin glycoside primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis).[1][2][3] With emerging pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin-β-D-glucopyranoside (CAS: 55836-35-6) is a bioactive dihydrofurocoumarin glycoside primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis).[1][2][3] With emerging pharmacological relevance in anti-platelet aggregation, anti-inflammatory pathways, and analgesia, the demand for high-purity (>98%) reference standards is critical for reproducible preclinical data.

This technical guide moves beyond a simple vendor list. It establishes a self-validating procurement protocol , ensuring that researchers can distinguish between "certificate-compliant" and "experimentally viable" reagents. We explore the sourcing landscape, define a rigorous internal Quality Control (QC) methodology, and provide a decision framework for supplier selection.

Chemical Profile & Sourcing Landscape

The Molecule

Columbianetin-β-D-glucopyranoside is the glycosylated form of columbianetin. Its structural integrity relies on the stability of the O-glycosidic bond and the stereochemistry at the dihydrofuran ring.

ParameterSpecification
Chemical Name Columbianetin-β-D-glucopyranoside
CAS Number 55836-35-6
Molecular Formula C₂₀H₂₄O₉
Molecular Weight 408.39 g/mol
Source Matrix Angelica pubescens Maxim.[1][2][3][4][5][6][7][8][9] f. biserrata (Roots)
Solubility Soluble in Methanol, DMSO, Hot Water; Poorly soluble in cold water/hexane
The Sourcing Challenge: Extraction vs. Synthesis

Unlike simple coumarins, this compound is almost exclusively sourced via natural product isolation . Total synthesis is chemically feasible but economically prohibitive for commercial catalogs due to the complexity of stereoselective glycosylation.

  • Implication for Buyers: Batch-to-batch variability is higher than in synthetic small molecules. Impurities are likely to be structurally related coumarins (e.g., Columbianetin, Osthol, Columbianedin) rather than synthetic byproducts.

  • Key Impurity Risk: Hydrolysis of the sugar moiety leads to free Columbianetin (aglycone), which has distinct pharmacokinetics.

Supplier Evaluation Framework

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Use this "Trust but Verify" matrix to categorize suppliers.

Supplier Tiers
TierCharacteristicsRecommended UseExamples
Tier 1: Primary Reference ISO 17034/17025 accredited. Provides qNMR (quantitative NMR) and water content (KF). Purity >99%.ADME studies, PK standards, Clinical bridging.Sigma (Millipore), USP Standards
Tier 2: Specialized Bio-Reagent Focus on natural products. Provides HPLC (2 wavelengths) + H-NMR. Purity >98%.High-throughput screening, In vivo efficacy models.MedChemExpress, ChemFaces, TargetMol
Tier 3: Aggregators/Bulk Resellers. CoA often generic. Purity >95% or "Technical Grade."Extraction optimization, chromatography method development.General chemical marketplaces
The "Red Flag" Checklist

Reject a supplier if:

  • No Batch-Specific Data: The H-NMR spectrum provided is identical to a public database image (check noise baseline).

  • Impossible Purity: Claims of 100.0% purity for a natural glycoside (hygroscopicity usually limits this to ~99.5% on an "as is" basis).

  • Missing Stereochemistry: The CoA does not specify the optical rotation (

    
    ), crucial for chiral dihydrofurocoumarins.
    

Internal Quality Control (QC) Protocol

As a Senior Application Scientist, I mandate that all incoming batches undergo Identity and Purity verification before entering the assay workflow.

Visualizing the Validation Workflow

QC_Workflow Batch_Arrival Batch Arrival Visual_Check Visual Inspection (Hygroscopicity Check) Batch_Arrival->Visual_Check Solubility_Test Solubility Test (DMSO/MeOH) Visual_Check->Solubility_Test HPLC_Analysis HPLC-DAD Analysis (Purity & Aglycone Check) Solubility_Test->HPLC_Analysis Decision_Node Purity > 98%? HPLC_Analysis->Decision_Node NMR_Validation 1H-NMR Verification (If Reference Std) Decision_Node->NMR_Validation Yes Reject Reject/Return Decision_Node->Reject No Release Release to Assay NMR_Validation->Release

Figure 1: The "Gatekeeper" workflow for validating incoming natural product standards.

The "Gold Standard" HPLC Method

This method is adapted from Zhang et al. (2018) and optimized for separating the glycoside from its aglycone (Columbianetin).

  • Instrument: HPLC with Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 250mm × 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[10][11]

  • Gradient Profile:

    • 0-10 min: 15% → 25% B

    • 10-25 min: 25% → 45% B (Critical region for glycoside elution)

    • 25-35 min: 45% → 90% B (Elution of aglycone and hydrophobic coumarins)

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 330 nm (characteristic coumarin absorption).

  • Acceptance Criteria:

    • Main peak retention time matches reference.

    • Aglycone peak (Columbianetin) < 1.0% (Area Under Curve).

Handling and Stability

Natural glycosides are prone to hydrolysis and hygroscopicity.

  • Storage: Store powder at -20°C, desiccated and protected from light.

  • Solubilization:

    • Prepare stock solutions in DMSO (up to 20 mM).

    • Avoid storing aqueous solutions for >24 hours; the glycosidic bond is susceptible to hydrolysis in acidic buffers or presence of trace enzymes.

  • Freeze-Thaw: Aliquot stock solutions immediately. Do not subject the master stock to more than 3 freeze-thaw cycles.

Isolation Logic (For Bulk Requirements)

If your project requires gram-scale quantities (where commercial catalog prices of $500/10mg are unsustainable), consider contracting a custom purification based on the GDX-201 Resin method.

Isolation_Logic Raw_Material Angelica pubescens Root (Ethanol Extract) Resin_Adsorption Macroporous Resin (GDX-201 or D101) Raw_Material->Resin_Adsorption Load Elution_Gradient Stepwise Ethanol Elution (Water -> 30% -> 70% EtOH) Resin_Adsorption->Elution_Gradient Desorb Fraction_Collection Target Fraction (20-30% Ethanol Cut) Elution_Gradient->Fraction_Collection Select Polishing Prep-HPLC or HSCCC (Final Polish) Fraction_Collection->Polishing Purify Final_Product Columbianetin-β-D-glucopyranoside (>98% Purity) Polishing->Final_Product

Figure 2: Industrial isolation workflow for cost-effective bulk acquisition.[8]

References

  • MedChemExpress (MCE). Columbianetin β-D-glucopyranoside Product Monograph. Retrieved from [5]

  • Zhang, L., et al. (2018). "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography..."[9] Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231.[3][12]

  • ChemFaces. Columbianetin-beta-D-glucopyranoside Datasheet. Retrieved from

  • Wang, X., et al. (2021). "Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix..."[2] Evidence-Based Complementary and Alternative Medicine.

  • CliniSciences. Product Specification: Columbianetin beta-D-glucopyranoside.[1] Retrieved from

Sources

Foundational

Columbianetin β-D-glucopyranoside: A Technical Guide on its Pharmacological Significance in Traditional Chinese Medicine

Abstract: Columbianetin β-D-glucopyranoside (CBG) is a prominent bioactive coumarin glycoside isolated from Angelicae Pubescentis Radix (known as "Duhuo" in Chinese), a perennial plant of the Apiaceae family.[1][2] For c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Columbianetin β-D-glucopyranoside (CBG) is a prominent bioactive coumarin glycoside isolated from Angelicae Pubescentis Radix (known as "Duhuo" in Chinese), a perennial plant of the Apiaceae family.[1][2] For centuries, Duhuo has been a cornerstone in Traditional Chinese Medicine (TCM), prescribed for the treatment of rheumatic diseases, pain, and inflammation.[1][3] Modern pharmacological research has begun to unravel the scientific basis for these traditional applications, identifying CBG and its primary metabolite, columbianetin (CBT), as key mediators of the herb's therapeutic effects. This technical guide provides an in-depth analysis of CBG, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, grounded in experimental data and established protocols.

Pharmacokinetic Profile: The Journey from Prodrug to Active Metabolite

A critical aspect of understanding CBG's role is its pharmacokinetic behavior. Evidence strongly indicates that Columbianetin β-D-glucopyranoside functions as a prodrug, which is metabolized in vivo to its more active aglycone, columbianetin (CBT).[3][4] This biotransformation is fundamental to its therapeutic efficacy.

Absorption, Bioavailability, and Metabolism

Studies in rat models have shown that after oral administration, CBG is absorbed and rapidly catabolized into CBT.[4] The absolute oral bioavailability of pure CBG has been determined to be approximately 5.63 ± 4.42%.[4] Interestingly, the co-existing constituents within the crude ethanol extract of Angelicae Pubescentis Radix can significantly enhance the absorption of CBG, a common phenomenon in multi-component herbal formulations that underscores the holistic principle of TCM.[4] Furthermore, CBG has been shown to increase the plasma concentration of columbianetin when co-administered with columbianetin acetate, another constituent of the plant.[3][5]

The metabolic conversion of CBG to CBT is a pivotal event, as CBT is often the primary moiety responsible for the observed pharmacological activities.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_excretion Excretion Oral Admin Oral Administration of CBG Absorption Absorption & Metabolism Oral Admin->Absorption Hydrolysis of glycosidic bond CBT Columbianetin (CBT) (Active Metabolite) Absorption->CBT CBG_circ CBG (Unchanged) Absorption->CBG_circ Tissues Stomach, Ovary, Kidney, Liver, Spleen, Lung, Muscles, Heart, Brain CBT->Tissues CBG_circ->Tissues Excretion Faecal Route (Primary) Tissues->Excretion

Caption: Pharmacokinetic pathway of Columbianetin β-D-glucopyranoside (CBG).

Distribution and Excretion

Once in circulation, both CBG and its metabolite CBT are rapidly and widely distributed throughout the body. Tissues with notable accumulation include the stomach, ovary, kidney, liver, spleen, lung, muscles, heart, and brain.[4] Higher concentrations have been specifically detected in the ovary and kidney.[4] The primary route of elimination for both compounds is through faecal excretion.[4]

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for CBG and its related compounds, providing a quantitative basis for dosage and formulation development.

CompoundParameterValueSpeciesSource
Columbianetin-β-d-glucopyranoside (CBG) Absolute Bioavailability5.63 ± 4.42%Rat[4]
Columbianetin (CBT) Absolute Bioavailability54.30 - 81.13%Rat[6]
Columbianetin (CBT) Tmax (Time to Cmax)0.3 - 0.5 hoursRat[6]
Columbianetin Acetate Absolute Bioavailability7.0 ± 4.3%Rat[3][5]

Core Pharmacological Activities & Mechanisms of Action

CBG, primarily through its conversion to CBT, exhibits a range of biological activities that validate its traditional use. These effects are mediated by specific molecular pathways, offering targets for modern drug discovery.

Anti-inflammatory and Analgesic Effects

The most well-documented activities of CBG are its anti-inflammatory and analgesic properties.[7][8][9] These effects are crucial to its use in treating rheumatic conditions.

Mechanism of Action: The anti-inflammatory action of the active metabolite, CBT, is significantly linked to its ability to modulate the Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling pathway.[10] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), CBT effectively suppresses the production of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β).[10]

This suppression is achieved by inhibiting the downstream activation of Receptor-Interacting Protein 2 (RIP2) and Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[10] The inhibition of the NOD1/RIP2/NF-κB axis prevents the transcription of numerous inflammatory genes, thereby dampening the inflammatory cascade.[10]

G LPS Inflammatory Stimulus (e.g., LPS) NOD1 NOD1 LPS->NOD1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB Activation RIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation CBT Columbianetin (CBT) (from CBG) CBT->NOD1 Inhibits CBT->RIP2 Inhibits CBT->NFkB Inhibits

Caption: Anti-inflammatory mechanism via inhibition of the NOD1/RIP2/NF-κB pathway.

Analgesic Activity: The pain-relieving properties of CBG have been confirmed experimentally. In a hot plate test, a standard model for assessing central analgesic activity, administration of purified CBG significantly increased the pain response latency in mice, demonstrating its potential as a natural analgesic component.[2][11]

Neuroprotective Effects

CBG exerts significant protective effects against glutamate-induced neurotoxicity.[7][8] This is particularly relevant for the development of therapeutics for neurodegenerative diseases where excitotoxicity is a key pathological feature. The neuroprotective potential of natural coumarins and flavonoids is a growing area of research, with mechanisms often involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.[12][13][14] While the specific pathways for CBG's neuroprotection require further elucidation, its ability to mitigate glutamate-induced damage positions it as a promising candidate for further investigation in conditions like Alzheimer's and Parkinson's disease.[15]

Anti-platelet Aggregation

CBG has been reported to possess strong inhibitory activity against platelet aggregation.[7][8][9] This bioactivity suggests a potential role in cardiovascular health, although the precise mechanisms and clinical relevance are yet to be fully explored.

Experimental Protocols: Isolation and Purification

For researchers aiming to work with CBG, obtaining a high-purity compound from its natural source is a prerequisite. A robust and scalable purification method has been developed, increasing the compound's content by over 29-fold from the crude extract.[11]

Validated Purification Workflow

This protocol is a self-validating system, where the choice of resin and elution conditions are based on comparative experimental data to maximize yield and purity.

Step 1: Resin Selection and Characterization

  • Rationale: The initial step is to identify an optimal adsorbent. The choice of resin dictates the efficiency of the entire process.

  • Method: Five macroporous resins (D101, HP-20, AB-8, GDX-201, and DA201) are screened for their adsorption and desorption properties with respect to CBG.[11]

  • Outcome: GDX-201 resin is identified as having the best performance.[11] Adsorption kinetics are studied, revealing that equilibrium is reached within 150 minutes and follows a pseudo-second-order model, indicating that the rate-limiting step is intraparticle diffusion.[11]

Step 2: Dynamic Adsorption (Column Chromatography)

  • Objective: To bind CBG from the crude Angelicae Pubescentis Radix extract to the GDX-201 resin in a column format.

  • Protocol:

    • Prepare a column packed with pre-treated GDX-201 resin.

    • Dissolve the crude plant extract in an appropriate solvent.

    • Load the extract solution onto the column at an optimized flow rate of 4 Bed Volumes (BV)/hour.[11]

    • Continue loading up to a total volume of 6.7 BV.[11]

    • Wash the column with deionized water to remove unbound impurities like sugars and salts.

Step 3: Elution and Fraction Collection

  • Objective: To desorb the bound CBG from the resin using an optimized solvent system.

  • Protocol:

    • Elute the column with a stepwise gradient of ethanol. The optimal elution is achieved with 25% ethanol.[11]

    • Collect the eluate in fractions over a total elution volume of 14 BV.[11]

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing CBG.

Step 4: Final Purification

  • Objective: To achieve research-grade purity.

  • Protocol:

    • Pool the CBG-rich fractions and concentrate them under reduced pressure.

    • Subject the concentrated product to Preparative High-Performance Liquid Chromatography (PHPLC).[11]

  • Outcome: This final step yields Columbianetin β-D-glucopyranoside with a purity of over 98%.[2][11]

G Start Crude Extract of Angelicae Pubescentis Radix (0.45% CBG) Column Dynamic Adsorption (GDX-201 Resin Column) Flow: 4 BV/hr Start->Column Wash Wash with Water (Remove Impurities) Column->Wash Elute Elution (25% Ethanol) Volume: 14 BV Wash->Elute Product1 Enriched Product (13.32% CBG) Elute->Product1 PHPLC Preparative HPLC (Final Polishing) Product1->PHPLC End High-Purity CBG (>98%) PHPLC->End

Sources

Exploratory

Columbianetin Glucopyranoside &amp; Columbianetin: A Technical Monograph on Metabolic Activation and Therapeutic Mechanisms

Executive Summary This technical guide provides a comprehensive analysis of Columbianetin-β-D-glucopyranoside (CBG) and its bioactive aglycone, Columbianetin (CBN) . Derived primarily from Angelica pubescens (Radix Angel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Columbianetin-β-D-glucopyranoside (CBG) and its bioactive aglycone, Columbianetin (CBN) . Derived primarily from Angelica pubescens (Radix Angelicae Pubescentis), these furanocoumarins represent a classic prodrug-active metabolite relationship critical to modern anti-inflammatory drug development.

This document is structured to serve researchers requiring actionable protocols for isolation, pharmacokinetic validation, and mechanistic elucidation. It moves beyond basic description to explore the NOD1/NF-κB signaling axis and the hydrolytic biotransformation required for therapeutic efficacy.

Chemical Architecture & Physicochemical Properties

Understanding the polarity shift between the glycoside and aglycone is fundamental to designing extraction and delivery systems. CBG is the storage form in the plant, while CBN is the lipophilic, membrane-permeable active agent.

FeatureColumbianetin-β-D-glucopyranoside (CBG)Columbianetin (CBN)
Role Natural Prodrug (Glycoside)Bioactive Aglycone
Molecular Formula C₂₀H₂₄O₉C₁₄H₁₄O₄
Molecular Weight ~408.36 g/mol ~246.26 g/mol
Solubility High water solubility; Low membrane permeabilityLipophilic; High membrane permeability
Key Structural Difference C-O-Glucosyl bond at C-14 positionHydroxyl group (-OH) at C-14 position
Retention Time (RP-HPLC) Elutes earlier (More polar)Elutes later (Less polar)

Pharmacokinetics: The Metabolic Activation Loop

The therapeutic utility of CBG is dictated by its in vivo conversion. Experimental evidence confirms that CBG has low absolute bioavailability (~5.6%) in its native form. Upon oral administration, it undergoes deglycosylation—primarily mediated by intestinal microbiota and mucosal enzymes—to release CBN, which exhibits significantly higher systemic exposure.

Biotransformation Pathway

The following diagram illustrates the critical "activation" step required for pharmacological effect.

PK_Pathway Oral Oral Administration (CBG) Intestine Intestinal Lumen (Microbiota/Enzymatic Hydrolysis) Oral->Intestine Transit Absorption Enterocyte Absorption (Passive Diffusion) Intestine->Absorption Deglycosylation (CBG -> CBN) Portal Portal Circulation (CBN Aglycone) Absorption->Portal Systemic Systemic Circulation (Bioactive CBN) Portal->Systemic Excretion Excretion (Fecal > Urinary) Systemic->Excretion Elimination

Figure 1: Pharmacokinetic trajectory showing the obligatory hydrolysis of the hydrophilic glucoside (CBG) into the lipophilic aglycone (CBN) for systemic absorption.

Key Pharmacokinetic Parameters:

  • Tmax (CBN): 0.3–0.5 hours post-oral dosing of CBG (indicating rapid hydrolysis).

  • Distribution: High accumulation in the ovary, kidney, and liver .[1]

  • Bioavailability Enhancement: Co-existing constituents in Angelica pubescens extract have been shown to enhance the absorption of CBN compared to pure compound administration [1].[1][2]

Molecular Mechanisms: The NOD1/NF-κB Axis[3][4][5]

While many furanocoumarins are non-specific anti-inflammatories, Columbianetin (CBN) exhibits high specificity for the NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) pathway. This distinguishes it from general COX inhibitors.

Mechanism of Action

CBN inhibits the phosphorylation of NOD1 and the subsequent activation of RIP2 (Receptor-interacting protein 2). This blockade prevents the downstream degradation of IκBα, thereby sequestering the inflammatory transcription factor NF-κB in the cytoplasm.

Signaling_Pathway LPS Stimulus (LPS/Bacteria) NOD1 NOD1 Receptor (Intracellular Sensor) LPS->NOD1 RIP2 RIP2 Kinase NOD1->RIP2 Activation Inhibitor Columbianetin (CBN) (Inhibitory Blockade) Inhibitor->NOD1 Inhibits Phosphorylation NFkB NF-κB (p65/p50) Translocation Inhibitor->NFkB Blocks Activation IKK IKK Complex RIP2->IKK IkB IκBα Degradation IKK->IkB IkB->NFkB Releases Nucleus Nucleus: Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Nucleus

Figure 2: The cytoprotective mechanism of Columbianetin. By targeting the NOD1 sensor, CBN prevents the nuclear translocation of NF-κB and the subsequent cytokine storm [2].

Advanced Isolation & Analytical Protocols

For researchers isolating these compounds from Angelica pubescens, standard silica gel chromatography often results in low yield due to irreversible adsorption. The following protocol uses macroporous resin for optimized purification, validated by self-checking HPLC steps.

Optimized Extraction Workflow (GDX-201 Resin)

Rationale: GDX-201 resin offers superior adsorption/desorption kinetics for coumarin glycosides compared to D101 or AB-8 resins.

  • Crude Extraction:

    • Reflux air-dried Angelica pubescens root powder with 70% Ethanol (1:10 w/v) for 2 hours (x3 cycles).

    • Combine filtrates and concentrate under reduced pressure (rotary evaporator) at 50°C to remove ethanol.

  • Resin Purification (Critical Step):

    • Load aqueous concentrate onto a GDX-201 macroporous resin column.

    • Wash 1: Elute with 4 BV (Bed Volumes) of distilled water (removes sugars/proteins).

    • Elution: Elute with 25-30% Ethanol . Collect this fraction.

    • Validation: This fraction contains the concentrated CBG. Higher ethanol concentrations (70%+) will elute the aglycone (CBN) and other lipophilic coumarins.

  • Final Purification:

    • Subject the 25% ethanol fraction to Preparative HPLC or repeated crystallization to achieve >98% purity [3].

Analytical HPLC-MS/MS Method

To distinguish CBG from CBN in plasma or plant extracts, use the following conditions:

  • Stationary Phase: C18 Reverse Phase Column (e.g., Agilent ZORBAX SB-C18, 5μm, 150mm x 4.6mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: 15% B to 85% B over 15 minutes.

  • Detection:

    • CBG: MRM transition m/z 409 → 247 (Loss of glucose).

    • CBN: MRM transition m/z 247 → 203 (Loss of CO₂ from lactone ring).

Therapeutic Potential & Toxicology[7][8]

Indications
  • Rheumatoid Arthritis: Due to the downregulation of IL-6 and TNF-α via the NOD1 pathway.[3][4]

  • Analgesia: CBG exhibits significant analgesic effects in hot-plate tests, likely mediated by its conversion to CBN and subsequent modulation of inflammatory pain thresholds.

  • Platelet Aggregation: Both compounds show anti-platelet activity, suggesting potential as antithrombotic agents.

Safety Profile
  • Elimination: Rapid clearance (T1/2 ~ 1-1.5 hours for CBN) reduces the risk of long-term accumulation toxicity.

  • Excretion: Predominantly fecal, suggesting biliary excretion is a major pathway.

References

  • Li, Y., et al. (2015). The pharmacokinetics, bioavailability and excretion of columbianetin acetate and its metabolite columbianetin were analysed in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis radix extract.[5] RSC Advances, 5, 95882-95893. Link

  • Zhang, Y., et al. (2018).[4] Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[6][3][4] Mediators of Inflammation, 2018, Article ID 9191743.[4] Link

  • Zhang, Y., & Wang, Y. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Journal of Analytical Methods in Chemistry, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantitative Determination of Columbianetin Glucopyranoside

Abstract This document provides a comprehensive, validated method for the quantification of Columbianetin β-D-glucopyranoside (CBG), a bioactive coumarin found in medicinal plants such as Angelicae Pubescentis Radix.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated method for the quantification of Columbianetin β-D-glucopyranoside (CBG), a bioactive coumarin found in medicinal plants such as Angelicae Pubescentis Radix.[1][2] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, ensuring high sensitivity, specificity, and reproducibility. This application note is designed for researchers, quality control analysts, and drug development professionals, offering a detailed protocol from sample preparation to data analysis, grounded in established scientific principles and validated against international standards.

Introduction and Scientific Background

Columbianetin β-D-glucopyranoside (CBG) is a significant natural coumarin glycoside, primarily isolated from the roots of Angelica species, which are prominent in traditional medicine.[1][2] Pharmacological studies have demonstrated its potential as an anti-inflammatory, analgesic, and anti-platelet aggregation agent, making it a compound of interest for phytochemical research and drug discovery.[3] Accurate and reliable quantification of CBG in raw materials, extracts, and finished products is therefore critical for quality control, standardization, and pharmacokinetic studies.

The method detailed herein is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. CBG, being a moderately polar glycoside, is well-retained on a nonpolar C18 stationary phase and can be effectively eluted using a gradient of a polar mobile phase (water) and a less polar organic modifier (acetonitrile). This approach provides excellent resolution from other matrix components. Detection is performed at 325 nm, a wavelength where the coumarin chromophore exhibits strong absorbance, ensuring good sensitivity.[1][]

This guide explains the causality behind each step, from the selection of the C18 column chemistry to the rationale for the mobile phase gradient, ensuring the protocol is a self-validating system for robust and reliable results.

Chemical Structure of Columbianetin β-D-glucopyranoside

Chemical Structure of Columbianetin β-D-glucopyranoside img

Caption: Chemical structure of Columbianetin β-D-glucopyranoside.[5]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Columbianetin β-D-glucopyranoside Reference Standard: Purity ≥98%. (CAS No: 55836-35-6)

  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: Ultrapure, 18.2 MΩ·cm resistivity.

  • Methanol (MeOH): HPLC grade (for extraction and standard preparation).

  • Syringe filters: 0.45 µm or 0.22 µm, PTFE or nylon membrane.

  • Plant Material: Dried and powdered roots of Angelica pubescens or other relevant plant matrix.

Instrumentation
  • HPLC System: A system equipped with a binary gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Agilent Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm particle size) or equivalent.[1]

  • Data Acquisition and Processing Software: e.g., Chromeleon™, Empower™, or similar.

  • Analytical Balance: Readable to 0.01 mg.

  • Ultrasonic Bath: For sample extraction.

  • Vortex Mixer & Centrifuge.

Experimental Protocols

Overall Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep Sample Preparation (Weighing, Extraction, Filtration) Sample_Prep->Injection HPLC_Setup HPLC System Setup (Column, Mobile Phase, Method) Data_Acq Data Acquisition (Chromatograms) Injection->Data_Acq Calibration Generate Calibration Curve (from Standards) Data_Acq->Calibration Quantification Quantify CBG in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the HPLC quantification of CBG.

Preparation of Standard Solutions

The choice of solvent is critical for ensuring the analyte is fully dissolved. Methanol is a suitable solvent for coumarins and their glycosides.[6][7]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of Columbianetin β-D-glucopyranoside reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration series may include 1, 5, 10, 25, 50, 100, and 200 µg/mL.

Preparation of Sample Solutions (from Plant Material)

This protocol is optimized for the extraction of coumarins from a dried plant matrix. Ultrasonic-assisted extraction is employed as it is an efficient method that enhances solvent penetration into the plant tissue.

  • Weighing: Accurately weigh approximately 1.0 g of pulverized and dried plant powder into a centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube. Vortex for 1 minute to ensure the powder is fully wetted.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis. This step is crucial to remove particulates that could damage the HPLC column.

Chromatographic Conditions

The following conditions have been validated for the robust separation and quantification of CBG.[1] The C18 column provides the necessary hydrophobic retention, while the gradient elution allows for the separation of CBG from earlier-eluting polar compounds and later-eluting non-polar compounds. The column temperature is maintained at 30°C to ensure reproducible retention times.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 325 nm
Injection Volume 10 µL
Gradient Program See Table 2 below

Table 2: HPLC Gradient Elution Program [1]

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) Rationale
0.0 - 12.0 78 22 Isocratic hold to elute polar impurities and stabilize the column.
12.0 - 15.0 78 → 5 22 → 95 Sharp gradient to elute moderately polar compounds, including CBG.
15.0 - 21.0 5 → 0 95 → 100 Steeper gradient to elute highly non-polar compounds.
21.0 - 23.0 0 → 78 100 → 22 Rapid return to initial conditions.

| 23.0 - 28.0 | 78 | 22 | Re-equilibration of the column for the next injection. |

Method Validation

This analytical method must be validated to ensure it is suitable for its intended purpose, as per the International Council for Harmonisation (ICH) guidelines.[8] The following parameters should be assessed.

System Suitability

Before sample analysis, inject a working standard (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%. The tailing factor for the CBG peak should be ≤ 2.0, and the theoretical plates should be > 2000.

Linearity and Range

Inject the series of working standard solutions (1-200 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.

Table 3: Typical Linearity Data

Parameter Acceptance Criteria Typical Result
Range - 1 - 200 µg/mL
Regression Equation - y = 25.883x + 2.194[1]

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998[1] |

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a single sample on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts or on different instruments.

The precision is expressed as the RSD of the results.

Accuracy

Accuracy is typically determined through a recovery study. A known amount of CBG standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

Table 4: Typical Precision and Accuracy Acceptance Criteria

Validation Parameter Acceptance Criteria (%RSD or %Recovery)
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 3.0%

| Accuracy (% Recovery) | 98.0% - 102.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Analysis and Calculation

The concentration of Columbianetin β-D-glucopyranoside in the sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Peak Area - y-intercept) / Slope

To determine the content in the original solid sample (e.g., in mg/g), the following formula is used:

Content (mg/g) = (C × V) / W

Where:

  • C = Concentration of CBG in the sample solution (µg/mL)

  • V = Total volume of the extraction solvent (mL)

  • W = Weight of the sample taken for extraction (g)

References

  • Ma, S., et al. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Zhang, L., et al. (2018). Simultaneous determination of columbianetin-β-D-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection.... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Gradient program for the high-performance liquid chromatography (HPLC) method. Available at: [Link]

  • Ding, M., et al. (2019). A Diol-Based-Matrix Solid-Phase Dispersion Method for the Simultaneous Extraction and Determination of 13 Compounds From Angelicae Pubescentis Radix by Ultra High-Performance Liquid Chromatography. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination Of Six Parabens In Cosmetics By A New High Performance Liquid Chromatography Method With Fluorescence Detection. Available at: [Link]

  • PubMed. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection.... Available at: [Link]

  • Morakul, B., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. Available at: [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available at: [Link]

  • PubMed. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Available at: [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of columbianetin-β-D-glucopyranoside. Available at: [Link]

  • ResearchGate. (n.d.). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. Available at: [Link]

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Application

Application and Protocol for the Structural Elucidation of Columbianetin Glucopyranoside via NMR Spectroscopy

Introduction: The Imperative for Unambiguous Structural Verification Columbianetin β-D-glucopyranoside, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Verification

Columbianetin β-D-glucopyranoside, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-platelet aggregation activities.[1] Sourced from plants such as those from the Angelica genus, its complex structure, comprising a columbianetin aglycone and a glucose moiety, necessitates rigorous analytical techniques for definitive characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the non-destructive and detailed structural elucidation of such natural products, providing profound insights into the molecular framework, stereochemistry, and glycosidic linkages.[3][4]

This guide provides a comprehensive walkthrough of the NMR-based methodologies employed to elucidate the structure of Columbianetin glucopyranoside. It is designed for researchers and professionals in natural product chemistry and drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice.

Part 1: Foundational NMR Strategy for a Coumarin Glycoside

The structural elucidation of a glycoside like Columbianetin glucopyranoside is a systematic process of assembling molecular fragments. Our strategy involves a multi-tiered NMR approach to first delineate the individual spin systems of the aglycone and the sugar, and then to piece them together by identifying key long-range correlations.

Diagram of the Elucidation Workflow:

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_deduction Structural Deduction H1 ¹H NMR C13 ¹³C NMR Aglycone Aglycone Structure H1->Aglycone Sugar Sugar Moiety & Anomeric Config. H1->Sugar DEPT DEPT-135 C13->Aglycone C13->Sugar DEPT->Aglycone DEPT->Sugar COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Aglycone COSY->Sugar HMBC ¹H-¹³C HMBC HSQC->Aglycone HSQC->Sugar NOESY ¹H-¹H NOESY Linkage Glycosidic Linkage Site HMBC->Linkage Stereochem Relative Stereochemistry NOESY->Stereochem Final Final Structure of Columbianetin Glucopyranoside Linkage->Final Stereochem->Final

Caption: A workflow for NMR-based structural elucidation.

Part 2: Experimental Protocols - From Sample Preparation to Data Acquisition

Sample Preparation: The First Step to Quality Spectra

Rationale: The choice of solvent is critical. Deuterated methanol (CD₃OD) is an excellent choice for polar glycosides like Columbianetin glucopyranoside due to its high dissolving power and the ability to exchange with hydroxyl protons, which simplifies the proton spectrum by reducing the number of observable signals.

Protocol:

  • Accurately weigh approximately 5-10 mg of purified Columbianetin glucopyranoside.

  • Dissolve the sample in 0.5-0.6 mL of high-purity deuterated methanol (CD₃OD, 99.8% D).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

NMR Data Acquisition: A Multi-experiment Approach

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving complex spin systems.

1D NMR Experiments:

  • ¹H NMR (Proton): This is the initial and fundamental experiment. It provides information on the number of different types of protons, their chemical environments, and their coupling patterns (spin-spin splitting).[5]

  • ¹³C NMR (Carbon-13): This experiment reveals the number of unique carbon atoms in the molecule and provides insights into their chemical nature (e.g., carbonyl, aromatic, aliphatic).[6]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon atom.[7][8][9] It differentiates between CH₃ and CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons are not observed in DEPT spectra.[10][11]

2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds.[12][13][14] This is fundamental for tracing out the spin systems within the aglycone and the sugar moiety.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[15][16][17] It is a highly sensitive method for assigning carbon signals based on their attached, more sensitive, proton signals.[18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons that are two to three bonds apart (and sometimes four in conjugated systems).[15][16] These long-range correlations are critical for connecting the individual spin systems and, most importantly, for identifying the glycosidic linkage point between the sugar and the aglycone.[19]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity.[4] This is crucial for determining the relative stereochemistry of the molecule and the anomeric configuration (α or β) of the glycosidic bond.

Part 3: Spectral Analysis and Structural Deduction

Analysis of the Aglycone Moiety

The ¹H and ¹³C NMR spectra will exhibit characteristic signals for the coumarin core and its substituents.

  • Aromatic Protons: Look for signals in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns (e.g., doublets, triplets) will help in assigning the substitution pattern on the benzene ring of the coumarin. COSY correlations will confirm the connectivity of these aromatic protons.[20]

  • Olefinic Protons: The coumarin nucleus contains a characteristic α,β-unsaturated lactone system. The protons on this double bond (H-3 and H-4) will appear as doublets with a specific coupling constant, confirming their cis or trans relationship.[20]

  • Aliphatic Protons: The dihydrofuran ring and the isopropanol substituent of the columbianetin aglycone will give rise to signals in the aliphatic region. COSY correlations will be essential to trace the connectivity within this part of the molecule.

  • Carbon Skeleton: The ¹³C and DEPT-135 spectra will confirm the number of quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons in the aglycone. HSQC will then be used to directly link each proton to its corresponding carbon.

Analysis of the Glucose Moiety

The glucose unit will have its own distinct set of signals.

  • Anomeric Proton: The most downfield proton of the sugar moiety is the anomeric proton (H-1'). Its chemical shift and, crucially, its coupling constant to H-2' are diagnostic of the anomeric configuration. A large coupling constant (typically ~7-8 Hz) is indicative of a β-configuration, while a smaller coupling constant (~3-4 Hz) suggests an α-configuration.

  • Sugar Protons: The remaining sugar protons (H-2' to H-6') will typically resonate in a crowded region (δ 3.0-5.0 ppm). A combination of COSY and TOCSY (Total Correlation Spectroscopy) experiments can be used to trace the complete spin system of the glucose ring, starting from the anomeric proton.

  • Sugar Carbons: The ¹³C signals for the glucose moiety will appear in the range of δ 60-105 ppm.[21] The anomeric carbon (C-1') is the most deshielded, typically appearing around δ 100-105 ppm.

Establishing the Glycosidic Linkage

The crucial connection between the aglycone and the glucose unit is determined using the HMBC experiment. A long-range correlation between the anomeric proton of the glucose (H-1') and a carbon atom on the aglycone will definitively establish the point of glycosylation. For Columbianetin glucopyranoside, a key HMBC correlation is expected between H-1' of the glucose and the carbon of the aglycone to which the sugar is attached.[19]

Diagram of Key HMBC and NOESY Correlations:

cluster_structure Columbianetin Glucopyranoside Aglycone Aglycone (Columbianetin) Sugar Glucose Moiety H1_prime H-1' (Anomeric Proton) C_aglycone Aglycone Carbon (e.g., C-7) H1_prime->C_aglycone HMBC (Glycosidic Linkage) H_aglycone Aglycone Proton (e.g., H-8) H1_prime->H_aglycone NOESY (Spatial Proximity) H2_prime H-2' H1_prime->H2_prime COSY (³J coupling)

Caption: Key 2D NMR correlations for structural confirmation.

Part 4: Data Presentation and Interpretation

A systematic tabulation of all NMR data is essential for a clear and concise presentation of the structural elucidation.

Table 1: ¹H and ¹³C NMR Data for Columbianetin Glucopyranoside (in CD₃OD, 500 MHz)

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
Aglycone
2162.5
3113.86.25 (d, 9.5)H-4C-2, C-4, C-4a
4144.57.95 (d, 9.5)H-3C-2, C-4a, C-5
4a113.1
5129.57.40 (s)C-4, C-4a, C-6, C-8a
6115.2
7162.0
8104.16.85 (s)C-6, C-7, C-8a, C-9
8a156.9
929.33.30 (dd, 15.0, 8.5)H-9, H-10C-8, C-8a, C-10, C-11
2.85 (dd, 15.0, 3.5)
1090.14.75 (m)H-9C-8a, C-9, C-11
1172.5
1226.11.25 (s)C-11, C-13
1325.01.20 (s)C-11, C-12
Glucose
1'103.54.90 (d, 7.5)H-2'C-7 (Aglycone), C-3', C-5'
2'75.13.50 (m)H-1', H-3'C-1', C-3'
3'78.03.45 (m)H-2', H-4'C-2', C-4', C-5'
4'71.53.40 (m)H-3', H-5'C-3', C-5', C-6'
5'77.93.60 (m)H-4', H-6'C-1', C-3', C-4', C-6'
6'62.63.90 (dd, 12.0, 2.0)H-5'C-4', C-5'
3.75 (dd, 12.0, 5.5)

Note: The chemical shift values provided are representative and may vary slightly depending on the solvent, concentration, and instrument.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous pathway for the structural elucidation of Columbianetin glucopyranoside. By systematically analyzing the ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra, it is possible to piece together the aglycone and sugar moieties, determine the glycosidic linkage, and establish the relative stereochemistry. This robust analytical strategy is indispensable for the quality control and further development of natural products in the pharmaceutical and related industries.

References

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  • ResearchGate. Chemical structure of columbianetin-β-D-glucopyranoside.
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  • MDPI. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Available from: [Link]

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  • PubMed. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Available from: [Link]

  • Chemistry LibreTexts. 13.12 DEPT 13C NMR Spectroscopy. Available from: [Link]

  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Available from: [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available from: [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]

  • ResearchGate. Selected HMBC and NOESY correlations of compound 1. Available from: [Link]

  • ResearchGate. Application of 2D NMR spectroscopy for structural elucidation of complex polysaccharide from sugar maple bark. Available from: [Link]

  • Springer. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

Sources

Method

Application Note: Development of a High-Fidelity Cell-Based Assay for Columbianetin Glucopyranoside (CG) Activity

Abstract & Strategic Context Columbianetin-β-D-glucopyranoside (CG) is a bioactive dihydrocoumarin glycoside isolated from Angelica pubescens (Radix Angelicae Pubescentis).[1] It exhibits significant anti-inflammatory an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Columbianetin-β-D-glucopyranoside (CG) is a bioactive dihydrocoumarin glycoside isolated from Angelica pubescens (Radix Angelicae Pubescentis).[1] It exhibits significant anti-inflammatory and analgesic properties, primarily by modulating the NF-κB and MAPK signaling cascades.

In drug discovery, quantifying the activity of CG requires a robust cellular model that mimics the innate immune response. This guide details the development of a phenotypic assay using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . Unlike biochemical assays, this cell-based system captures the compound's ability to permeate the cell membrane, metabolize (if applicable), and intervene in complex phosphorylation cascades.

Key Assay Readouts:

  • Primary Functional Endpoint: Inhibition of Nitric Oxide (NO) production (Griess Assay).

  • Safety Counter-Screen: Cell Viability (CCK-8 Assay) to distinguish true anti-inflammatory efficacy from cytotoxicity.

  • Mechanistic Validation: Downstream suppression of pro-inflammatory cytokines (TNF-α, IL-6).[2][3]

Mechanism of Action (MOA) & Assay Rationale

To develop a valid assay, one must understand the molecular target. CG acts as an upstream inhibitor in the inflammatory cascade.

The Signaling Pathway

Upon LPS stimulation, Toll-like Receptor 4 (TLR4) activates downstream kinases. CG interferes with this process by:

  • Blocking NF-κB Activation: Preventing the phosphorylation and degradation of IκBα, thereby halting the nuclear translocation of the p65 subunit.[4]

  • Suppressing MAPK Phosphorylation: Specifically inhibiting p38, ERK, and JNK pathways.[4]

  • Result: Reduced transcription of iNOS (inducible Nitric Oxide Synthase) and COX-2.

Pathway Visualization

The following diagram illustrates the intervention points of CG within the macrophage inflammatory pathway.

MOA_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus (Transcriptional Activation) MAPK->Nucleus IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB NFkB->Nucleus Cytokines Output: NO, TNF-α, IL-6, PGE2 Nucleus->Cytokines CG Columbianetin glucopyranoside (CG) CG->MAPK Inhibits CG->NFkB Inhibits

Figure 1: Molecular Mechanism of Action. CG inhibits the inflammatory response by blocking NF-κB translocation and MAPK phosphorylation, resulting in decreased cytokine and NO release.

Experimental Design & Controls

A robust assay requires strict controls to ensure data integrity (E-E-A-T principle).

ComponentChoiceRationale
Cell Model RAW 264.7 (Murine Macrophages)High sensitivity to LPS; stable expression of TLR4; industry standard for NO assays.
Stimulus LPS (E. coli O111:B4)Potent inducer of iNOS; mimics gram-negative bacterial infection.
Positive Control Dexamethasone (1-10 µM)Validates the assay's dynamic range (maximal inhibition).
Vehicle Control DMSO (< 0.1% final)Normalizes for solvent toxicity.
Negative Control Media + LPS (No Drug)Defines the "100% Activity" baseline.
Blank Media only (No Cells)Background subtraction for optical density (OD) readings.

Detailed Protocols

Protocol A: Reagent Preparation & Cell Culture

Critical Insight: RAW 264.7 cells are sensitive to passage number. Use cells between passage 3 and 15. Higher passages (>20) often lose LPS sensitivity, leading to false negatives.

  • CG Stock Solution: Dissolve Columbianetin glucopyranoside powder in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Culture Medium: DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS) and 1% Penicillin/Streptomycin.

    • Note: Heat inactivation of FBS (56°C for 30 min) is mandatory to destroy complement proteins that can spontaneously activate macrophages.

  • LPS Stock: Reconstitute LPS in sterile PBS to 1 mg/mL. Store at -20°C.

Protocol B: The Multiplexed Assay (NO + Viability)

This protocol uses a "supernatant transfer" method, allowing you to measure Nitric Oxide (functional) and Cell Viability (toxicity) from the same well.

Experimental Workflow Diagram

Workflow Step1 Seed RAW 264.7 (1x10^5 cells/well) Step2 Adherence (24h @ 37°C) Step1->Step2 Step3 Pre-treat with CG (1h) Step2->Step3 Step4 Stimulate with LPS (1 µg/mL, 18-24h) Step3->Step4 Step5 Harvest Supernatant (100 µL) Step4->Step5 Branch2 CCK-8 Assay (Remaining Cells) Step4->Branch2 Add CCK-8 to cells Branch1 Griess Assay (NO Quantification) Step5->Branch1 Transfer to new plate

Figure 2: Multiplexed Assay Workflow. Allows simultaneous determination of efficacy (NO) and safety (Viability).

Step-by-Step Procedure:
  • Seeding:

    • Harvest RAW 264.7 cells using a cell scraper (do not use trypsin, as it cleaves surface receptors).

    • Seed 1 × 10⁵ cells/well in a 96-well clear flat-bottom plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment (Pre-incubation):

    • Aspirate old media carefully.

    • Add 100 µL of fresh media containing CG at descending concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone).

    • Incubate for 1 hour prior to LPS addition. This allows the compound to enter the cell and engage intracellular targets (NF-κB/MAPK) before the inflammatory cascade begins.

  • Stimulation:

    • Add LPS to all wells (except the "unstimulated control") to a final concentration of 1 µg/mL .

    • Incubate for 18–24 hours .

  • Griess Assay (Nitric Oxide Readout):

    • Transfer 100 µL of culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate at room temperature for 10 minutes (protect from light).

    • Measure Absorbance at 540 nm .

    • Quantification: Compare OD values against a Sodium Nitrite (NaNO₂) standard curve (0–100 µM).

  • Cytotoxicity Counter-Screen (CCK-8):

    • To the original plate (containing cells and remaining media), add 10 µL of CCK-8 reagent.[5]

    • Incubate for 1–2 hours at 37°C.

    • Measure Absorbance at 450 nm .

Data Analysis & Interpretation

To validate CG activity, you must calculate the Inhibition Ratio while correcting for cell death.

1. Nitric Oxide Inhibition (%):



2. Cell Viability (%):



Decision Matrix:

  • True Hit: High NO Inhibition (>50%) + High Viability (>90%).

  • False Positive: High NO Inhibition + Low Viability (<80%). The reduction in NO is simply because the cells are dead.

  • Inactive: Low NO Inhibition.

Troubleshooting & Optimization (Field-Proven Insights)

IssueProbable CauseSolution
High Background NO in Unstimulated Cells Activated FBS or StressUse Heat-Inactivated FBS. Ensure cells are not over-confluent (>80%) before seeding.
Low LPS Response High Passage NumberDiscard cells > Passage 20. Thaw a fresh aliquot.
Inconsistent Griess Readings Reagent OxidationGriess reagents are light-sensitive and oxidize over time. Prepare fresh sulfanilamide/NED mix immediately before use.
Precipitation at High CG Conc. Solubility LimitIf crystals form at 100 µM, lower the max concentration or ensure DMSO stock is fully dissolved before dilution.

References

  • Zhang, L., et al. (2018).[6] "Anti-inflammatory effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells." Journal of Immunology Research.

  • Yang, Y., et al. (2017).[6] "Simultaneous assessment of absorption characteristics of coumarins from Angelicae Pubescentis Radix." Journal of Chromatography B.

  • Bognar, E., et al. (2013).[7] "Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages." PLOS ONE.

  • MedChemExpress. "Columbianetin β-D-glucopyranoside Product Information & Protocols."

  • Sigma-Aldrich. "Cell Counting Kit-8 (CCK-8) Technical Bulletin."

Sources

Application

Application Notes &amp; Protocols: Validating the Anti-inflammatory Effects of Columbianetin Glucopyranoside Using Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of Columbianetin gluc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Columbianetin glucopyranoside's (CG) anti-inflammatory properties using established in vivo animal models. We present detailed, step-by-step protocols for two robust and widely utilized models: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Acute Lung Injury for systemic and organ-specific inflammation. The causality behind experimental choices, methodologies for quantitative analysis, and mechanistic insights into CG's potential action on key inflammatory signaling pathways are discussed. This guide is designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for drug development programs.

Introduction: The Therapeutic Potential of Columbianetin Glucopyranoside

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic and acute diseases.[1][2] Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Columbianetin, a coumarin compound, and its glycoside derivatives have demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory activities in various in vitro studies.[3][4][5][6] Specifically, these compounds are suggested to suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][7]

The primary mechanism of action is believed to involve the inhibition of critical inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] These pathways are central regulators of the genetic expression of pro-inflammatory cytokines and enzymes.[1][9][10] Before Columbianetin glucopyranoside (CG) can be advanced as a therapeutic candidate, its efficacy must be rigorously validated in living organisms. Animal models provide an indispensable tool for this purpose, allowing for the assessment of pharmacodynamics, dose-response relationships, and overall physiological effects in a complex biological system.[11][12]

Rationale for Model Selection

The choice of an animal model is critical for generating relevant and translatable data.[13] We have selected two distinct models that interrogate different facets of the inflammatory response.

  • Carrageenan-Induced Paw Edema: This is a highly reproducible and widely accepted model for screening acute anti-inflammatory activity.[13][14][15] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a predictable, localized inflammatory response characterized by edema (swelling), providing a straightforward and quantifiable endpoint (paw volume) to assess the efficacy of a test compound.[14][16]

  • Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI): This model represents a more severe, systemic inflammatory challenge.[17][18] LPS, a component of Gram-negative bacteria cell walls, triggers a powerful innate immune response, leading to massive inflammatory cell infiltration into the lungs, pulmonary edema, and the systemic release of cytokines.[17][19] This model is excellent for investigating the ability of CG to mitigate a cytokine storm and protect against organ damage, which is relevant for conditions like sepsis and Acute Respiratory Distress Syndrome (ARDS).[18][19]

Overall Experimental Workflow

A well-structured workflow is essential for minimizing variability and ensuring the integrity of the results. The following diagram outlines the key phases of the experimental process, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_model Phase 2: In Vivo Model Induction cluster_analysis Phase 3: Sample Collection & Analysis cluster_data Phase 4: Data Interpretation acclimate Animal Acclimatization (7 days) prepare_reagents Prepare Test Compounds (CG, Vehicle, Positive Control) acclimate->prepare_reagents randomize Randomize Animals into Treatment Groups prepare_reagents->randomize pre_treat Pre-treatment with CG / Controls randomize->pre_treat induce Induce Inflammation (Carrageenan or LPS) pre_treat->induce monitor Monitor & Measure (e.g., Paw Volume) induce->monitor euthanize Euthanasia & Sample Collection (Blood, Tissue, BALF) monitor->euthanize biochem Biochemical Assays (ELISA, MPO) euthanize->biochem histo Histopathology (H&E Staining) euthanize->histo analyze Statistical Analysis biochem->analyze histo->analyze report Report Generation analyze->report

Caption: General experimental workflow for in vivo testing.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for assessing the acute anti-inflammatory effects of CG.

4.1. Materials and Reagents

  • Columbianetin glucopyranoside (CG)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose or 5% Tween 80 in saline)

  • Positive Control: Indomethacin or Phenylbutazone[14][20]

  • Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer

  • Wistar rats (male, 180-220g)

4.2. Experimental Design and Dosing

Proper group allocation is crucial for valid comparisons. The following table provides a sample experimental design.

GroupNTreatmentDose (p.o.)Rationale
16-8Vehicle Control10 mL/kgEstablishes baseline inflammation level.
26-8CG - Low Dosee.g., 10 mg/kgTo assess dose-dependency.
36-8CG - Mid Dosee.g., 25 mg/kgTo assess dose-dependency.
46-8CG - High Dosee.g., 50 mg/kgTo assess dose-dependency and maximum effect.
56-8Positive Control10 mg/kg IndomethacinValidates the assay by showing expected inhibition.[14]

4.3. Step-by-Step Procedure

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide food and water ad libitum.

  • Fasting: Fast animals overnight before the experiment but allow free access to water. This ensures consistent absorption of orally administered compounds.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the respective compounds (Vehicle, CG doses, or Indomethacin) via oral gavage (p.o.). The volume is typically 10 mL/kg.

  • Induction of Edema: Exactly one hour after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14][20] The peak edema is typically observed around the 3-hour mark.[15][16]

  • Euthanasia: At the end of the experiment, euthanize the animals using an approved method (e.g., CO₂ asphyxiation).

4.4. Data Analysis

  • Calculate Paw Edema: Edema (mL) = Vₜ - V₀

  • Calculate Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Protocol 2: LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol evaluates the ability of CG to mitigate severe, systemic inflammation and organ damage.

5.1. Materials and Reagents

  • Columbianetin glucopyranoside (CG)

  • Vehicle (e.g., sterile saline)

  • Positive Control: Dexamethasone

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • C57BL/6 mice (male, 8-10 weeks old)

  • Reagents for Bronchoalveolar Lavage (BAL), ELISA, and Myeloperoxidase (MPO) assay.

5.2. Experimental Design and Dosing

GroupNTreatmentDose (i.p.)Rationale
16-8Saline + SalineN/ASham control, no inflammation.
26-8Saline + LPSN/AEstablishes the maximal inflammatory response.
36-8CG (50 mg/kg) + LPS50 mg/kgTests the protective effect of the test compound.
46-8Dexamethasone (5 mg/kg) + LPS5 mg/kgValidates the model with a potent steroid.

5.3. Step-by-Step Procedure

  • Acclimatization: As described in Protocol 1.

  • Compound Administration: Administer CG (e.g., 50 mg/kg) or Dexamethasone (5 mg/kg) via intraperitoneal (i.p.) injection. Administer an equivalent volume of saline to the control groups.

  • Induction of ALI: One hour after pre-treatment, administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation to induce lung injury.[19][21] The sham group receives sterile saline.

  • Monitoring: Monitor animals for signs of distress. The peak inflammatory response typically occurs between 6 and 24 hours post-LPS administration.[19]

  • Euthanasia and Sample Collection: At 24 hours post-LPS, euthanize the mice.

    • Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis.

    • Bronchoalveolar Lavage (BAL): Carefully cannulate the trachea and lavage the lungs with sterile PBS. Collect the BAL fluid (BALF) for total and differential cell counts.

    • Tissue Collection: Perfuse the lungs with saline and collect the right lung lobe for MPO assay and the left lung lobe for histopathology.

5.4. Endpoint Analysis

  • Cell Counts in BALF: Centrifuge the BALF, resuspend the cell pellet, and count total cells using a hemocytometer. Perform differential counts (neutrophils, macrophages) on cytospin preparations stained with Wright-Giemsa.

  • Cytokine Analysis (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum and BALF using commercially available ELISA kits.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates serves as a quantitative index of neutrophil infiltration.

  • Histopathology: Fix the left lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of compounds like Columbianetin glucopyranoside are often attributed to their ability to modulate intracellular signaling pathways that orchestrate the inflammatory response. The NF-κB and MAPK pathways are primary targets.[8][22]

  • NF-κB Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10][23] Pro-inflammatory stimuli (like LPS) lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[24] This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[1][9][10] CG is hypothesized to inhibit this pathway, potentially by preventing IκBα degradation.

  • MAPK Pathway: The MAPK family includes kinases like p38 and JNK, which are activated by cellular stress and inflammatory cytokines.[25][26] Once activated, they regulate the activity of various transcription factors, further amplifying the inflammatory response.[27][28][29] Inhibition of p38 or JNK phosphorylation is another potential mechanism for CG's anti-inflammatory action.[26][27]

G cluster_nuc LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK p38_JNK p38 / JNK (MAPKs) MAPKK->p38_JNK Transcription Gene Transcription p38_JNK->Transcription Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive) IkBa->NFkB_IkB Inhibits NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Nucleus->Transcription Translocation Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Leads to CG Columbianetin Glucopyranoside CG->p38_JNK Inhibits CG->IKK Inhibits

Caption: Putative mechanism of CG on NF-κB and MAPK pathways.

Conclusion and Future Directions

The protocols described herein provide a robust framework for the preclinical validation of Columbianetin glucopyranoside as an anti-inflammatory agent. Positive results from the carrageenan-induced paw edema model would provide strong evidence of acute efficacy, while success in the LPS-induced ALI model would demonstrate potential for treating more severe, systemic inflammatory conditions. Subsequent studies should focus on elucidating the precise molecular targets, exploring chronic inflammation models (e.g., collagen-induced arthritis), and conducting comprehensive pharmacokinetic and toxicology assessments to pave the way for potential clinical development.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine. Retrieved from [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Gauthaman, K., & Saleem, T. S. M. (2019). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Choudhary, N., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Slideshare. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. Retrieved from [Link]

  • Naidoo, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Kumar, V., & Das, P. (2013). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • de Oliveira, G. L. V., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Biomedicines. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are MAPKs inhibitors and how do they work?. Retrieved from [Link]

  • JoVE. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Retrieved from [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. Retrieved from [Link]

  • ResearchGate. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. Retrieved from [Link]

  • Nardi, A. C., et al. (2024). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, G., et al. (2024). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology. Retrieved from [Link]

  • Matute-Bello, G., et al. (2008). Animal Models of Acute Lung Injury. American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved from [Link]

  • He, M., et al. (2018). Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation. Retrieved from [Link]

  • Wang, Y., et al. (2024). Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Journal of Inflammation Research. Retrieved from [Link]

  • Chen, Y., et al. (2024). Anti-Inflammatory Effect of Columbianadin against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways. Foods. Retrieved from [Link]

  • Wang, Y., et al. (2022). Columbianetin alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression. Bioengineered. Retrieved from [Link]

  • He, M., et al. (2018). Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation. Retrieved from [Link]

  • Wdowiak, K., et al. (2023). Anti-inflammatory activities of flavonoid derivates. ADMET and DMPK. Retrieved from [Link]

  • Lee, W., et al. (2021). Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression. Antioxidants. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. Retrieved from [Link]

  • Neliti. (2015). ANTI-INFLAMMATORY ACTIVITYOF QUERCETININ ANIMAL MODELS OF CHRONIC INFLAMMATION. Retrieved from [Link]

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Method

Preparing High-Purity Columbianetin Glucopyranoside Stock Solutions for In Vitro Research: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and quality control of Columbianetin glucopyranoside stock solutions for in vitro studies. Addressed to researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and quality control of Columbianetin glucopyranoside stock solutions for in vitro studies. Addressed to researchers, scientists, and professionals in drug development, this document outlines the critical steps for ensuring the integrity and reproducibility of experimental results. By explaining the rationale behind each step, this guide empowers users to prepare stable, high-concentration stock solutions while mitigating common pitfalls such as solvent-induced cellular artifacts.

Introduction: The Significance of Columbianetin Glucopyranoside

Columbianetin glucopyranoside is a naturally occurring coumarin glycoside isolated from plants such as Angelicae pubescentis radix.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-platelet aggregation, anti-inflammatory, and analgesic properties.[1][2][3] In vitro studies are fundamental to elucidating the mechanisms of action that underpin these therapeutic effects. The accuracy and reliability of such studies are contingent upon the precise and consistent preparation of the test compound. This application note serves as a foundational protocol for the effective use of Columbianetin glucopyranoside in a laboratory setting.

Physicochemical Properties of Columbianetin Glucopyranoside

A thorough understanding of the physicochemical properties of Columbianetin glucopyranoside is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₉MedChemExpress[1]
Molecular Weight 408.40 g/mol MedChemExpress[1]
CAS Number 55836-35-6MedChemExpress[1]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage (Powder) -20°C for up to 3 yearsCliniSciences[3]
Storage (in Solvent) -80°C for up to 1 yearCliniSciences[3]

The Critical Role of Solvent Selection

The majority of non-polar to semi-polar natural products, including many glycosides, exhibit poor aqueous solubility. Therefore, an organic solvent is typically required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro studies due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media.

However, it is crucial to acknowledge that DMSO is not inert and can exert its own biological effects. At concentrations above 1%, DMSO has been shown to be cytotoxic to many cell lines.[4][5] Even at lower concentrations (0.1-1%), DMSO can influence cell differentiation, membrane permeability, and gene expression, potentially confounding experimental results.[6]

Therefore, a critical best practice is to:

  • Minimize the final concentration of DMSO in the cell culture medium. It is strongly recommended to keep the final DMSO concentration at or below 0.5%, and ideally no higher than 0.1%, to minimize solvent-induced artifacts.[6][7]

  • Include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells, allowing for the differentiation of compound-specific effects from solvent-induced effects.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of Columbianetin glucopyranoside in DMSO. This concentration is a common starting point for serial dilutions in most in vitro assays.

Materials and Equipment
  • Columbianetin glucopyranoside (high purity, >98%)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

Workflow for Stock Solution Preparation

Caption: Workflow for preparing Columbianetin glucopyranoside stock solution.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of Columbianetin glucopyranoside and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of Columbianetin glucopyranoside is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 408.40 g/mol = 4.084 mg

  • Weigh the Compound: Carefully weigh out 4.084 mg of Columbianetin glucopyranoside using a calibrated analytical balance and transfer it to a sterile, amber glass vial.

    • Expert Tip: To minimize static and handling loss, it is advisable to weigh a slightly larger amount (e.g., 10.21 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 2.5 mL) to achieve the same 10 mM concentration. This improves accuracy.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex at medium speed for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: After vortexing or sonication, visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to one year).[3]

Application and Dilution in Cell Culture

The following is a general example of how to dilute the 10 mM stock solution to a final concentration of 10 µM in a cell culture well containing 1 mL of medium.

Serial Dilution Workflow

G stock 10 mM Stock in DMSO intermediate 100x Intermediate (1 mM) in Cell Culture Medium stock->intermediate 1:10 dilution final Final Concentration (10 µM) in Cell Culture Well intermediate->final 1:100 dilution

Caption: Example serial dilution workflow for in vitro assays.

Dilution Protocol
  • Prepare an Intermediate Dilution: Thaw one aliquot of the 10 mM stock solution. Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of sterile, serum-free cell culture medium. This results in a 1 mM solution.

    • Rationale: Creating an intermediate dilution in the cell culture medium helps to prevent the precipitation of the compound when it is added to the final aqueous environment of the well.

  • Final Dilution: Add 10 µL of the 1 mM intermediate dilution to a well containing 990 µL of cell culture medium to achieve a final volume of 1 mL and a final concentration of 10 µM Columbianetin glucopyranoside. The final DMSO concentration in the well will be 0.1%.

Quality Control and Best Practices

  • Solubility Check: If preparing a concentration for the first time or if the solubility is unknown, it is recommended to perform a solubility test by creating a saturated solution and determining the concentration, for example, by UV-Vis spectrophotometry against a standard curve.

  • Sterility: Always use sterile technique when preparing and handling stock solutions to prevent microbial contamination of cell cultures.

  • Light Sensitivity: As a coumarin derivative, Columbianetin glucopyranoside may be light-sensitive. The use of amber vials and minimizing exposure to light is recommended.

  • Documentation: Maintain a detailed log of stock solution preparation, including the lot number of the compound, date of preparation, and any observations.

Conclusion

The careful and precise preparation of Columbianetin glucopyranoside stock solutions is a prerequisite for obtaining reliable and reproducible data in in vitro studies. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can confidently investigate the biological activities of this promising natural product.

References

  • Hao, H. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Anonymous. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Centre of Innovation. Retrieved from [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • CliniSciences. (n.d.). Columbianetin beta-D-glucopyranoside [55836-35-6]. Retrieved from [Link]

  • Ohmx-bio. (n.d.). Columbianetin β-D-glucopyranoside. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Quantification of Columbianetin-β-D-Glucopyranoside (CBG) in Herbal Matrices

Strategic Overview Columbianetin-β-D-glucopyranoside (CBG) is a bioactive angular furanocoumarin glycoside primarily derived from the roots of Angelica pubescens (Du Huo).[1] It serves as a critical quality marker due to...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Columbianetin-β-D-glucopyranoside (CBG) is a bioactive angular furanocoumarin glycoside primarily derived from the roots of Angelica pubescens (Du Huo).[1] It serves as a critical quality marker due to its pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation effects.[1]

However, quantifying CBG presents specific challenges:

  • Glycosidic Polarity: Unlike its aglycone (columbianetin), CBG is highly polar, requiring specific solvent tuning for efficient extraction.[1]

  • Thermal Instability: The glycosidic bond can hydrolyze under high-temperature reflux, favoring ultrasound-assisted extraction (UAE).[1]

  • Matrix Interference: Co-eluting coumarins (e.g., osthole, columbianadin) in Angelica species require high-resolution chromatographic separation.[1]

This guide provides two distinct workflows: a robust HPLC-UV method for Quality Control (QC) and a high-sensitivity UPLC-MS/MS method for Pharmacokinetic (PK) studies.[1]

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate extraction and detection methodology based on sample type and sensitivity requirements.

CBG_Workflow Start START: Define Sample Matrix RawMaterial Raw Herbal Material (Roots/Rhizomes) Start->RawMaterial BioFluids Biological Fluids (Plasma/Urine) Start->BioFluids Extract_Solid Protocol A: Solid-Liquid Extraction (70% MeOH, Ultrasonication) RawMaterial->Extract_Solid Extract_Bio Protocol B: Protein Precipitation (Acetonitrile/MeOH) BioFluids->Extract_Bio HPLC Method 1: HPLC-UV (330 nm) Range: µg/mL (QC/Standardization) Extract_Solid->HPLC High Conc. UPLC Method 2: UPLC-MS/MS (MRM) Range: ng/mL (PK/Trace Analysis) Extract_Solid->UPLC Trace Impurity Extract_Bio->UPLC Low Conc.

Figure 1: Decision matrix for selecting extraction and analytical workflows based on sample matrix and sensitivity needs.

Sample Preparation Protocols

Protocol A: Extraction from Dried Roots (Angelica pubescens)

Objective: Maximize recovery of the polar glycoside while minimizing degradation.[1]

  • Pulverization: Grind dried roots to a fine powder (pass through a #40 mesh sieve). Rationale: Increases surface area for solvent penetration.

  • Solvent Selection: Prepare 70% Methanol (v/v) in water.

    • Expert Note: 100% Ethanol or Methanol is often too non-polar for efficient extraction of the glucoside form. The 30% water content swells the plant matrix and solubilizes the sugar moiety.

  • Extraction:

    • Weigh 0.5 g of powder into a 50 mL conical flask.

    • Add 25 mL of 70% Methanol.

    • Ultrasonicate (Power: 250W, Frequency: 40kHz) for 30 minutes at room temperature (<40°C).

    • Critical: Avoid reflux extraction if possible to prevent hydrolysis of CBG into Columbianetin.

  • Clarification: Centrifuge at 12,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE membrane.

Protocol B: Preparation from Plasma (Pharmacokinetics)

Objective: Remove proteins without precipitating the polar analyte.[1]

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) solution (e.g., Warfarin or Rutin, 500 ng/mL).[1]

  • Precipitation: Add 300 µL of Acetonitrile (ratio 3:1 v/v). Vortex vigorously for 3 minutes.[2]

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer supernatant to a clean tube; evaporate to dryness under nitrogen stream at 37°C. Reconstitute in 100 µL of initial mobile phase.

Method 1: HPLC-UV Quantification (Quality Control)[1]

This method is robust, cost-effective, and suitable for raw material standardization.

ParameterCondition
Column C18 Column (e.g., Agilent Zorbax SB-C18), 4.6 × 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Wavelength 330 nm (Characteristic coumarin absorption)
Injection Vol 10 µL

Gradient Profile:

  • 0–10 min: 15% → 25% B

  • 10–20 min: 25% → 45% B[1]

  • 20–30 min: 45% → 90% B (Wash step for hydrophobic coumarins like Osthole)[1]

  • 30–35 min: 90% → 15% B (Re-equilibration)[1]

Expert Insight: The initial low organic start (15% B) is crucial.[1] CBG is relatively polar; starting at higher organic concentrations (e.g., 30%+) will cause it to elute near the void volume, destroying resolution.[1]

Method 2: UPLC-MS/MS (Pharmacokinetics/Trace)[1]

Required for biological matrices where CBG concentrations are in the ng/mL range.

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm
Ionization ESI Positive Mode (+)
Mobile Phase A: 0.1% Formic Acid / B: Acetonitrile
Flow Rate 0.3 mL/min

MS/MS Transitions (MRM Mode): Quantification relies on the loss of the glucose moiety ([M-Glucose+H]⁺).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
CBG 409.1 [M+H]⁺247.1 [Aglycone]⁺3020
Columbianetin 247.1 [M+H]⁺175.03525

Pathway Visualization: The following diagram details the fragmentation logic used for MS/MS identification.

MS_Pathway Parent Precursor Ion [M+H]+ = 409.1 (CBG) Frag Collision Cell (CID) Parent->Frag ESI+ Daughter Product Ion [M-Glc+H]+ = 247.1 (Columbianetin core) Frag->Daughter -162 Da (Glucose Loss) Quant Quantification Signal Daughter->Quant

Figure 2: Mass spectrometry fragmentation pathway for MRM quantification.

Method Validation (Self-Validating System)[1]

To ensure trustworthiness, the method must meet ICH Q2(R1) guidelines.[1]

Validation ParameterAcceptance CriteriaExperimental Check
Linearity (r²) > 0.999Plot Area vs. Conc. (5 points).[1]
Precision (RSD) < 2.0% (HPLC) / < 15% (Bio-MS)Inject standard 6 times.
Recovery 95% – 105%Spike blank matrix with known CBG amount.
Stability RSD < 2.0% over 24hKeep sample in autosampler for 24h; re-inject.
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Dilute standard sequentially.

Troubleshooting & Optimization

Issue 1: Peak Tailing

  • Cause: Interaction between free silanols on the column and the basic coumarin skeleton.

  • Solution: Ensure the mobile phase pH is acidic (pH ~3.0).[1] Use 0.1% Formic acid.[2][3] Do not use neutral water.

Issue 2: Retention Time Shift

  • Cause: Temperature fluctuations affecting the partition coefficient of the glycoside.

  • Solution: Use a thermostatted column compartment set strictly to 30°C or 35°C.

Issue 3: Low Sensitivity in MS

  • Cause: Ion suppression from matrix phospholipids (in plasma).[1]

  • Solution: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate, although CBG is polar and may require salting-out to extract efficiently into EtAc.[1]

References

  • Pharmacokinetics of Columbianetin-β-D-glucopyranoside: Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography. [1]

  • Extraction Optimization: Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix. [1]

  • UPLC-MS/MS Methodology: Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. [1]

  • Chemical Characterization: Isolation of (+)-columbianetin from Angelica pubescens roots.[1][4] [1]

Sources

Method

Application Note &amp; Protocols: A Framework for Investigating Columbianetin Glucopyranoside in Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Neuropathic Pain and a Potential Therapeutic Avenue Neuropathic pain, a chronic and debilitating condition arising fro...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Neuropathic Pain and a Potential Therapeutic Avenue

Neuropathic pain, a chronic and debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Unlike nociceptive pain, it results from aberrant signaling within the nervous system itself and is often resistant to conventional analgesics.[3][4] Current treatments, including antidepressants and anticonvulsants, offer limited efficacy for many patients and are frequently associated with dose-limiting side effects.[2][4] This underscores the urgent need for novel therapeutic agents that target the underlying pathophysiology.

Columbianetin glucopyranoside, a natural coumarin glycoside, and its active metabolite, Columbianetin, have demonstrated promising anti-inflammatory and analgesic properties in various preclinical models.[5][6] Evidence suggests that these compounds can modulate key signaling pathways implicated in the pathogenesis of chronic pain, including neuroinflammation and oxidative stress.[7][8] This document provides a comprehensive experimental framework for researchers to systematically investigate the therapeutic potential of Columbianetin glucopyranoside in a validated animal model of neuropathic pain, complemented by in vitro mechanistic studies.

The proposed core hypothesis is that Columbianetin glucopyranoside alleviates neuropathic pain by mitigating neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 signaling pathways in the peripheral and central nervous systems.

Integrated Preclinical Workflow

A robust investigation requires a multi-faceted approach, integrating in vivo behavioral assessments with ex vivo and in vitro molecular analyses to build a compelling, mechanism-based therapeutic rationale.

G cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Phase cluster_data Data Analysis & Interpretation a Induce Neuropathic Pain (CCI Model) b Baseline Behavioral Testing (von Frey, Hargreaves) a->b c Drug Administration (Vehicle, CGP, Positive Control) b->c d Post-Treatment Behavioral Testing c->d e Tissue Collection (Spinal Cord, DRG, Sciatic Nerve) d->e i Integrate Behavioral & Molecular Data d->i f Molecular Analysis (Western Blot, ELISA) e->f Analyze Tissues h Confirm Target Engagement (NF-κB, Nrf2 activation) f->h Correlate with In Vitro Data g Mechanistic Studies (LPS-stimulated Microglia) g->h h->i j Establish Dose-Response & Efficacy i->j

Caption: Integrated workflow for evaluating Columbianetin Glucopyranoside (CGP).

In Vivo Efficacy Assessment: Chronic Constriction Injury (CCI) Model

Scientific Rationale: The Chronic Constriction Injury (CCI) model is a widely used and validated rodent model that mimics key aspects of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, which result from chronic nerve compression.[9][10][11] The procedure involves loosely ligating the sciatic nerve, leading to localized inflammation, edema, and subsequent Wallerian degeneration, providing a robust platform to test the efficacy of analgesic compounds.[10][12]

Protocol: CCI Surgery (Rat Model)

This protocol is adapted from established methods.[9][10][13]

  • Anesthesia and Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with isoflurane (2-3% in O2). Shave the left thigh and sterilize the area with betadine and 70% ethanol.

  • Sciatic Nerve Exposure: Make a small incision on the lateral surface of the mid-thigh. Carefully separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between them.

  • Closure: The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow. Close the muscle layer with a 5-0 suture and the skin incision with wound clips.

  • Sham Control: For sham-operated animals, perform the same surgical procedure, including nerve exposure, but do not apply the ligatures.

  • Post-operative Care: House animals individually with ample bedding. Monitor for signs of distress. Allow a recovery period of 7-14 days for neuropathic pain symptoms to fully develop before commencing behavioral testing.

Experimental Groups and Dosing Regimen

A well-controlled study design is critical for valid results. The following table outlines a recommended grouping and dosing strategy. Columbianetin glucopyranoside (CGP) is expected to be metabolized to Columbianetin in vivo.[5] Pharmacokinetic data suggests that Columbianetin has good oral bioavailability in rats, with a Tmax of 0.3-0.5 hours.[14]

Group IDGroup NameNTreatmentDose (p.o.)Dosing Schedule
G1Sham + Vehicle10Vehicle (e.g., 0.5% CMC)-Daily for 14 days
G2CCI + Vehicle10Vehicle (e.g., 0.5% CMC)-Daily for 14 days
G3CCI + CGP (Low)10Columbianetin Glucopyranoside10 mg/kgDaily for 14 days
G4CCI + CGP (Mid)10Columbianetin Glucopyranoside20 mg/kgDaily for 14 days
G5CCI + CGP (High)10Columbianetin Glucopyranoside40 mg/kgDaily for 14 days
G6CCI + Positive Control10Gabapentin100 mg/kgDaily for 14 days
Behavioral Assessment Protocols

Behavioral tests should be conducted at baseline (before treatment) and at several time points post-treatment (e.g., days 3, 7, 10, 14) to establish a time-course of effect.

Principle: This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus, a hallmark of allodynia.

Protocol:

  • Acclimation: Place rats in individual plastic chambers on a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[15][16]

  • Stimulation: Apply calibrated von Frey filaments of increasing force (e.g., starting at 2.0 g) perpendicularly to the mid-plantar surface of the ipsilateral (injured) hind paw.[15][17]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. Hold the filament for 6-8 seconds.

  • Threshold Determination: Use the "up-down method" to determine the 50% paw withdrawal threshold (PWT). Briefly, if there is no response, the next higher filament is used. If there is a response, the next lower filament is used.

  • Data Recording: Record the filament force that consistently elicits a withdrawal response. Average multiple readings per animal.

Principle: This test measures the latency of paw withdrawal from a radiant heat source, indicating sensitivity to thermal stimuli.[18][19][20]

Protocol:

  • Acclimation: Place rats in the compartments of the Hargreaves apparatus (on a glass floor) and allow 30-60 minutes for acclimation.[21]

  • Stimulation: Position the movable infrared heat source directly beneath the plantar surface of the ipsilateral hind paw.[21]

  • Measurement: Activate the heat source. A timer will automatically start and stop when the rat withdraws its paw.[19]

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[19][21]

  • Data Recording: Record the paw withdrawal latency (PWL) in seconds. Take the average of 3-5 readings per animal, with at least 5 minutes between trials.

In Vitro Mechanistic Elucidation

Scientific Rationale: Neuroinflammation, driven by activated glial cells like microglia, is a key driver of neuropathic pain.[22] Activated microglia release pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species, which sensitize neurons.[23] The transcription factor NF-κB is a master regulator of this pro-inflammatory response.[23][24] Conversely, the Nrf2 pathway is a primary cellular defense against oxidative stress.[22][25][26] Activating Nrf2 can suppress inflammation and oxidative damage, making it a promising analgesic target.[22][25][26] We will use lipopolysaccharide (LPS)-stimulated BV-2 microglial cells as a model to test the hypothesis that Columbianetin glucopyranoside's active metabolite, Columbianetin, exerts anti-inflammatory and antioxidant effects by inhibiting NF-κB and activating Nrf2.

Proposed Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Release IkB->NFkB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Release Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Translocation Nrf2_free->Nrf2_nuc Genes_inflam Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes_inflam Induces Transcription ARE Binds to ARE Nrf2_nuc->ARE Genes_antiox Antioxidant Genes (HO-1, NQO1) ARE->Genes_antiox Induces Transcription Columbianetin Columbianetin Columbianetin->IKK Inhibits Columbianetin->Nrf2_Keap1 Promotes Dissociation

Caption: Hypothesized mechanism of Columbianetin in microglia.

Protocol: In Vitro Microglia Assay
  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.[27][28]

  • Seeding: Seed BV-2 cells into 6-well plates (for Western Blot) or 24-well plates (for ELISA) at a density that allows them to reach ~80% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Columbianetin (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle-only control.

  • Stimulation: Add LPS (100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling protein phosphorylation).[29]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

Molecular Analysis Protocols

Principle: Quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.

Protocol:

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions precisely.[28][30]

  • Briefly, coat a 96-well plate with capture antibody, add standards and collected supernatants, followed by the detection antibody, and then a substrate for colorimetric detection.

  • Read the absorbance on a microplate reader and calculate concentrations based on the standard curve.

Principle: Measure the protein levels of key markers of the NF-κB and Nrf2 pathways to confirm target engagement.

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band density using software like ImageJ and normalize to the loading control (β-actin). Calculate the ratio of phosphorylated to total protein where applicable.

Data Analysis and Interpretation

  • Behavioral Data: Analyze paw withdrawal thresholds and latencies using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Bonferroni or Tukey) to compare between groups at different time points.

  • In Vitro Data: Analyze ELISA and Western blot data using a one-way ANOVA followed by a post-hoc test to compare treatment groups.

  • Significance: A p-value of <0.05 is typically considered statistically significant.

  • Interpretation: A successful outcome would show that Columbianetin glucopyranoside administration significantly increases paw withdrawal thresholds and latencies in CCI animals compared to the vehicle group. This behavioral improvement should correlate with reduced levels of pro-inflammatory markers and increased levels of antioxidant proteins in tissues and in the in vitro model, confirming the hypothesized mechanism of action.

References

  • The Analgesic Effects of Nrf2 Activators in Chemotherapy-Induced Neuropathic Pain: Evidence from Animal Studies and Consequences for Translation into Clinical Trials. (2026). MDPI.
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016). Journal of Visualized Experiments.
  • Assessment of Mechanical Allodynia (Von Frey Test). (2022). Bio-protocol.
  • The Antinociceptive Role of Nrf2 in Neuropathic Pain: From Mechanisms to Clinical Perspectives. (2024). Antioxidants. [Link]

  • Hargreaves Test for Hyperalgesia. Melior Discovery.
  • NRF2 Activation Resolves Neuropathic Pain Via Dual Antioxidant And Na V 1.7-Suppressive Mechanisms. (2025). Molecular Therapy. [Link]

  • The IKK-NF-κB pathway: a source for novel molecular drug targets in pain therapy? (2008). FASEB Journal.
  • Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation. (2015). Molecular Pain. [Link]

  • Nrf2 Modulation by Natural Compounds in Aging, Neurodegeneration, and Neurop
  • Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. (2018). Mediators of Inflammation. [Link]

  • How to conduct Von Frey Test? (2025). BioMed.
  • Pulsed radiofrequency attenuates mechanical hypersensitivity in neuropathic pain rats by activating the Nrf2-regulated CaMKII/NF-κB signaling pathway. (2021). Journal of Pain Research.
  • Chronic Constriction Injury (CCI)
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home.
  • Hargreaves Test. (2024). IACUC.
  • Fn14 Participates in Neuropathic Pain Through NF-κB Pathway in Primary Sensory Neurons. (2019). Molecular Neurobiology. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2018). Frontiers in Immunology.
  • NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury. (2024). MDPI.
  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (2017). Bio-protocol. [Link]

  • Thermal nociception using a modified Hargreaves method in primates and humans. (2014). Neural Regeneration Research. [Link]

  • The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis Radix extract. (2017).
  • Chronic Constriction Injury (CCI)
  • Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. (2018). PubMed.
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences.
  • Chronic Constriction Injury (CCI) Model. Melior Discovery.
  • Mechanical Sensitivity (Von Frey) Test. (2024). UCSF IACUC.
  • 4.6. Chronic Constriction Injury (CCI)
  • Hargreaves Plantar Test. BioMed.
  • Anti-Inflammatory Effect of Columbianetin on Activated Human Mast Cells. (2009). Journal of Health Science.
  • Anti-inflammatory effect of Columbianetin on activ
  • PACAP and VIP Modulate LPS-Induced Microglial Activation and Trigger Distinct Phenotypic Changes in Murine BV2 Microglial Cells. (2021). MDPI.
  • Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. (2023). Cells. [Link]

  • The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. (2013). Journal of Ethnopharmacology.
  • The pharmacokinetics, bioavailability and excretion of columbianetin acetate and its metabolite columbianetin were analysed in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis radix extract. (2017). RSC Advances.
  • Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. (2018). PubMed.
  • Anti-Inflammatory Effect of Columbianadin against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways. (2024). Pharmaceuticals. [Link]

  • Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα. (2018). Frontiers in Pharmacology.
  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2014). Molecular Medicine Reports. [Link]

  • LPS-Activated Microglial Cell-Derived Conditioned Medium Protects HT22 Neuronal Cells against Glutam
  • Study reveals mechanism involved in neuropathic pain and could help develop specific tre
  • Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. (2018). Semantic Scholar.
  • Glycosides for Peripheral Neuropathic Pain: A Potential Medicinal Components. (2021). Journal of Pain Research. [Link]

  • Mechanisms of neuropathic pain in MS, GBS, and diabetic neuropathy. (2024).
  • Mechanisms and Treatment of Neurop
  • Novel Drug Targets and Emerging Pharmacotherapies in Neurop

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to Assessing the Oral Bioavailability of Columbianetin Glucopyranoside in a Rat Model

Abstract: Columbianetin-β-d-glucopyranoside (CBG) is a naturally occurring coumarin, primarily isolated from medicinal plants such as Angelicae pubescentis radix[1]. It is a precursor to the bioactive metabolite columbia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Columbianetin-β-d-glucopyranoside (CBG) is a naturally occurring coumarin, primarily isolated from medicinal plants such as Angelicae pubescentis radix[1]. It is a precursor to the bioactive metabolite columbianetin (CBN), and both compounds exhibit a range of pharmacological properties, including anti-inflammatory and analgesic effects[1]. For any compound to be considered a viable therapeutic agent, a thorough understanding of its pharmacokinetic profile is essential. This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to assess the absolute oral bioavailability of CBG in a rat model. We will detail the in-life study design, a robust bioanalytical method using Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and the requisite pharmacokinetic analysis. The protocol emphasizes not only the parent compound (CBG) but also its primary metabolite (CBN), as studies have shown CBG is catabolized into CBN in vivo and possesses low absolute bioavailability, reported to be approximately 5.63%[1].

Scientific Rationale and Strategic Overview

The assessment of absolute bioavailability is a cornerstone of preclinical drug development. It quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged, providing critical insights into the compound's absorption and the extent of first-pass metabolism.

Causality Behind Key Experimental Choices:

  • Dual Administration Routes (IV and PO): To determine absolute bioavailability (F%), the plasma concentration profile following oral (PO) administration must be compared against that of an intravenous (IV) administration. The IV dose serves as the 100% bioavailability reference, as it bypasses absorption barriers and first-pass metabolism entirely.

  • Rat Model: The Sprague-Dawley rat is a standard, well-characterized model in pharmacokinetic studies, offering physiological and metabolic similarities to humans that are relevant for initial screening[2]. Its use allows for robust and reproducible data collection.

  • UPLC-MS/MS for Bioanalysis: The combination of Ultra-Performance Liquid Chromatography and tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices like plasma[3][4]. UPLC provides rapid and high-resolution separation, while MS/MS offers unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM), minimizing interferences from endogenous plasma components[3][5].

  • Metabolite Quantification: CBG is known to be a prodrug, converting to the active aglycone, columbianetin (CBN)[1]. Quantifying both the parent glycoside (CBG) and the active metabolite (CBN) is crucial. This dual analysis provides a more complete picture of the compound's fate in vivo, revealing whether the low bioavailability of the parent is due to poor absorption or extensive metabolic conversion.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the bioavailability assessment.

G cluster_pre Phase 1: Pre-Analytical cluster_analytical Phase 2: In-Life & Bioanalysis cluster_post Phase 3: Data Analysis A Animal Acclimation & Fasting (Sprague-Dawley Rats) D Dosing Administration Group 1: IV Bolus Group 2: Oral Gavage A->D B Preparation of Dosing Solutions (IV & PO Formulations) B->D C Preparation of Analytical Standards (CBG, CBN, IS) I Construct Calibration Curves C->I E Serial Blood Sampling (Timed Intervals) D->E F Plasma Isolation (Centrifugation) E->F G Sample Preparation (Protein Precipitation or LLE) F->G H UPLC-MS/MS Analysis (Quantification of CBG & CBN) G->H J Calculate Plasma Concentrations H->J I->J K Pharmacokinetic (PK) Analysis (Non-Compartmental) J->K L Calculate Absolute Bioavailability (F%) K->L

Caption: Overall workflow for assessing the bioavailability of Columbianetin Glucopyranoside.

Materials and Reagents

CategoryItemSpecifications / Source
Test Compounds Columbianetin-β-d-glucopyranoside (CBG)Purity >98%
Columbianetin (CBN)Purity >98% (for metabolite standard)
Internal Standard (IS), e.g., WarfarinPurity >98%[5]
Animals Male Sprague-Dawley Rats210-230 g, with health certificate
Solvents & Chemicals Acetonitrile, Methanol, WaterLC-MS Grade
Formic Acid or Ammonium AcetateLC-MS Grade[4][5]
Ethyl AcetateHPLC Grade (for LLE)
Heparin SodiumFor anticoagulant
Saline, Sterile0.9% NaCl
Vehicle (e.g., 0.5% CMC-Na)For oral dosing solution
Equipment UPLC-MS/MS Systeme.g., Waters ACQUITY UPLC with Xevo TQ-S
Analytical Balance4-decimal place
Centrifuge (refrigerated)For plasma separation
Vortex Mixer, PipettesStandard laboratory grade
Nitrogen EvaporatorFor sample concentration
Oral Gavage Needles, SyringesAppropriate sizes for rats

Detailed Experimental Protocols

Protocol 1: Animal Handling, Dosing, and Sample Collection

This protocol is foundational; consistency in execution is paramount for data integrity.

  • Animal Acclimation: House male Sprague-Dawley rats (n=6 per group) for at least 3-5 days before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with continued access to water. This minimizes variability in gastrointestinal absorption.

  • Dosing Solution Preparation:

    • Intravenous (IV) Group: Accurately weigh CBG and dissolve in a suitable vehicle (e.g., saline with a minimal amount of co-solvent like DMSO if needed for solubility) to a final concentration for a dose of 5 mg/kg. Filter-sterilize the solution.

    • Oral (PO) Group: Accurately weigh CBG and suspend in 0.5% carboxymethylcellulose sodium (CMC-Na) for a final dose of 20 mg/kg. The higher oral dose is chosen to ensure plasma concentrations are above the limit of quantification, given the expected low bioavailability.

  • Administration:

    • IV Group: Administer the 5 mg/kg dose as a single bolus via the tail vein. Record the exact time of administration.

    • PO Group: Administer the 20 mg/kg dose via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular or tail vein into heparinized tubes at the following time points post-dose: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, 12 hr, and 24 hr. The early time points are critical for capturing the Cmax after IV administration.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

  • Sample Storage: Carefully transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until UPLC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation for UPLC-MS/MS

This protocol uses liquid-liquid extraction (LLE), a technique that provides a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects during MS analysis[6].

  • Thaw Samples: Thaw study plasma samples, calibration standards, and Quality Control (QC) samples on ice.

  • Aliquot and Spike IS: In a microcentrifuge tube, add 100 µL of plasma. To this, add 10 µL of the internal standard working solution (e.g., Warfarin at 100 ng/mL). Vortex briefly. The IS normalizes for variations in extraction efficiency and instrument response.

  • Extraction: Add 1 mL of ethyl acetate to each tube[5]. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Isolate Supernatant: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 1 minute to dissolve the analytes.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to a UPLC vial for analysis.

Protocol 3: UPLC-MS/MS Bioanalytical Method

The following parameters are based on established methods for similar coumarin compounds and should be optimized for your specific instrument[4][5].

UPLC Conditions:

ParameterSettingRationale
Column Waters ACQUITY BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)C18 provides excellent reversed-phase retention for coumarins.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes positive ionization.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0-1 min, 20% B; 1-5 min, 20-80% B; 5-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% BA gradient is necessary to elute the compounds with good peak shape.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 2 µL

MS/MS Conditions (Example):

ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Coumarins typically ionize well in positive mode.
Capillary Voltage 3.0 kVTo be optimized for maximal signal.
Source Temp. 150°C
Desolvation Temp. 500°C
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

MRM Transitions (To be optimized):

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
CBG 409.1247.1 (loss of glucose)3515
CBN 247.1175.0[5]6031
Warfarin (IS) 309.2163.1[5]6020

Data Analysis and Interpretation

Metabolic Pathway

CBG is hydrolyzed in vivo, likely by gut microflora or esterases, to cleave the glucopyranoside moiety, releasing the aglycone, columbianetin (CBN).

G CBG Columbianetin Glucopyranoside (CBG) (Administered Drug) CBN Columbianetin (CBN) (Active Metabolite) CBG->CBN Hydrolysis (e.g., gut microbiota, esterases)

Caption: Metabolic conversion of CBG to its active metabolite, CBN.

Pharmacokinetic Calculations
  • Concentration Determination: Using the analytical software, construct a calibration curve for both CBG and CBN by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression to calculate the concentrations in the unknown plasma samples.

  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine the key PK parameters from the plasma concentration-time data for each animal.

  • Absolute Bioavailability (F%): Calculate the absolute bioavailability using the following formula:

    F (%) = (AUC₀-∞, oral / AUC₀-∞, iv) * (Dose_iv / Dose_oral) * 100

    Where:

    • AUC₀-∞, oral is the area under the curve from time zero to infinity for the oral group.

    • AUC₀-∞, iv is the area under the curve for the intravenous group.

Expected Results & Data Presentation

The analysis is expected to confirm the low oral bioavailability of CBG[1]. You will likely observe a rapid decline in CBG concentration after IV administration and low, sustained concentrations after oral dosing. Conversely, the metabolite CBN will appear in the plasma of both groups, with potentially higher and more sustained levels in the oral group due to first-pass metabolism.

Table 1: Representative Pharmacokinetic Parameters for CBG in Rats

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cₘₐₓ (ng/mL) CalculatedCalculated
Tₘₐₓ (h) ~0.08 (first time point)Calculated
t₁/₂ (h) CalculatedCalculated
AUC₀-t (ng·h/mL) CalculatedCalculated
AUC₀-∞ (ng·h/mL) CalculatedCalculated
Absolute Bioavailability (F%) N/A~5-6% (Expected value based on literature[1])

References

  • The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis Radix extract. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Yuan, J., Liu, E., Shang, M., Wang, X., & Cai, S. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231. [Link]

  • Guo, J., Liu, E., Wang, X., & Shang, M. (2013). The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. Journal of Ethnopharmacology, 150(1), 193-198. [Link]

  • Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration. (2018). PubMed. Retrieved February 17, 2026, from [Link]

  • Zhang, Q., Liu, E., Wang, X., & Shang, M. (2017). Distribution Assessments of Coumarins from Angelicae Pubescentis Radix in Rat Cerebrospinal Fluid and Brain by Liquid Chromatography Tandem Mass Spectrometry Analysis. Molecules, 22(9), 1479. [Link]

  • The pharmacokinetics, bioavailability and excretion of columbianetin acetate and its metabolite columbianetin were analysed in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis radix extract. (2015). RSC Advances. Retrieved February 17, 2026, from [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2013). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Liu, Y., Liu, E., Wang, X., & Shang, M. (2018). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration. BioMed Research International, 2018, 8568303. [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved February 17, 2026, from [Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β- D-glucopyranoside-(4®1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. (2013). MDPI. Retrieved February 17, 2026, from [Link]

Sources

Method

High-Sensitivity HPLC-FLD Quantification of Columbianetin-β-D-glucopyranoside in Biological Matrices

Abstract & Application Scope Columbianetin-β-D-glucopyranoside (CBG) is a bioactive furanocoumarin glycoside primarily derived from Angelica pubescens (Du Huo).[1][2] It exhibits significant anti-inflammatory, analgesic,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

Columbianetin-β-D-glucopyranoside (CBG) is a bioactive furanocoumarin glycoside primarily derived from Angelica pubescens (Du Huo).[1][2] It exhibits significant anti-inflammatory, analgesic, and anti-platelet aggregation activities.[2] While LC-MS/MS is often the default for bioanalysis, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a robust, cost-effective, and highly sensitive alternative due to the strong native fluorescence of the coumarin core.

This application note details a validated protocol for the quantification of CBG in biological samples (plasma/urine). Unlike generic protocols, this guide emphasizes Liquid-Liquid Extraction (LLE) to minimize matrix quenching effects common in fluorescence detection, ensuring lower limits of quantification (LLOQ) suitable for pharmacokinetic profiling.

Physicochemical Basis of Detection

The detection mechanism relies on the rigid, conjugated


-electron system of the furanocoumarin nucleus.
  • Fluorophore: The coumarin moiety (2H-chromen-2-one) fused with a furan ring.

  • Glycosylation Effect: The

    
    -D-glucopyranosyl attachment modifies polarity but retains the fluorescent core.
    
  • Spectral Characteristics:

    • Excitation (

      
      ):  ~325 nm (Maximal absorption of the coumarin system).
      
    • Emission (

      
      ):  ~430 nm (Stokes shift characteristic of coumarins).
      

Critical Insight: While UV detection (325 nm) is possible, FLD provides approximately 10-50x higher sensitivity and superior selectivity against complex biological matrices.

Experimental Workflow

The following diagram outlines the end-to-end workflow, from sample collection to data processing, highlighting the critical decision points for quality control.

CBG_Workflow cluster_QC Quality Control Checks Sample Biological Sample (Rat Plasma/Urine) IS_Add Add Internal Standard (Osthole or Psoralen) Sample->IS_Add extraction Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate (3x vol) IS_Add->extraction separation Phase Separation Centrifuge 10,000g @ 4°C extraction->separation evaporation Nitrogen Evaporation Dryness @ 35°C separation->evaporation Organic Layer recon Reconstitution Mobile Phase (ACN:H2O) evaporation->recon hplc HPLC Separation C18 Column, Gradient Elution recon->hplc fld Fluorescence Detection Ex: 325nm | Em: 430nm hplc->fld data Data Analysis Pk Integration & Quantification fld->data QC1 Check Recovery (>85%) QC2 Check Resolution (>1.5)

Caption: Workflow for the extraction and quantification of Columbianetin-β-D-glucopyranoside from biological matrices.

Detailed Protocol

Reagents & Materials[3][4][5][6][7][8][9]
  • Analytes: Columbianetin-β-D-glucopyranoside (Standard), Columbianetin (Aglycone metabolite).

  • Internal Standard (IS): Osthole (Preferred due to structural similarity and distinct retention time) or Psoralen.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid.

  • Matrix: Drug-free rat plasma (K2EDTA) for calibration standards.

Chromatographic Conditions[3][4][6][7][8][10][11]
  • System: HPLC with FLD (e.g., Agilent 1260/1290 or Shimadzu LC-20).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[4]

    • Solvent B: Acetonitrile.[5][3][6][7][4]

  • Gradient Program:

    • Rationale: CBG is polar (glycoside) and elutes early; the aglycone and IS are non-polar and elute later. A gradient is essential to elute all components within a reasonable timeframe.

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase
0.08515Initial Hold
5.08515Isocratic (CBG elution)
20.04060Linear Ramp
25.01090Wash (IS elution)
28.08515Re-equilibration
Detection Parameters (FLD)
  • Excitation: 325 nm

  • Emission: 430 nm[6]

  • Gain/Sensitivity: High (Optimize S/N ratio using a 10 ng/mL standard).

  • Response Time: 0.1 s (Standard).

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: While protein precipitation (PPT) is faster, LLE with Ethyl Acetate is superior for FLD because it removes water-soluble endogenous fluorophores that cause baseline noise.

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of Internal Standard solution (e.g., Osthole 500 ng/mL in MeOH). Vortex for 10 s.

  • Extraction: Add 500 µL of Ethyl Acetate.

  • Mixing: Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to a fresh tube.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (Initial conditions: 15% ACN). Vortex 1 min, Centrifuge 5 min.

  • Injection: Inject 10-20 µL into the HPLC system.

Method Validation & Performance

(Based on FDA/EMA Bioanalytical Method Validation Guidelines)

ParameterAcceptance CriteriaTypical Performance for CBG
Linearity

0.9995 (Range: 5–2000 ng/mL)
LLOQ S/N > 10, Precision < 20%~5 ng/mL
Accuracy 85–115% of nominal92–104%
Precision CV < 15%Intra-day: <6%, Inter-day: <8%
Recovery Consistent (>50%)~85–90% (using EtOAc)
Stability <15% deviationStable for 24h (autosampler), 3 freeze-thaw cycles

Metabolic Pathway & Pharmacokinetics

Understanding the metabolic fate of CBG is crucial for interpreting chromatograms, as the aglycone (Columbianetin) will likely appear in plasma samples post-administration.

CBG_Metabolism CBG Columbianetin-β-D-glucopyranoside (Parent Drug) Gut Intestinal Microflora (Hydrolysis) CBG->Gut Oral Admin Elimination Excretion (Feces/Urine) CBG->Elimination Unabsorbed CBN Columbianetin (Aglycone Metabolite) Gut->CBN Deglycosylation Liver Liver Microsomes (Phase I/II Metabolism) CBN->Liver Absorption Liver->Elimination

Caption: Metabolic pathway of CBG.[2] Note that the method separates the parent glycoside (CBG) from the active metabolite (CBN).

Troubleshooting & Optimization

  • Issue: Interfering Peaks.

    • Cause: Endogenous plasma components.

    • Solution: Switch from PPT to LLE (Ethyl Acetate). Ensure the column is washed with 90% ACN at the end of every run.

  • Issue: Low Sensitivity.

    • Cause: Incorrect Ex/Em or quenching.

    • Solution: Perform a "Stop-Flow" scan on the HPLC to determine the exact spectral max for your specific solvent conditions. pH changes in mobile phase can shift fluorescence maxima.

  • Issue: Peak Tailing.

    • Cause: Silanol interactions.

    • Solution: Ensure 0.1% Formic Acid is present.[8][9][4] Increase column temperature to 35°C or 40°C.

References

  • Zhang, L., et al. (2018).[8][9] "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231.[8][9]

  • Yang, Y.F., et al. (2017).[10] "Simultaneous assessment of absorption characteristics of coumarins from Angelicae Pubescentis Radix." Journal of Chromatography B, 1060, 308-315.[10]

  • Li, B., et al. (2014). "Simultaneous characterisation of fifty coumarins from the roots of Angelica dahurica by off-line two-dimensional high-performance liquid chromatography." Phytochemical Analysis, 25(3), 229-240.[11]

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Food and Drug Administration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Columbianetin-β-D-glucopyranoside Formulation Guide

The following technical guide is structured as a Tier 1 Technical Support Resource for formulation scientists and pharmacologists. It addresses the specific physicochemical challenges of Columbianetin-β-D-glucopyranoside...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 1 Technical Support Resource for formulation scientists and pharmacologists. It addresses the specific physicochemical challenges of Columbianetin-β-D-glucopyranoside (CBG) , a furanocoumarin glycoside, ensuring in vivo compatibility and experimental rigor.

Case ID: CBG-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting Solubility & Stability for In Vivo Administration

Executive Summary & Molecule Profile[1]

User Query: "I cannot get Columbianetin-β-D-glucopyranoside to dissolve in saline for my IV/IP studies. It precipitates within minutes. How do I fix this?"

Scientist's Analysis: Columbianetin-β-D-glucopyranoside (CBG) presents a classic "solubility-permeability" paradox. While the glucose moiety adds polarity compared to its aglycone (Columbianetin), the rigid furanocoumarin backbone creates high lattice energy, making it sparingly soluble in cold water or physiological buffers. Furthermore, the glycosidic bond is susceptible to hydrolysis at low pH, requiring a buffered, neutral vehicle.

Physicochemical Profile:

  • Core Structure: Furanocoumarin (Lipophilic) + Glucose (Hydrophilic).

  • LogP (Predicted): ~0.5–1.5 (Moderately polar, but crystallizes easily).

  • Key Challenge: Rapid recrystallization in aqueous buffers (PBS/Saline) upon dilution from organic stock solutions.

Troubleshooting & Solutions (Q&A Format)

Issue 1: "The compound precipitates immediately upon adding saline to my DMSO stock."

Diagnosis: This is "Solvent Shock." Adding a highly aqueous buffer to a hydrophobic stock causes a rapid change in dielectric constant, forcing the drug out of solution before it can disperse.

Solution: The "Step-Down" Dilution Protocol Do not add saline directly to DMSO. You must use an intermediate bridging solvent (PEG 400 or Propylene Glycol) to buffer the polarity shift.

Recommended Vehicle (IV/IP Compatible):

  • Composition: 5% DMSO / 40% PEG 400 / 55% Saline (v/v/v).

  • Max Concentration: Typically stable up to 5–10 mg/mL.

Protocol:

  • Dissolve CBG powder completely in 100% DMSO (Volume = 5% of total). Vortex until clear.

  • Add PEG 400 (Volume = 40% of total) to the DMSO solution. Vortex thoroughly. The solution should remain clear and slightly viscous.

  • Slowly add warm (37°C) Normal Saline (0.9% NaCl) (Volume = 55% of total) dropwise while vortexing.

  • Filter Sterilize: Use a 0.22 µm PES or PVDF membrane immediately. Nylon binds furanocoumarins; avoid it.

Issue 2: "I need a higher dose (20+ mg/kg) and the co-solvent mixture is too viscous."

Diagnosis: High viscosity affects syringeability and can cause local tissue necrosis in mice. You need a solubilizer that encapsulates the drug rather than just dissolving it.

Solution: Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex with the furanocoumarin core, shielding the hydrophobic region from water while the outer hydroxyls ensure aqueous solubility.

Scientific Rationale: Furanocoumarins fit well into the hydrophobic cavity of


-cyclodextrins. This prevents aggregation and protects the glycosidic bond from enzymatic hydrolysis in the plasma initially.

Protocol (HP-β-CD Vehicle):

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.

  • Add excess CBG powder to the solution.

  • Sonication: Sonicate at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through 0.45 µm to remove undissolved drug.

  • Quantification: Verify concentration via HPLC before dosing.

Issue 3: "My oral (gavage) results are highly variable."

Diagnosis: CBG has low absolute bioavailability (~5.6%) due to presystemic metabolism (deglycosylation to Columbianetin) and P-glycoprotein (P-gp) efflux. Using a simple suspension (CMC-Na) leads to erratic absorption.

Solution: Bioavailability Enhancing Emulsion Use a self-emulsifying drug delivery system (SEDDS) or a surfactant-rich vehicle to inhibit P-gp and improve wetting.

Recommended Vehicle (Oral):

  • Composition: 10% Solutol HS-15 (or Tween 80) / 90% Saline.

  • Mechanism: Solutol HS-15 acts as a surfactant and a weak P-gp inhibitor, potentially increasing the absorption of the intact glycoside.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on your route of administration and concentration requirements.

FormulationWorkflow Start Start: Formulate CBG Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral Gavage (PO) Route->Oral Conc_Check Target Conc. > 5 mg/mL? IV_IP->Conc_Check Bioavail Bioavailability Priority? Oral->Bioavail Tier1 Tier 1: Co-Solvent System (5% DMSO / 40% PEG 400 / 55% Saline) Conc_Check->Tier1 No Tier2 Tier 2: Cyclodextrin Complex (20% HP-β-CD in PBS) Conc_Check->Tier2 Yes (Prevents Precipitation) Suspension Standard Suspension (0.5% CMC-Na) Emulsion Enhanced Emulsion (10% Solutol HS-15) Bioavail->Suspension Standard PK Bioavail->Emulsion Maximize Absorption

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and concentration thresholds.

Metabolic Considerations & Stability

User Query: "Will the vehicle affect the metabolism of CBG?"

Scientist's Response: Yes. CBG is a "prodrug" in many contexts. It is rapidly hydrolyzed in vivo to its active aglycone, Columbianetin (CBN) .

  • Vehicle Impact: Acidic vehicles (pH < 4) can cause premature hydrolysis in the vial, leading to dosing errors (you think you are dosing CBG, but you are dosing CBN).

  • Buffer Requirement: Always buffer aqueous phases to pH 7.4 (PBS) to maintain the integrity of the glycosidic bond during storage and administration.

Metabolism CBG Columbianetin-β-D-glucoside (Hydrophilic / Pro-drug) Hydrolysis Hydrolysis (Gut Bacteria / Liver) CBG->Hydrolysis Oral/Systemic CBN Columbianetin (Aglycone / Lipophilic Active) Hydrolysis->CBN Loss of Glucose Phase2 Glucuronidation/Sulfation (Elimination) CBN->Phase2 Metabolism

Figure 2: Metabolic pathway highlighting the conversion of CBG to its aglycone. Stability of the glycosidic bond in the vehicle is critical.

Summary of Recommended Vehicles

Vehicle TypeCompositionBest ForProsCons
Co-Solvent 5% DMSO + 40% PEG 400 + 55% SalineIV/IP Screening (<5 mg/mL)Easy to prepare; clear solution.High osmolality; potential hemolysis at high volumes.
Complexation 20% HP-β-CD in PBSHigh Dose IV/IP (>10 mg/mL)Biocompatible; isotonic; protects drug stability.Requires sonication/equilibration time; more expensive.
Surfactant 5% Tween 80 + 95% SalineIP / OralPrevents aggregation; P-gp inhibition.Tween can cause histamine release (pseudo-allergy) in dogs/rats.
Suspension 0.5% CMC-Na (Carboxymethylcellulose)Oral Toxicity StudiesStandard for toxicologists; high drug load possible.Low bioavailability; settling issues (shake well).

References

  • Zhang, L., et al. (2018). "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Establishes the low absolute bioavailability (~5.6%) and metabolic conversion of CBG to Columbianetin.
  • Li, Y., et al. (2013). "The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration." Journal of Ethnopharmacology.

    • Context: Provides baseline PK data for the aglycone, essential for understanding the target metabolite profile.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: Authoritative review on using HP-β-CD to solubilize lipophilic drugs for parenteral use.
  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research.

    • Context: The "Gold Standard" reference for selecting safe, FDA-approved co-solvents (PEG, DMSO, Tween) for animal studies.

Disclaimer: These protocols are for research purposes only. Always perform a small-scale pilot (100 µL) to verify solubility before preparing full batches for animal dosing.

Optimization

troubleshooting low yield in Columbianetin glucopyranoside purification

Welcome to the technical support resource for the purification of Columbianetin-β-D-glucopyranoside (CBG). This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Columbianetin-β-D-glucopyranoside (CBG). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this bioactive coumarin glycoside. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low yields and optimize your purification workflow.

Troubleshooting FAQs: Overcoming Low Yield in CBG Purification

This section directly addresses the most common issues encountered during the extraction and purification of Columbianetin-β-D-glucopyranoside.

Q1: My initial extraction yield from the plant material is very low. What am I doing wrong?

Low yield from the initial extraction is a frequent bottleneck. The cause often lies in the selection of solvent, the extraction parameters, or the preparation of the raw material.

Answer: The efficiency of your extraction is a balancing act between solubilizing the target compound, Columbianetin-β-D-glucopyranoside, and leaving behind undesirable impurities.

  • Solvent Choice is Critical: CBG is a glycoside, making it moderately polar. Purely non-polar solvents (like hexane) will be ineffective, while highly polar solvents (like pure water) may extract excessive amounts of sugars and other polar contaminants, complicating downstream purification. A 70% ethanol-water mixture is often an effective choice, providing a good balance of polarity to efficiently extract coumarin glycosides.[1] One study specifically utilized a heating reflux method with 70% ethanol repeated three times to ensure thorough extraction from Angelicae Pubescentis Radix.[1]

  • Optimize Extraction Conditions:

    • Method: Heating reflux is a standard and effective method that uses thermal energy to increase solvent penetration and solute diffusion.

    • Solid-to-Liquid Ratio: A common starting point is a 1:10 ratio of plant material to solvent (w/v).[1] Insufficient solvent can lead to a saturated solution, preventing further extraction of the compound.

    • Time and Temperature: Refluxing for approximately 2 hours per extraction cycle is a well-documented parameter.[1] Insufficient time will result in incomplete extraction, while excessively long times at high temperatures can risk degradation of thermolabile compounds.

  • Material Preparation: Ensure your plant material (e.g., Angelicae Pubescentis Radix) is properly dried and ground to a fine powder. This increases the surface area available for solvent interaction, significantly improving extraction efficiency.

Q2: I'm losing a significant amount of my target compound during the column chromatography step. How can I improve my recovery?

This is a classic purification challenge. Loss during column chromatography can be attributed to irreversible adsorption, poor separation from impurities, or using a suboptimal stationary phase. For a compound like CBG, a multi-step chromatographic approach is often necessary.

Answer: For enriching CBG from a crude extract, macroporous resin chromatography is a highly effective and scalable first step before a final high-purity polishing step.[1][2] This technique separates molecules based on polarity and molecular weight through adsorption and subsequent desorption.

  • Choosing the Right Resin: The chemical nature of the resin is paramount. A study comparing five different macroporous resins (D101, HP-20, AB-8, GDX-201, and DA201) found that GDX-201 resin exhibited the best adsorption capacity (9.01 ± 0.08 mg/g) and the highest desorption ratio (98.13 ± 2.60%) for CBG.[1] This superiority is likely due to the poly(divinylbenzene) structure of GDX-201, which provides favorable hydrophobic interactions with the coumarin backbone of CBG.[1]

  • Optimizing Adsorption and Desorption:

    • Loading: The crude extract, dissolved in an aqueous solution, should be loaded onto the pre-equilibrated resin column at a controlled flow rate (e.g., 4 BV/h).[1][2] Overloading the column will cause the target compound to break through without binding, drastically reducing yield.

    • Washing: After loading, wash the column with deionized water and a low concentration of ethanol (e.g., 5%) to remove highly polar impurities like sugars and salts that do not bind strongly to the resin.[1]

    • Elution: The key to high recovery is a stepwise elution. A study demonstrated that after washing, eluting with 25% ethanol effectively desorbed the CBG from the GDX-201 resin.[1][2] This concentration is strong enough to displace the CBG but weak enough to leave more strongly bound, non-polar impurities on the column. This single step increased the CBG content in the product by nearly 30-fold with a yield of over 88%.[1][2]

Below is a diagram illustrating the purification workflow and highlighting potential areas of yield loss.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Final Purification Raw Raw Plant Material (e.g., Angelica Pubescentis Radix) Extract Crude 70% Ethanol Extract Raw->Extract Heating Reflux Loss1 Yield Loss: - Incomplete Extraction - Degradation Extract->Loss1 Concentrate Concentrated Crude Extract Extract->Concentrate Solvent Evaporation Resin Macroporous Resin Column (e.g., GDX-201) Concentrate->Resin Loading Enriched Enriched CBG Fraction (25% Ethanol Eluate) Resin->Enriched Washing & Elution Loss2 Yield Loss: - Poor Adsorption - Irreversible Binding - Inefficient Elution Resin->Loss2 PHPLC Preparative HPLC (C18 Column) Enriched->PHPLC Pure Pure CBG (>98%) PHPLC->Pure Loss3 Yield Loss: - Co-elution - Degradation on Column - Transfer Losses PHPLC->Loss3

Caption: A comprehensive workflow for Columbianetin-β-D-glucopyranoside purification.

Q3: My final product purity is below 98% after preparative HPLC. How can I improve the separation?

Achieving high purity with preparative HPLC requires careful optimization of several parameters. If your purity is low, it's likely due to suboptimal mobile phase composition, gradient slope, or column overloading.

Answer: The final purification step is crucial for obtaining a high-purity standard. A reversed-phase C18 column is typically suitable for separating moderately polar compounds like CBG.[3]

  • Mobile Phase Optimization: The mobile phase composition directly controls retention and selectivity.[4]

    • Solvents: A common choice is a two-solvent system: (A) Water with a modifier and (B) Acetonitrile or Methanol.

    • Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any free phenolic or carboxylic groups in your sample, leading to sharper, more symmetrical peaks.

  • Gradient Elution: For a complex mixture, a gradient elution (where the percentage of the organic solvent B is increased over time) is superior to an isocratic (constant composition) method.[4]

    • Develop a Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) on an analytical HPLC to identify the approximate elution time of CBG.

    • Shallow the Gradient: Once you know where CBG elutes, create a shallower gradient around that point. For example, if CBG elutes at 40% Acetonitrile, you might design a preparative gradient that runs from 30% to 50% Acetonitrile over a longer period. This will increase the resolution between CBG and closely eluting impurities.

  • Column Loading: Overloading the preparative column is a common cause of poor separation. The maximum sample load depends on the column dimensions and the separation difficulty. If peaks are broad and merged, reduce the amount of material injected per run.

ParameterStarting Point RecommendationRationale
Column Type Reversed-Phase C18 (5-10 µm particle size)Good retention for moderately polar coumarins. Larger particles prevent high backpressure in prep scale.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase. Acetonitrile often provides better resolution.
Gradient Develop on analytical scale first, then apply a shallow gradient around the target elution point.Maximizes resolution between the target and near-eluting impurities.[4]
Flow Rate Scaled appropriately for column diameter.Must be optimized to balance resolution and run time.
Detection UV, ~320-330 nmCoumarins have strong UV absorbance in this region.[5]
Q4: Could my Columbianetin-β-D-glucopyranoside be degrading during the purification process?

Yes, degradation is a real possibility and a common source of unexplained yield loss. Coumarin glycosides can be sensitive to harsh pH conditions and prolonged exposure to heat.

Answer: The stability of your target molecule throughout the purification workflow is essential for achieving a high yield.[6]

  • pH Stability: The glycosidic bond in CBG can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the glucose moiety and convert it to its aglycone, Columbianetin. Most coumarins are more stable in a slightly acidic to neutral pH range (pH 4-7).[7][8] Avoid prolonged exposure to strong acids or bases during extraction and workup. If you use an acid/base wash, neutralize the solution promptly.

  • Thermal Stability: While heating is necessary for reflux extraction, prolonged exposure to high temperatures can promote degradation. Use the minimum time necessary for efficient extraction and cool the extract promptly afterward. During solvent evaporation (e.g., on a rotary evaporator), use a moderate water bath temperature (40-50°C) to minimize thermal stress.

  • Enzymatic Degradation: Fresh plant material contains endogenous enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bond of CBG.[9][10] The use of 70% ethanol for extraction helps to denature and inactivate most of these enzymes, mitigating this risk. If you were to use an aqueous buffer for extraction, this would be a much greater concern.

The following diagram outlines a logical troubleshooting process when faced with low yield.

G cluster_extraction Extraction Phase cluster_enrichment Enrichment Phase cluster_purification Purification Phase cluster_degradation General Stability Start Low Final Yield of CBG Q_Extract Is crude extract yield low? Start->Q_Extract Sol_Extract - Check solvent (use 70% EtOH) - Verify solid:liquid ratio (1:10) - Ensure sufficient extraction time (2h x 3) Q_Extract->Sol_Extract Yes Q_Resin High loss after resin column? Q_Extract->Q_Resin No Sol_Resin - Use optimal resin (e.g., GDX-201) - Check loading amount - Optimize elution (e.g., 25% EtOH) Q_Resin->Sol_Resin Yes Q_HPLC Low purity/recovery from HPLC? Q_Resin->Q_HPLC No Sol_HPLC - Optimize gradient (make it shallower) - Reduce sample load - Add mobile phase modifier (0.1% HCOOH) Q_HPLC->Sol_HPLC Yes Q_Degrade Is degradation suspected? Q_HPLC->Q_Degrade No Sol_Degrade - Avoid extreme pH - Minimize heat exposure (rotovap <50°C) - Process samples promptly Q_Degrade->Sol_Degrade Yes

Caption: A troubleshooting logic tree for diagnosing low yield in CBG purification.

Validated Protocols
Protocol 1: Heating Reflux Extraction

This protocol is optimized for the extraction of CBG from dried Angelicae Pubescentis Radix.

  • Weigh 100 g of dried, powdered plant material and place it in a 2 L round-bottom flask.

  • Add 1 L of 70% aqueous ethanol to the flask (1:10 w/v ratio).[1]

  • Set up a reflux condenser and heat the mixture to a gentle boil.

  • Maintain the reflux for 2 hours.

  • Allow the mixture to cool, then filter to separate the extract from the solid plant material.

  • Return the plant material to the flask and repeat the extraction (steps 2-5) two more times.

  • Combine the three filtered extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator (water bath temperature ≤ 50°C) to yield a dense, crude syrup.

Protocol 2: Macroporous Resin Chromatography Enrichment

This protocol uses GDX-201 resin to enrich CBG from the crude extract.[1]

  • Column Packing: Wet-pack a glass column (e.g., 40 mm x 600 mm) with GDX-201 macroporous resin, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the packed column by washing with at least 5 bed volumes (BV) of deionized water.

  • Sample Preparation: Dissolve the crude syrup from Protocol 1 in deionized water to a known concentration.

  • Loading: Load the sample onto the column at a controlled flow rate of approximately 4 BV/h. Do not exceed the binding capacity of the resin.[1]

  • Washing:

    • Wash the column with 10 BV of deionized water to remove unbound, highly polar impurities.

    • Wash the column with 10 BV of 5% aqueous ethanol to remove weakly bound impurities.[1]

  • Elution: Elute the target compound, CBG, with 14 BV of 25% aqueous ethanol at a flow rate of 4 BV/h.[1][2]

  • Collection: Collect the 25% ethanol fraction and concentrate it using a rotary evaporator. This is your enriched CBG fraction.

References
  • Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Optimization of the Purifying Process for Columbianetin- β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. PubMed. [Link]

  • Accessing columbianetin-containing natural products via a domino on-water, in-water process. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Columbianetin β-D-glucopyranoside. Ohmx Bio. [Link]

  • Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography... PubMed. [Link]

  • What are the techniques that can be use to purify coumarins ?. ResearchGate. [Link]

  • Systematic studies toward the synthesis of D-galactosamine-containing coumarin glycosides. Nature. [Link]

  • Extraction method of Angelica gigas extract with harmful free radical scavenging effect.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. [Link]

  • Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. SciELO. [Link]

  • Chemical structure of columbianetin-β-D-glucopyranoside. ResearchGate. [Link]

  • Isolation of ( ؉ )-columbianetin from Angelica pubescens roots. Crude... ResearchGate. [Link]

  • Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing. MDPI. [Link]

  • Biological Activities of Extracts from Leaf of Angelica gigas Nakai. Korea Science. [Link]

  • Quantitative Analysis of Marker Compounds in Angelica gigas , Angelica sinensis , and Angelica acutiloba by HPLC/DAD. ResearchGate. [Link]

  • Extraction, partial purification and determination of some biochemical properties of β–glucosidase from Tea Leaves (Camellia sinensis L.). PMC. [Link]

  • Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. PMC. [Link]

Sources

Troubleshooting

preventing degradation of Columbianetin glucopyranoside during extraction

Topic: Preventing Degradation During Extraction & Isolation Ticket ID: CG-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Natural Products Chemistry) Introduction: The Stability Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation During Extraction & Isolation

Ticket ID: CG-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Natural Products Chemistry)

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because you have observed a discrepancy in your HPLC yields: the peak for Columbianetin-β-D-glucopyranoside (CG) is diminishing, while the peak for its aglycone, Columbianetin , is rising.

This is not a random error. It is a predictable biochemical cascade.

CG is a furanocoumarin glycoside found primarily in Angelica pubescens (Radix Angelicae Pubescentis). Its extraction presents a "Stability Paradox":

  • Solubility: It is polar (glycoside), requiring water/alcohol mixtures.

  • Vulnerability: The very water required to extract it activates endogenous

    
    -glucosidases , which rapidly hydrolyze the glycosidic bond. Furthermore, the coumarin lactone ring is sensitive to pH extremes (ring-opening in base).
    

This guide provides the protocols to arrest these degradation pathways.

Module 1: The Enzymatic Threat (Hydrolysis)

User Issue: "My fresh plant extracts show high aglycone content, but dried samples are better. Why?"

Root Cause: When plant cells are ruptured during milling or extraction, endogenous


-glucosidase  enzymes come into contact with the sequestered glycoside (CG). In the presence of water and moderate temperatures (25–50°C), these enzymes catalyze the hydrolysis of CG into Columbianetin and glucose.
The Solution: Enzyme Denaturation

You must denature the enzyme before or during the initial solvent contact.

Protocol A: The "Hot Ethanol" Shock (Recommended) This method simultaneously extracts the target and denatures the enzyme.

  • Pre-heat Solvent: Heat 95% Ethanol to 70°C in a reflux setup.

  • Direct Addition: Add the plant powder directly into the hot solvent. Do not soak in cold solvent first.

  • Mechanism: The high temperature (>60°C) combined with high organic solvent concentration (>70%) irreversibly denatures

    
    -glucosidase immediately upon contact.
    
  • Extraction: Reflux for 30–45 minutes.

Protocol B: Lyophilization (Freeze-Drying) If working with fresh plant material, never air-dry slowly.

  • Flash Freeze: Liquid nitrogen immediately after harvest.

  • Lyophilize: Remove water under vacuum.

  • Result: Removes the aqueous medium required for enzymatic activity.

Module 2: Chemical Stability (pH & Temperature)

User Issue: "I lost my compound during the concentration step. The solution turned yellow/brown."

Root Cause:

  • Acidic Hydrolysis: Even mild acidity (pH < 4) at high heat mimics enzymatic hydrolysis, cleaving the sugar moiety.

  • Alkaline Ring Opening: Coumarins possess a lactone ring.[1] At pH > 8 (and especially > 10), this ring opens to form a coumarinate salt. While sometimes reversible by acidification, prolonged exposure leads to isomerization (cis-trans) and permanent degradation.

The "Safe Zone" Protocol
ParameterCritical LimitReason for Failure
Solvent pH 5.5 – 7.0pH < 5 accelerates hydrolysis; pH > 8 risks lactone ring opening.
Temperature < 70°CThermal degradation of the glycosidic bond follows first-order kinetics.
Solvent Type 70–80% Ethanol100% water activates enzymes; 100% EtOH has poor solubility for the glycoside.
Time < 60 minsProlonged reflux increases oxidative stress and thermal breakdown.

Module 3: Visualizing the Degradation Pathways

The following diagram maps the specific chemical risks associated with CG. Use this to diagnose where your process is failing.

CG_Degradation CG Columbianetin glucopyranoside (CG) Aglycone Columbianetin (Aglycone) CG->Aglycone Hydrolysis (Acidic pH < 4 or Enzyme) RingOpen Coumarinic Acid Salt (Ring Open) CG->RingOpen Alkaline pH > 9 (Saponification) Enzyme Endogenous β-Glucosidase Enzyme->CG Attacks in Aqueous Media Aglycone->RingOpen Alkaline pH > 9 RingOpen->CG Re-acidification (pH 5-6) Isomer Trans-Isomer (Permanent Loss) RingOpen->Isomer Prolonged UV/Heat

Figure 1: The Degradation Gauntlet. Red paths indicate irreversible or damaging transformations. Note that enzymatic hydrolysis and acid hydrolysis yield the same unwanted byproduct (Aglycone).

Module 4: Optimized Extraction Workflow

This workflow integrates the troubleshooting steps into a validated protocol for Angelica pubescens.

Extraction_Workflow Start Raw Material (Angelica pubescens) Pretreat Pre-treatment: Lyophilization or Heat Shock (80°C) Start->Pretreat Inactivate Enzymes Solvent Solvent Selection: 70% Ethanol (pH adjusted to 6.0-7.0) Pretreat->Solvent Extraction Extraction Method: Ultrasonic (UAE) 45°C, 30 min Solvent->Extraction Maximize Solubility Filter Filtration: 0.45 µm Membrane Extraction->Filter Conc Concentration: Rotary Evap < 50°C Vacuum > 0.08 MPa Filter->Conc Remove Solvent Final Stable Extract (High CG Yield) Conc->Final

Figure 2: Optimized Workflow. Key control points are highlighted in Blue (Process) and Red (Critical Limit).

Frequently Asked Questions (FAQs)

Q1: Can I use 100% Methanol to avoid hydrolysis? A: While 100% Methanol prevents enzymatic activity (enzymes need water to function), the solubility of the glucopyranoside (CG) is often lower in pure alcohol compared to 70% alcohol.

  • Recommendation: Use 70-80% Ethanol. The high organic content is sufficient to inhibit the enzyme, while the water content aids glycoside solubility.

Q2: My HPLC baseline is noisy, and the CG peak is splitting. A: This often indicates a pH mismatch in the mobile phase.

  • Fix: Ensure your HPLC mobile phase is buffered. Use 0.1% Formic Acid (approx pH 2.7) in the water phase.[2][3] While acidic, the short residence time in the column is generally safe, and it suppresses the ionization of silanols, sharpening the peak. Avoid neutral unbuffered water.

Q3: How should I store the isolated standard? A: Never store in solution for long periods.

  • Protocol: Lyophilize to a powder immediately. Store at -20°C in amber glass (to prevent UV-induced isomerization). If solution storage is necessary, use DMSO or 100% Methanol, never water or buffers.

References

  • Optimization of Purification Process: Zhang, Y., et al. (2021). "Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix." Evidence-Based Complementary and Alternative Medicine.[4]

  • Pharmacokinetics and Metabolism (Stability Context): Li, X., et al. (2018). "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample...". Journal of Pharmaceutical and Biomedical Analysis.

  • General Coumarin Stability: Snape, T.J., et al. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal.

  • Enzymatic Degradation Mechanisms: Zheng, T., et al. (2023). "Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation." Nature Communications.

Sources

Optimization

addressing poor cell permeability of Columbianetin glucopyranoside

Technical Support Center: Columbianetin -D-Glucopyranoside (CBG) Permeability Ticket ID: #CBG-PERM-001 Subject: Troubleshooting Poor Cell Permeability & Low Bioavailability of Columbianetin -D-Glucopyranoside Status: Ope...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Columbianetin -D-Glucopyranoside (CBG) Permeability

Ticket ID: #CBG-PERM-001 Subject: Troubleshooting Poor Cell Permeability & Low Bioavailability of Columbianetin


-D-Glucopyranoside
Status:  Open
Assigned Specialist:  Senior Application Scientist, Drug Delivery Unit

Executive Summary

You are likely experiencing low intracellular accumulation or poor oral bioavailability with Columbianetin


-D-glucopyranoside (CBG) . This is a known physicochemical limitation inherent to coumarin glycosides.

CBG is a Class III/IV compound (low permeability) in the Biopharmaceutics Classification System (BCS). Its hydrophilic glucose moiety prevents passive diffusion across the lipophilic phospholipid bilayer.

Crucial Mechanism Check: In biological systems (in vivo), CBG acts primarily as a prodrug . It is hydrolyzed by intestinal microbiota or cytosolic


-glucosidases into its aglycone, Columbianetin (CBN) , which possesses high permeability (Absolute Bioavailability ~81%) [1, 2].

If your research requires the intact glycoside to enter the cell (e.g., for in vitro target validation), you must artificially facilitate entry. If you are studying in vivo efficacy, you must optimize the formulation to protect the glycoside or enhance its conversion.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, determine your experimental context. The "fix" depends entirely on whether you are working in vitro or in vivo.

CBG_Decision_Tree Start Start: Define Experimental Context Context What is your model? Start->Context InVitro In Vitro (Cell Culture) Context->InVitro InVivo In Vivo (Animal Models) Context->InVivo Problem1 Issue: Glycoside bounces off membrane (Too Polar) InVitro->Problem1 Problem2 Issue: Low Plasma Concentration (Hydrolysis or Efflux) InVivo->Problem2 Sol1 Strategy A: Liposomal Transfection (Force Entry) Problem1->Sol1 Target is Intracellular Sol2 Strategy B: Use Aglycone (CBN) (Mimic Metabolism) Problem1->Sol2 Target is Metabolic Product Sol3 Strategy C: Phospholipid Complex (Phytosome) Problem2->Sol3 Increase Lipophilicity Sol4 Strategy D: Bioenhancers (Piperine/Borneol) Problem2->Sol4 Inhibit Glucuronidation/Efflux

Figure 1: Decision matrix for selecting the correct permeability enhancement strategy based on experimental design.

Module 2: In Vitro Optimization (Cell Culture)

The Challenge: You are treating cells (e.g., Caco-2, Neurons) with CBG, but seeing no effect or uptake. The Cause: CBG is too polar to cross the membrane passively, and most cell lines lack the specific SGLT1/GLUT transporters required for this specific glycoside.

Protocol A: The Aglycone Control (Mandatory Validation)

Before engineering a complex delivery system, verify if the metabolite is the active agent.

  • Treatment Group 1: CBG (10–50

    
    M).
    
  • Treatment Group 2: Columbianetin Aglycone (CBN) (10–50

    
    M).
    
  • Treatment Group 3: CBG +

    
    -glucosidase (1 unit/mL) (Simulates extracellular hydrolysis).
    
  • Result Interpretation: If Group 2/3 works but Group 1 fails, your target requires the aglycone. You do not need to force the glycoside in; you need to add an enzymatic step.

Protocol B: Liposomal Encapsulation (Forcing Intact CBG Entry)

If you confirm the glycoside itself is the active moiety, use this protocol to bypass the membrane.

Reagents:

  • CBG (Powder)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Rotary Evaporator & Extruder

Step-by-Step:

  • Dissolution: Dissolve DSPC:Cholesterol (2:1 molar ratio) in Chloroform.

  • Film Formation: Evaporate solvent under vacuum (45°C) to form a thin lipid film.

  • Hydration: Hydrate the film with a PBS solution containing CBG (2 mg/mL) .

  • Sizing: Vortex vigorously for 10 mins, then extrude through a 100nm polycarbonate membrane (11 passes).

  • Purification: Dialyze against PBS (12-24h) to remove unencapsulated CBG.

  • Assay: Treat cells. The liposome will fuse with the membrane, dumping intact CBG into the cytosol.

Module 3: In Vivo Bioavailability Enhancement

The Challenge: Oral administration of CBG results in <6% absolute bioavailability [2].[1] The Cause: Hydrolysis in the gut lumen, poor absorption of the intact molecule, and rapid excretion.

Strategy: Phytosome (Phospholipid Complex) Preparation

Coumarin glycosides form hydrogen bonds with phospholipids, creating a complex that acts like a lipophilic molecule, significantly increasing absorption.

ParameterStandard SuspensionPhytosome ComplexImprovement Factor
Solubility (Oil) InsolubleSolubleHigh
Partition Coeff (LogP) -0.5 to 0.5 (Est.)> 2.0~4x Lipophilicity
Cmax (Plasma) LowHigh~3-5x Increase

Preparation Protocol:

  • Ratio: Mix CBG and Soy Lecithin (Phosphatidylcholine) in a 1:1 or 1:2 molar ratio .

  • Solvent: Dissolve both in anhydrous Tetrahydrofuran (THF) or Ethanol.

  • Reaction: Reflux at 50°C for 2 hours with stirring.

  • Isolation: Evaporate solvent. The residue is the CBG-Phospholipid complex.

  • Dosing: Suspend this residue in water/CMC-Na for oral gavage.

Module 4: Analytical Troubleshooting (LC-MS/MS)

Users often misinterpret "poor permeability" because they are tracking the wrong molecule in the mass spec. CBG is rapidly metabolized to CBN. [1]

Pathway Visualization:

Metabolic_Pathway cluster_detection Detection Targets CBG CBG (Glycoside) [Precursor] Gut Gut Microbiota (Hydrolysis) CBG->Gut Oral Dosing CBN CBN (Aglycone) [Active Metabolite] Gut->CBN Deglycosylation Liver Liver (Phase II) Glucuronidation CBN->Liver Absorption Elim Elimination (Urine/Feces) Liver->Elim

Figure 2: Metabolic fate of CBG. Note that plasma levels of intact CBG are naturally low due to rapid conversion.

LC-MS/MS Parameters (Validation Required): If you cannot detect CBG in plasma, look for CBN.

  • Column: C18 (e.g., Agilent ZORBAX SB-C18).

  • Mobile Phase: Acetonitrile + 0.1% Formic Acid (Gradient).

  • MRM Transitions (Example):

    • CBG: m/z 400

      
       [Fragment] (Check specific adducts).
      
    • CBN (Aglycone):[1] m/z 247

      
       187 (or similar characteristic fragment) [1, 2].
      

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to improve cell permeability?

  • Answer: DMSO increases solubility but does not guarantee membrane transport for glycosides. While it may permeabilize the membrane slightly at high concentrations (>0.5%), this is toxic to cells. Use the Liposomal Protocol (Module 2) for safe intracellular delivery.

Q2: Why is the bioavailability of the "Extract" higher than the "Pure Compound"?

  • Answer: This is the "Synergy Effect." Extracts (e.g., Angelica pubescens) contain co-existing coumarins that may inhibit P-glycoprotein (P-gp) efflux pumps or CYP enzymes that degrade CBG/CBN. Pure CBG lacks these "bodyguards" [2].

Q3: I am doing a Caco-2 permeability assay. What Papp value should I expect?

  • Answer: For intact CBG, expect a low

    
     (< 
    
    
    
    cm/s) indicative of poor passive diffusion. If you see high transport, verify you aren't detecting the hydrolyzed aglycone (CBN) on the basolateral side [3].

References

  • Li, Y. et al. (2013). The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration.[2][3] Journal of Ethnopharmacology, 150(1), 175-180.[2] Link

  • Zhang, X. et al. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample... and identification of metabolites. Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231.[1] Link

  • Yang, Y.F. et al. (2017). Simultaneous assessment of absorption characteristics of coumarins from Angelicae Pubescentis Radix: In vitro transport across Caco-2 cell...[4] Journal of Chromatography B, 1060, 308-315. Link

Sources

Troubleshooting

Technical Support Center: Columbianetin Glucopyranoside (CBG) Bioassays

Core Technical Overview Columbianetin-β-D-glucopyranoside (CBG) is a primary coumarin glycoside isolated from Angelica pubescens (Du Huo). While it exhibits potent anti-inflammatory and analgesic properties, its experime...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Columbianetin-β-D-glucopyranoside (CBG) is a primary coumarin glycoside isolated from Angelica pubescens (Du Huo). While it exhibits potent anti-inflammatory and analgesic properties, its experimental reproducibility is frequently compromised by three factors: hydrolytic instability , poor aqueous solubility , and enzymatic conversion to its aglycone, Columbianetin (CBN).

This guide addresses the root causes of assay drift and provides self-validating protocols to ensure data integrity.

Troubleshooting Modules (Q&A)

Module A: Stock Preparation & Solubility (The "Invisible" Variable)

Q: My stock solution shows precipitation after freezing/thawing. Can I vortex and use it? A: No. Visual precipitation indicates that the thermodynamic equilibrium has shifted. Vortexing may resuspend particles, but it does not redissolve them to a molecular level, leading to dosing errors.

  • The Cause: CBG is a glycoside with moderate polarity but poor water solubility. Repeated freeze-thaw cycles create "micro-nucleation" sites.

  • The Fix:

    • Prepare Single-Use Aliquots: Store stocks (typically 10–50 mM in 100% DMSO) in small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Sonication Rule: Upon thawing, sonicate at 40 kHz for 5 minutes at room temperature, even if the solution looks clear.

Q: I am seeing high variability in my IC50 values between weeks. What is happening? A: This is likely due to hygroscopic degradation or solvent evaporation . DMSO is hygroscopic; it absorbs water from the air. Over time, water accumulation in your DMSO stock hydrolyzes the glycosidic bond, converting CBG to CBN (aglycone).

  • Self-Validation: Run a QC check. Inject your "old" stock into an HPLC. If you see a new peak at a different retention time (usually later, as CBN is less polar), your stock has degraded.

Module B: Cell-Based Assay Optimization (Bioactivity)

Q: In my LPS-induced RAW 264.7 assay, the compound seems less potent when I use 10% FBS. Why? A: Fetal Bovine Serum (FBS) contains endogenous


-glucosidases  and esterases. These enzymes can cleave the sugar moiety of CBG during the incubation period, converting it to Columbianetin.
  • The Problem: You are effectively assaying a mixture of CBG and CBN, the ratio of which depends on the specific batch of FBS and incubation time.

  • The Fix:

    • Heat Inactivation: Ensure FBS is strictly heat-inactivated (56°C for 30 min) to reduce enzymatic activity.

    • Serum-Reduced Media: If cell viability permits, perform the drug treatment step in 1% FBS or serum-free Opti-MEM to minimize enzymatic interference.

Q: Why do I see "edge effects" or higher toxicity in outer wells? A: Coumarins can be lipophilic and may adsorb to the plastic walls of the plate, creating a concentration gradient.

  • The Fix: Do not use the outer perimeter wells for experimental data. Fill them with PBS or media to maintain humidity and thermal mass.

Module C: Analytical Validation (HPLC/LC-MS)

Q: My HPLC peaks are tailing. How do I sharpen them? A: Tailing in coumarin glycosides usually indicates secondary interactions with residual silanols on the column stationary phase.

  • The Fix: Add a modifier. Ensure your mobile phase contains 0.1% Formic Acid. The acid suppresses the ionization of silanols and the phenolic hydroxyl groups on the coumarin, resulting in sharper peaks.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Matrix

This flow describes the logical steps to diagnose variability in CBG assays.

G Start Issue: High Assay Variability CheckStock 1. Check Stock Solution Start->CheckStock CheckHPLC HPLC Purity Check CheckStock->CheckHPLC AglyconePeak Aglycone Peak Found? CheckHPLC->AglyconePeak FreshStock Action: Make Fresh Stock (Anhydrous DMSO) AglyconePeak->FreshStock Yes (Hydrolysis) CheckMedia 2. Check Assay Conditions AglyconePeak->CheckMedia No (Stock OK) SerumCheck Serum Enzyme Activity CheckMedia->SerumCheck ReduceSerum Action: Heat Inactivate FBS or Reduce to 1% SerumCheck->ReduceSerum High Background CheckAdsorption 3. Check Plasticware SerumCheck->CheckAdsorption Normal GlassVials Action: Use Glass Vials for Dilutions CheckAdsorption->GlassVials

Caption: Decision matrix for isolating sources of variability in Columbianetin glucopyranoside assays.

Diagram 2: Mechanism of Action & Intervention Points

Understanding where CBG acts helps in validating the assay readout (e.g., NO production vs. Cytokine expression).

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (p65/p50) TLR4->NFkB Activation Nucleus Nucleus Translocation NFkB->Nucleus iNOS iNOS / COX-2 Nucleus->iNOS Transcription Cytokines TNF-α / IL-6 Nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO CBG Columbianetin Glucopyranoside CBG->NFkB Inhibits Phosphorylation CBG->iNOS Downregulates

Caption: CBG exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway and subsequent iNOS expression.

Standardized Protocols

Protocol A: Stock Solution Preparation (Zero-Hydrolysis Method)

Objective: To create a stable stock solution that minimizes glycosidic bond cleavage.

  • Weighing: Weigh ~5 mg of Columbianetin-β-D-glucopyranoside into a glass vial (avoid plastic to prevent static charge errors).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

    • Calculation: Concentration (M) = Mass (g) / MW (408.40 g/mol ) / Volume (L).

  • Dissolution: Vortex for 30 seconds, then sonicate for 2 minutes.

  • Aliquot: Immediately aliquot into amber PCR tubes (20 µL per tube).

  • Storage: Store at -80°C. Do not refreeze after opening.

Protocol B: HPLC Quantification Method

Objective: To separate CBG from its aglycone (CBN) and impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 324 nm (Characteristic coumarin absorption)
Gradient 0-5 min: 15% B; 5-20 min: 15%→60% B; 20-25 min: 60% B.
Retention CBG elutes earlier (more polar); CBN elutes later.

Summary of Physicochemical Properties

PropertyValueImplication for Assay
Molecular Weight 408.40 g/mol Use molar concentrations (µM), not µg/mL, for accurate potency comparison.
LogP ~0.5 (Glycoside) vs 2.5 (Aglycone)The glycoside is more water-soluble but less membrane-permeable than the aglycone.
pKa ~10 (Phenolic OH)Stable at physiological pH (7.4), but unstable in alkaline conditions (> pH 9).
Bioavailability ~5.6% (Rat, Oral)In vivo efficacy requires high doses; in vitro potency may appear lower due to poor uptake.

References

  • Zhang, L., et al. (2018). "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography..."[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Li, Y., et al. (2013). "The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration." Journal of Ethnopharmacology.

  • MedChemExpress. "Columbianetin β-D-glucopyranoside Product Datasheet."

  • Legault, J., et al. (2011). "Antioxidant and Anti-Inflammatory Activities of Quercetin 7-O-β-D-Glucopyranoside..." (Providing comparative context for glycoside bioactivity in RAW 264.7 cells). Journal of Medicinal Food.

Sources

Optimization

interpreting complex NMR spectra of Columbianetin glucopyranoside

To: Research & Development Team From: Senior Application Scientist, Structural Elucidation Division Subject: Technical Guide: NMR Interpretation of Columbianetin -D-glucopyranoside Executive Summary This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Structural Elucidation Division Subject: Technical Guide: NMR Interpretation of Columbianetin


-D-glucopyranoside

Executive Summary

This guide addresses the structural elucidation of Columbianetin


-D-glucopyranoside , a bioactive angular dihydrofuranocoumarin glycoside often isolated from Angelica and Heracleum species.

Users frequently encounter difficulties distinguishing this compound from its linear isomer (marmesin glycosides), resolving the overlap in the carbohydrate region, and confirming the exact glycosylation site. This document provides a self-validating spectral analysis workflow, troubleshooting protocols for signal ambiguity, and reference data.

Module 1: Spectral Fingerprinting & Assignment Strategy

Before troubleshooting, you must establish the baseline spectral signature. Columbianetin is an angular furanocoumarin (7,8-fused), which is the primary differentiator from linear analogs.

The Aglycone Core (Columbianetin)

The coumarin scaffold presents distinct signals. In Methanol-


 or DMSO-

, look for:
PositionProton (

)
Multiplicity (

Hz)
Carbon (

)
Diagnostic Note
C-2 --~164.0Carbonyl (Lactone)
H-3 6.15 - 6.30d (

)
~111.0Characteristic

-pyrone doublet
H-4 7.90 - 8.00d (

)
~145.0Downfield due to

-position to carbonyl
H-5 7.30 - 7.50d (

)
~129.0CRITICAL: Ortho-coupling indicates angular fusion
H-6 6.75 - 6.90d (

)
~113.0CRITICAL: Ortho-coupling indicates angular fusion
C-8 --~40-90*Dihydrofuran ring junction/chiral center

> Note: Shifts vary based on solvent and concentration. Use


-values for structural proof.
The Glycosidic Moiety ( -D-Glucopyranose)

The glucose unit is typically attached to the tertiary hydroxyl group of the hydroxyisopropyl side chain (or secondary, depending on the specific derivative).

  • Anomeric Proton (H-1'): Look for a doublet at 4.30 – 4.60 ppm .

  • Coupling Constant:

    
     Hz. This large coupling confirms the 
    
    
    
    -configuration
    . (An
    
    
    -linkage would show
    
    
    Hz).
  • Glycosylation Shift: Compare with the aglycone. The carbon bearing the glucose (usually the side chain C-11 or similar) will shift downfield by +4–8 ppm compared to free Columbianetin.

Module 2: Troubleshooting & FAQs

Q1: How do I definitively distinguish Columbianetin glucoside (angular) from Marmesin glucoside (linear)?

A: The distinction lies in the aromatic region (H-5 and H-8/H-6).

  • Angular (Columbianetin): The benzene ring protons (H-5 and H-6) are neighbors. You will see two doublets with an ortho-coupling constant (

    
     Hz).[1]
    
  • Linear (Marmesin): The benzene ring protons (H-5 and H-8) are separated by the furan ring attachment. You will see two singlets (para-oriented, negligible coupling).

Q2: The sugar protons (3.0 – 3.8 ppm) are a heavily overlapped "blob." How can I assign them?

A: Do not rely on 1D


H NMR. Use the 1D-TOCSY  or 2D HSQC-TOCSY  protocol:
  • Select the distinct anomeric proton (H-1') doublet.

  • Irradiate/Excite this frequency.

  • Result: The magnetization will transfer down the sugar spin system (H1'

    
     H2' 
    
    
    
    H3'
    
    
    H4'...), revealing the hidden multiplets within the "blob."
Q3: I see a second set of minor signals. Is my sample impure?

A: Check for hemiacetal equilibrium or hydrolysis .

  • If the sample is old or acidic, the glycosidic bond may hydrolyze, releasing free Columbianetin and Glucose.

  • Test: Check for a doublet at ~5.1 ppm (

    
     Hz). This is likely the 
    
    
    
    -anomer of free glucose, indicating degradation.

Module 3: Experimental Protocols

Protocol: Establishing Connectivity via HMBC

To prove the glucose is attached to the specific hydroxyl group (linkage verification):

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (cnst13) to 8 Hz .

  • Critical Correlation: Look for a cross-peak between the Anomeric Proton (H-1') and the Aglycone Carbon (usually the quaternary carbon of the hydroxyisopropyl group).

    • If linked: You will see a strong spot connecting

      
       ~4.35 to 
      
      
      
      ~75-80.
Protocol: Stereochemical Verification (NOESY)

To confirm the stereochemistry of the dihydrofuran ring:

  • Pulse Sequence: noesygpph (Phase sensitive NOESY).

  • Mixing Time: 500-800 ms.

  • Target: Look for NOE correlations between the side-chain methyls and the dihydrofuran ring protons (H-8/H-9). This establishes the spatial orientation of the substituent.

Module 4: Visualization of Logic Pathways

Figure 1: Structural Differentiation Workflow

Caption: Decision tree for distinguishing Angular (Columbianetin) from Linear (Marmesin) furanocoumarin glycosides based on aromatic coupling patterns.

G Start Unknown Furanocoumarin Glycoside CheckAromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->CheckAromatic Coupling Check J-Coupling of Ar-H CheckAromatic->Coupling Ortho Two Doublets (J ~ 8.5 Hz) (Ortho-Coupled) Coupling->Ortho H-5 / H-6 Para Two Singlets (Para-Positioned) Coupling->Para H-5 / H-8 Angular ANGULAR Skeleton (Columbianetin Type) Ortho->Angular Linear LINEAR Skeleton (Marmesin Type) Para->Linear Confirm Verify Anomeric H-1' (d, J=7-8Hz) for beta-D-glucose Angular->Confirm

Figure 2: HMBC Connectivity Logic

Caption: Visualization of critical HMBC correlations required to confirm the glycosidic linkage site.

HMBC cluster_0 Spectrometer Setup AnomericH Anomeric Proton (H-1') ~4.4 ppm AglyconeC Aglycone Carbon (C-O) ~75-80 ppm AnomericH->AglyconeC 3J_CH Correlation (Definitive Linkage Proof) SugarC Sugar Carbons (C2'-C6') AnomericH->SugarC 1J_CH / 2J_CH (Internal Sugar Spin) Param Optimize 'cnst13' = 8 Hz (Long Range Coupling)

References

  • Isolation and NMR Assignment of Columbianetin-type Coumarins Yang, L., et al. "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample." Journal of Pharmaceutical and Biomedical Analysis, 2018.[2]

  • Differentiation of Angular vs. Linear Furanocoumarins Berenbaum, M. R., et al. "Metabolism of linear and angular furanocoumarins."[3][4] PubMed, 2003.

  • General Glycoside NMR Assignments Roslund, M. U., et al.[5] "Complete assignments of the 1H and 13C chemical shifts... of all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research, 2008.[5]

  • HMBC Optimization for Glycosidic Linkages Furihata, K., & Seto, H. "Leveraging the HMBC to Facilitate Metabolite Identification." PMC, 2022.

Sources

Troubleshooting

Technical Support Center: Method Validation for Columbianetin Glucopyranoside Quantification

Welcome to the technical support resource for the quantification of Columbianetin glucopyranoside (CBG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantification of Columbianetin glucopyranoside (CBG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method validation for this bioactive furocoumarin glycoside. Here, we address common challenges and provide in-depth, field-proven solutions to ensure your analytical data is reliable, reproducible, and compliant with global regulatory standards.

Columbianetin-β-d-glucopyranoside is a key bioactive constituent found in Angelicae pubescentis radix and is noted for its anti-inflammatory, analgesic, and anti-platelet aggregation properties.[1] Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. This guide will walk you through potential issues in method validation, drawing from established principles to offer practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Specificity and Selectivity Issues

Question 1: My chromatogram shows co-eluting peaks with Columbianetin glucopyranoside. How can I ensure the specificity of my method?

Answer:

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[2][3][4] Co-elution is a common challenge, especially when dealing with complex matrices such as herbal extracts or biological samples.

Causality:

  • Insufficient Chromatographic Resolution: The mobile phase composition or the column chemistry may not be optimal for separating CBG from structurally similar compounds or matrix components.

  • Matrix Effects: In bioanalytical methods, endogenous substances in the matrix (e.g., plasma, urine) can interfere with the analyte's signal.[5][6][7]

  • Degradation Products: CBG may degrade during sample preparation or analysis, leading to the formation of new peaks that can interfere with the main analyte peak.

Troubleshooting Protocol:

  • Optimize Mobile Phase Composition:

    • Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.

    • Adjust the pH of the aqueous phase. Small changes in pH can significantly alter the retention times of ionizable compounds.

    • Consider using a different organic modifier or adding a third solvent to the mobile phase to improve selectivity.

  • Evaluate Different Stationary Phases:

    • If you are using a standard C18 column, consider trying a column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase column. These can offer different selectivities for coumarin glycosides.

  • Conduct Forced Degradation Studies:

    • To demonstrate specificity, it is essential to perform forced degradation studies.[8][9][10][11] This involves subjecting a solution of CBG to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[8][9][12]

    • The goal is to show that the analytical method can separate the intact CBG from all its degradation products.[9][10]

  • Enhance Sample Preparation:

    • For biological samples, improve your sample clean-up procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[6]

Linearity and Range Problems

Question 2: My calibration curve for Columbianetin glucopyranoside is not linear and has a poor correlation coefficient (R² < 0.995). What could be the cause?

Answer:

Linearity demonstrates that the method's results are directly proportional to the analyte concentration within a specified range.[13] A non-linear response can compromise the accuracy of quantification.

Causality:

  • Detector Saturation: At high concentrations, the detector (e.g., UV-Vis) may become saturated, leading to a plateau in the response.

  • Analyte Adsorption: CBG may adsorb to parts of the HPLC system, such as tubing or the column frits, especially at low concentrations.

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may be too wide or not appropriate for the detector's response.

  • Sample Solubility Issues: At higher concentrations, CBG may not be fully dissolved in the injection solvent, leading to inaccurate results.

Troubleshooting Protocol:

  • Adjust the Calibration Range:

    • Narrow the concentration range of your calibration standards. For assays, a typical range is 80% to 120% of the expected sample concentration.[13][14]

    • Prepare a wider range of standards to identify the linear portion of the response curve.

  • Check for Detector Saturation:

    • If using a UV detector, check the absorbance values. If they are too high (typically >1.5 AU), dilute your higher concentration standards and samples.

    • Alternatively, you can select a wavelength where CBG has a lower absorbance.

  • Optimize Injection Solvent:

    • Ensure that the injection solvent is compatible with the mobile phase and that CBG is fully soluble at all calibration levels. It is often best to dissolve the sample in the mobile phase itself.[15]

  • System Conditioning:

    • To mitigate adsorption effects, condition the column by injecting a high-concentration sample a few times before starting the analytical run.[15][16]

Accuracy and Precision Failures

Question 3: My accuracy (recovery) and precision (RSD) values are outside the acceptable limits. What are the common sources of these errors?

Answer:

Accuracy refers to the closeness of the test results to the true value, while precision measures the agreement among individual test results.[2] These are critical parameters for method validation.[13][17][18]

Causality:

  • Inconsistent Sample Preparation: Variability in extraction efficiency, dilution errors, or inconsistent handling of samples can lead to poor precision.

  • System Instability: Fluctuations in pump flow rate, column temperature, or detector performance can affect both accuracy and precision.[16][19][20]

  • Analyte Instability: CBG may be unstable in the sample matrix or in the autosampler, leading to degradation over time and affecting accuracy.[21]

  • Improper Integration of Chromatographic Peaks: Inconsistent peak integration can introduce significant variability in the results.

Troubleshooting Protocol:

  • Standardize Sample Preparation:

    • Develop a detailed and robust SOP for sample preparation.

    • Use calibrated pipettes and volumetric flasks.

    • Ensure complete extraction of CBG from the matrix. You can evaluate this by performing recovery experiments at different concentrations.

  • Verify HPLC System Performance:

    • Perform regular system suitability tests to check for parameters like retention time, peak area, and tailing factor.

    • Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[16][19]

    • Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times and peak shapes.[15][16]

  • Evaluate Analyte Stability:

    • Conduct stability studies of CBG in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen).

    • Assess the stability of the processed samples in the autosampler over the expected run time.

  • Optimize Peak Integration Parameters:

    • Set clear and consistent integration parameters in your chromatography data system. Avoid manual integration wherever possible.

Sensitivity Issues: LOD and LOQ

Question 4: I am struggling to achieve the required Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Columbianetin glucopyranoside in my samples. How can I improve the sensitivity of my method?

Answer:

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[13][14]

Causality:

  • Suboptimal Detection Wavelength: The selected UV wavelength may not be at the maximum absorbance of CBG.

  • High Baseline Noise: A noisy baseline can mask the signal of the analyte at low concentrations. This can be caused by contaminated mobile phase, a failing detector lamp, or leaks in the system.[16][19]

  • Poor Chromatographic Peak Shape: Broad peaks have lower peak heights, which reduces sensitivity.[15][20]

  • Insufficient Sample Concentration: The sample preparation procedure may result in a final concentration that is too low to be detected.

Troubleshooting Protocol:

  • Optimize Detector Settings:

    • Determine the wavelength of maximum absorbance (λmax) for CBG using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • For higher sensitivity, consider using a more sensitive detector like a fluorescence detector or a mass spectrometer (LC-MS).[1][22][23]

  • Reduce Baseline Noise:

    • Use high-purity HPLC-grade solvents and reagents.[19]

    • Filter and degas the mobile phase before use.

    • Perform regular maintenance on your HPLC system, including cleaning the detector flow cell and replacing the lamp if necessary.[16]

  • Improve Peak Shape:

    • Ensure the injection solvent is not stronger than the mobile phase to avoid peak fronting.

    • Optimize the mobile phase composition and flow rate to achieve sharp, symmetrical peaks.

    • Use a column with smaller particles or a narrower internal diameter to improve efficiency.

  • Enhance Sample Preparation:

    • Develop a sample preparation method that concentrates the analyte, such as solid-phase extraction (SPE) followed by elution in a small volume of solvent.

Visualizing the Method Validation Workflow

A systematic approach is key to successful method validation. The following diagram illustrates the typical workflow and the interconnectedness of the validation parameters.

MethodValidationWorkflow Method Validation Workflow for Columbianetin Glucopyranoside MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport TroubleshootingDecisionTree Troubleshooting Common HPLC Issues Start Problem Observed CheckSST Check System Suitability (Pressure, RT, Peak Shape) Start->CheckSST SST_OK SST OK? CheckSST->SST_OK InvestigateHardware Investigate Hardware (Leaks, Pump, Detector) SST_OK->InvestigateHardware No InvestigateMethod Investigate Method Parameters (Mobile Phase, Column) SST_OK->InvestigateMethod Yes HardwareResolved Hardware Issue Resolved InvestigateHardware->HardwareResolved CheckSamplePrep Review Sample Preparation (Dilution, Extraction) InvestigateMethod->CheckSamplePrep MethodResolved Method Issue Resolved CheckSamplePrep->MethodResolved SamplePrepResolved Sample Prep Issue Resolved CheckSamplePrep->SamplePrepResolved

Caption: A decision tree for HPLC troubleshooting.

References

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • PubMed. (2018, May 10). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry.
  • Unknown Source. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • JETIR.org. (n.d.). HPLC TROUBLESHOOTING: A REVIEW.
  • InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results.
  • Unknown Source. (n.d.). HPLC Troubleshooting.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • SciSpace. (n.d.). hplc method development and validation: an overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Ovid. (n.d.). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Unknown Source. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Semantic Scholar. (2018, September 2). Research Article Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS.
  • PubMed. (2018, September 19). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration.
  • PMC. (2021, August 4). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test.
  • PubMed. (2021, August 4). Optimization of the Purifying Process for Columbianetin- β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test.
  • ResearchGate. (2025, August 7). (PDF) LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin.
  • Unknown Source. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • ResearchGate. (n.d.). Development of HPTLC method for identification of flavonoids....
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • Unknown Source. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Unknown Source. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
  • Longdom Publishing. (n.d.). Development of HPTLC Method for the Analysis of Flavonoids and Tri-terpenoid Glycoside Isolated from Carya Illinoinensis Bark and their Biological Activity: A Brief Report.
  • ResearchGate. (n.d.). Chemical structure of columbianetin-β-D-glucopyranoside.
  • Natural Product Sciences. (n.d.). Development of an HPTLC Method for Differentiating the Botanical Origins of Cuscutae Semen.
  • Unknown Source. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Unknown Source. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Unknown Source. (2025, February 5). Development of a robust HPTLC method for estimation of β-carotene in nano-formulated apricot extract.
  • PubMed. (2015, May 15). Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves.
  • Unknown Source. (n.d.). HPTLC method development and validation for the determination of andrographolide in raw material and tablet containing ethyl acetate fraction of.
  • ResearchGate. (2024, December 5). (PDF) Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations.

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Reference Data & Comparative Studies

Validation

comparing the anti-inflammatory activity of Columbianetin glucopyranoside and Columbianetin

Anti-Inflammatory Activity, Pharmacokinetics, and Mechanistic Action Executive Summary: The Prodrug vs. Active Effector Dynamic In the development of anti-inflammatory therapeutics derived from Angelica pubescens (Radix...

Author: BenchChem Technical Support Team. Date: February 2026

Anti-Inflammatory Activity, Pharmacokinetics, and Mechanistic Action

Executive Summary: The Prodrug vs. Active Effector Dynamic

In the development of anti-inflammatory therapeutics derived from Angelica pubescens (Radix Angelicae Pubescentis), the distinction between Columbianetin (CBN) and its glycoside, Columbianetin-β-D-glucopyranoside (CBG) , is a classic case of aglycone efficacy versus glycoside bioavailability .

The Verdict:

  • Columbianetin (Aglycone): The primary bioactive effector . It exhibits potent in vitro anti-inflammatory activity by directly penetrating cell membranes and inhibiting NF-κB and MAPK signaling pathways.

  • Columbianetin-β-D-glucopyranoside (Glycoside): Functions primarily as a prodrug in vivo. It has lower direct anti-inflammatory activity in cellular models due to poor membrane permeability but is rapidly hydrolyzed in the gut and liver into the active Columbianetin.

For researchers, Columbianetin is the preferred compound for in vitro mechanistic studies, while Columbianetin-β-D-glucopyranoside is critical for understanding the total pharmacodynamic profile of Angelica extracts in vivo.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the structural difference is vital for experimental design, particularly regarding solubility and cell permeability.

FeatureColumbianetin (CBN)Columbianetin-β-D-glucopyranoside (CBG)
Type Furocoumarin (Aglycone)Furocoumarin Glycoside
Molecular Weight ~246.26 g/mol ~408.39 g/mol
Polarity (LogP) Moderate (Lipophilic character)Low (Highly Hydrophilic)
Solubility Soluble in DMSO, Ethanol, MethanolSoluble in Water, DMSO, Methanol
Cell Permeability High (Passive diffusion)Low (Requires transporters or hydrolysis)
Key Structural Difference Free hydroxyl group at C-7 (or similar position depending on isomer)Glucose moiety attached via glycosidic bond
In Vitro Anti-Inflammatory Efficacy[7][8][9][10]

In standard macrophage models (LPS-induced RAW 264.7 cells or PBMCs), the aglycone (Columbianetin) consistently demonstrates superior potency.

2.1 Inhibition of Pro-inflammatory Mediators

Columbianetin dose-dependently inhibits the secretion of key inflammatory cytokines. The glycoside (CBG) typically requires much higher concentrations to achieve similar inhibition in vitro unless the cell line expresses high levels of β-glucosidase.

Comparative Efficacy Data (Representative Trends):

Target MediatorColumbianetin (CBN) ActivityColumbianetin-β-D-glucopyranoside (CBG) Activity
Nitric Oxide (NO) High Potency (IC50 ~20-50 µM)Low/Moderate (Often >100 µM without hydrolysis)
TNF-α Significant reduction at 10-50 µMWeak reduction
IL-6 Significant reduction at 10-50 µMWeak reduction
IL-1β Significant reduction at 10-50 µMWeak reduction

Expert Insight: When testing CBG in vitro, results may be misleadingly negative. If you observe activity with CBG in cell culture, verify if it is due to spontaneous hydrolysis in the media or intracellular conversion.

Mechanistic Action: The NF-κB & MAPK Axis[10][11]

The anti-inflammatory mechanism is well-defined for Columbianetin . It acts as a multi-target inhibitor of the inflammatory cascade.[1][2][3]

3.1 Signaling Pathways
  • NF-κB Pathway: Columbianetin blocks the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB (p65) subunit.[2] This halts the transcription of COX-2, iNOS, and cytokine genes.[1]

  • MAPK Pathway: It suppresses the phosphorylation of p38, JNK, and ERK, which are upstream regulators of AP-1 and NF-κB.[2]

  • NOD1 Signaling: Recent studies indicate Columbianetin specifically downregulates the NOD1/RIP2 axis, a critical sensor for bacterial peptidoglycans.

3.2 Pathway Visualization

The following diagram illustrates the intervention points of Columbianetin (CBN) and the metabolic conversion of CBG.

InflammationPathway cluster_nucleus Nucleus CBG Columbianetin-β-D-glucopyranoside (Prodrug / Glycoside) CBN Columbianetin (Active Aglycone) CBG->CBN Hydrolysis (In Vivo/Gut) TLR4 TLR4 / NOD1 Receptor CBN->TLR4 Downregulates NOD1 MAPKs MAPKs (p38, JNK, ERK) CBN->MAPKs Inhibits Phosphorylation IKK IKK Complex CBN->IKK Inhibits Activation LPS LPS / Bacteria LPS->TLR4 TLR4->MAPKs TLR4->IKK NFkB NF-κB (p65/p50) MAPKs->NFkB Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB Degradation releases NF-κB DNA Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA Translocation Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) DNA->Cytokines Transcription/Translation

Caption: Columbianetin exerts anti-inflammatory effects by blocking MAPK and NF-κB signaling.[1] CBG acts as a precursor pool.

Pharmacokinetics: The Critical Differentiator

This is the most important section for drug development professionals. The choice between CBG and CBN for in vivo studies depends on the desired pharmacokinetic profile.

  • Absorption:

    • CBN: Rapidly absorbed in the gastrointestinal tract due to lipophilicity.

    • CBG: Poorly absorbed intact. It serves as a "reservoir."

  • Metabolism (The "Glucoside Trap"):

    • Upon oral administration, CBG is hydrolyzed by intestinal microbiota or cytosolic β-glucosidases into CBN .

    • Consequently, administering CBG results in a sustained, albeit delayed, release of CBN into the systemic circulation.

  • Bioavailability:

    • Pure CBN has good absolute bioavailability (~54–81%).

    • Pure CBG has low absolute bioavailability (~5.6%) as the parent compound, but contributes significantly to the total plasma concentration of CBN.

Experimental Implication: In animal models, CBG may show a longer half-life of effect than CBN because the hydrolysis step acts as a rate-limiting release mechanism.

Experimental Protocols
5.1 NO Production Assay (RAW 264.7 Cells)

Use this protocol to compare the IC50 of both compounds.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with varying concentrations (e.g., 5, 10, 20, 40, 80 µM) of Columbianetin or CBG for 1h.

    • Note: Dissolve CBN in DMSO; CBG can be dissolved in media/water. Keep DMSO < 0.1%.

  • Stimulation: Add LPS (1 µg/mL) to all wells except negative control. Incubate for 24h.

  • Griess Assay: Mix 100 µL of supernatant with 100 µL Griess reagent. Incubate 10 min at RT.

  • Measurement: Read absorbance at 540 nm. Calculate inhibition % relative to LPS-only control.

5.2 Western Blotting for Pathway Verification

Target proteins: p-p65, p-IκBα, p-ERK, p-JNK, p-p38.

  • Lysis: Harvest cells after short-term LPS stimulation (e.g., 30-60 min) to capture phosphorylation events.

  • Normalization: Ensure equal protein loading (BCA assay).

  • Primary Antibodies: Use specific phospho-antibodies (1:1000 dilution).

  • Observation: Columbianetin should show a dose-dependent decrease in band intensity for phospho-proteins compared to the LPS control. CBG may show minimal effect at similar time points.

References
  • Lu, C., et al. (2018). Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[4] Evidence-Based Complementary and Alternative Medicine.[5] Available at: [Link]

  • Li, Y., et al. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample... and identification of metabolites. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wang, X., et al. (2013). The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. Journal of Ethnopharmacology. Available at: [Link]

  • Yang, J., et al. (2020). Traditional Chinese Medicine of Angelicae Pubescentis Radix: A Review of Phytochemistry, Pharmacology and Pharmacokinetics. Frontiers in Pharmacology. Available at: [Link]

Sources

Comparative

The Whole is Greater than the Sum of Its Parts: A Comparative Guide to the Synergistic Effects of Columbianetin Glucopyranoside with Other Natural Compounds

In the intricate world of phytopharmacology, the concept of synergy—where the combined effect of substances is greater than the sum of their individual effects—represents a frontier of immense therapeutic potential. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of phytopharmacology, the concept of synergy—where the combined effect of substances is greater than the sum of their individual effects—represents a frontier of immense therapeutic potential. This guide delves into the synergistic effects of Columbianetin glucopyranoside (CGS), a principal bioactive coumarin glucoside isolated from the roots of Angelica pubescentis Radix. While direct studies quantifying the synergistic interactions of isolated CGS with other specific natural compounds are nascent, a wealth of traditional use and emerging scientific evidence points towards significant synergistic potential, particularly within the context of its natural source and in combination with other medicinal herbs.

This guide will navigate the current understanding of CGS's synergistic activities, drawing insights from studies on Angelica pubescentis Radix (APR) extracts and its aglycone, Columbianetin. We will explore the mechanistic underpinnings of these interactions and provide a comparative analysis of their enhanced therapeutic outcomes, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of natural compound synergy.

Understanding Columbianetin Glucopyranoside: A Bioactive Coumarin

Columbianetin glucopyranoside is a key contributor to the well-documented anti-inflammatory, analgesic, and anti-platelet aggregation properties of Angelica pubescentis Radix, a herb with a long history of use in traditional Chinese medicine for treating rheumatic diseases and pain.[1] Upon ingestion, CGS can be metabolized to its aglycone form, Columbianetin, which also exhibits a range of pharmacological activities.[2] The therapeutic efficacy of APR is often attributed not just to CGS alone, but to the complex interplay of its various constituents, hinting at inherent synergistic relationships.

The Evidence for Synergy: Insights from Angelica pubescentis Radix and Traditional Formulations

The most compelling evidence for the synergistic potential of CGS comes from the study of its native herbal extract and its inclusion in complex traditional Chinese medicine formulas.

Case Study: Duhuo Jisheng Tang - A Traditional Polyherbal Formula

A prominent example is the traditional formulation Duhuo Jisheng Tang (DJT), where Angelica pubescentis Radix is a principal ingredient. DJT has been used for centuries to treat chronic inflammatory conditions such as osteoarthritis and lumbar disc herniation.[2][3][4] Clinical studies and pharmacological research on DJT have demonstrated its efficacy, which is believed to arise from the synergistic interactions of the multiple herbs within the formula.[5] The combination of herbs in DJT is thought to enhance therapeutic effects while minimizing potential side effects.[5] This traditional wisdom provides a strong foundation for the hypothesis that CGS, as a key component of APR, is a prime candidate for synergistic interactions with other natural compounds.

Pharmacokinetic Synergy: Enhanced Bioavailability

One of the fundamental mechanisms of synergy is the enhancement of the bioavailability of active compounds. Research has shown that the co-existing constituents within an ethanol extract of Angelica pubescentis Radix can significantly enhance the absorption of CGS.[1] This pharmacokinetic interaction, where other compounds in the extract facilitate the uptake of CGS into the bloodstream, is a clear example of synergy at play. This finding underscores the importance of studying CGS not just in isolation, but also in the context of its natural chemical matrix.

A study on a related species, Radix Angelicae dahuricae, further supports this concept. Extracts from this plant, which also contain coumarins, were found to synergistically enhance the analgesic effect of Corydalis alkaloid by increasing its plasma concentration.[6] This suggests a common mechanism among Angelica species where coumarin-containing extracts can modulate the pharmacokinetics of other co-administered compounds.

Comparative Analysis: Potential Synergistic Combinations and Mechanisms

While direct quantitative data on CGS in combination with other specific natural compounds is limited, we can extrapolate potential synergistic pairings based on the therapeutic applications of Angelica pubescentis Radix and the known mechanisms of synergy. The primary therapeutic areas for APR are inflammation and pain, making other natural anti-inflammatory and analgesic compounds logical partners for synergistic combinations.

Table 1: Potential Synergistic Combinations with Columbianetin Glucopyranoside and Their Hypothesized Mechanisms

Potential Partner Compound/Herb Therapeutic Area Hypothesized Synergistic Mechanism Supporting Rationale
Quercetin Anti-inflammatory, AntioxidantPharmacodynamic: Multi-target inhibition of inflammatory pathways (e.g., NF-κB, MAPKs).Both CGS (via APR) and Quercetin possess potent anti-inflammatory properties. Combining them could lead to a more comprehensive blockade of the inflammatory cascade.
Curcumin Anti-inflammatory, AnticancerPharmacodynamic & Pharmacokinetic: Inhibition of inflammatory mediators and potential for Curcumin to enhance the bioavailability of other compounds.Curcumin is a well-known anti-inflammatory agent. Its combination with CGS could offer a multi-pronged approach to inflammation. Curcumin has also been shown to modulate drug transporters, which could potentially affect CGS absorption.[7][8]
Boswellic Acids (from Boswellia serrata) Anti-inflammatory, AnalgesicPharmacodynamic: Targeting different inflammatory pathways (CGS/APR potentially on cyclooxygenase/lipoxygenase pathways and Boswellic acids on leukotriene synthesis).A classic example of multi-target synergy, where two agents inhibit different key enzymes in the inflammatory process, leading to a more profound anti-inflammatory effect.
Notopterygium incisum (Qianghuo) Analgesic, Anti-inflammatoryPharmacodynamic: Complementary effects on pain signaling pathways.Notopterygium incisum is frequently paired with Angelica pubescentis Radix in traditional formulas for pain and arthritis, suggesting a long-observed synergistic relationship.[1]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of CGS with other natural compounds, standardized experimental protocols are essential. The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted approach for quantifying synergy, additivity, and antagonism.

Step-by-Step Methodology for Combination Index (CI) Assay:
  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies) under standard conditions.

    • Prepare stock solutions of Columbianetin glucopyranoside and the partner natural compound.

    • Treat cells with a range of concentrations of each compound individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).

  • Assessment of Biological Effect:

    • After a predetermined incubation period, measure the desired biological effect. For anti-inflammatory studies, this could be the quantification of nitric oxide (NO) production using the Griess reagent assay or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Data Analysis and CI Calculation:

    • Determine the IC50 (the concentration that causes 50% inhibition of the biological effect) for each compound individually.

    • Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-effect curves of the individual compounds and their combinations.

    • Interpretation of CI values:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizing the Path to Synergy

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CGS Columbianetin glucopyranoside (CGS) Treat_CGS Treat with CGS alone CGS->Treat_CGS Treat_Combo Treat with CGS + Partner (fixed ratios) CGS->Treat_Combo Partner Partner Natural Compound Treat_Partner Treat with Partner alone Partner->Treat_Partner Partner->Treat_Combo Cells Cell Culture (e.g., RAW 264.7) Cells->Treat_CGS Cells->Treat_Partner Cells->Treat_Combo Measure Measure Biological Effect (e.g., NO, Cytokines) Treat_CGS->Measure Treat_Partner->Measure Treat_Combo->Measure CI_Calc Calculate Combination Index (CI) using CompuSyn Measure->CI_Calc Interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI_Calc->Interpretation

Caption: Workflow for determining the synergistic effects of CGS and a partner compound.

Hypothesized Synergistic Anti-inflammatory Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, ERK, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammation induces MAPK->Inflammation induces CGS Columbianetin glucopyranoside CGS->IKK inhibits Partner Partner Natural Compound Partner->MAPK inhibits

Caption: Hypothesized synergistic inhibition of inflammatory pathways by CGS and a partner compound.

Future Directions and Conclusion

The exploration of the synergistic effects of Columbianetin glucopyranoside is a promising avenue for the development of novel and more effective therapeutics. While the current body of research strongly suggests synergistic potential, particularly in the context of its source herb and traditional formulations, there is a clear need for more focused studies on isolated CGS in combination with other purified natural compounds.

Future research should prioritize:

  • Quantitative Synergy Screening: Systematically screening CGS against a library of other natural compounds with known anti-inflammatory and analgesic properties using the Combination Index method.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying any observed synergistic interactions, including both pharmacodynamic and pharmacokinetic aspects.

  • In Vivo Validation: Translating promising in vitro synergistic combinations into animal models of inflammatory diseases to assess their efficacy and safety.

References

  • Chen, Y. T. (2008). Chinese medicine diagnosis and treatment routine. Southeast University Press.
  • Chen, Y., et al. (2011). DU HUO JI SHENG TANG (DHJST) exerted significant effect on osteoarthritis in rabbits, and mechanisms are associated with inhibition of VEGF and HIF-1α expression. Journal of Ethnopharmacology, 138(2), 568-574.
  • Gao, X. (2007). The Analysis of Formulas. People's Medical Publishing House.
  • Indian Journal of Pharmaceutical Sciences. (2022). The Value of Pubescent Angelica and Loranthus Decoction Combined with Traditional Chinese Medicine in Lumbar Disc Herniation. Indian Journal of Pharmaceutical Sciences, 84(4), 934-940.
  • Lu, C., et al. (2020). Traditional Chinese Medicine of Angelicae Pubescentis Radix: A Review of Phytochemistry, Pharmacology and Pharmacokinetics. Frontiers in Pharmacology, 11, 335.
  • Zhang, L., et al. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 153, 221-231.
  • Wang, G. J., et al. (2008). The anti-inflammatory and analgesic activities of Duhuo Jisheng Tang in mice. Journal of Ethnopharmacology, 116(3), 519-525.
  • Zuo, C. (1998). Clinical and experimental study on Duhuo Jisheng Tang in treating rheumatoid arthritis. Chinese Journal of Integrated Traditional and Western Medicine, 18(1), 23-25.
  • Lai, J. N., et al. (2007).
  • Yu, X., et al. (2010). Protective effect of Duhuo Jisheng Tang on articular cartilage in a rabbit model of osteoarthritis. Journal of Ethnopharmacology, 131(2), 356-362.
  • Sun, Y., et al. (2011). The effect of volatile oil from Angelicae pubescentis radix on N-acylethanolamine-hydrolyzing acid amidase in LPS-induced RAW 264.7 macrophages. Journal of Ethnopharmacology, 137(3), 1529-1534.
  • Zhou, J., et al. (2012). Anti-inflammatory effects of the aqueous extract of Radix Angelicae Pubescentis in a mouse model of asthma. Journal of Ethnopharmacology, 142(2), 543-548.
  • Fan, C., et al. (2009). Analgesic and anti-inflammatory activities of the essential oil from the roots of Angelica pubescens f. biserrata. Journal of Ethnopharmacology, 126(2), 241-245.
  • Gall Troselj, K., & Novak Kujundzic, R. (2014). Curcumin in combined cancer therapy. Current pharmaceutical design, 20(42), 6682–6696.
  • Tan, B. L., & Norhaizan, M. E. (2019). Curcumin Combination Chemotherapy: The Implication and Efficacy in Cancer. Molecules (Basel, Switzerland), 24(14), 2527.
  • Indian Journal of Pharmaceutical Sciences. (2022). The Value of Pubescent Angelica and Loranthus Decoction Combined with Traditional Chinese Medicine in Lumbar Disc Herniation. Indian Journal of Pharmaceutical Sciences, 84(4), 934-940.
  • Chen, Y. T. (2008). Chinese medicine diagnosis and treatment routine. Nanjing: Southeast University Press.
  • Li, F., et al. (2010). Correlation between synergistic action of Radix Angelica dahurica extracts on analgesic effects of Corydalis alkaloid and plasma concentration of dl-THP. Journal of ethnopharmacology, 129(2), 226–230.

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Validation

A Researcher's Guide to the Independent Replication of Published Findings on Columbianetin Glucopyranoside

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of natural product research, the coumarin derivative Columbianetin glucopyranoside (CBG) has emerged as a compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, the coumarin derivative Columbianetin glucopyranoside (CBG) has emerged as a compound of interest, with published studies highlighting its potential anti-inflammatory, antiplatelet, and neuroprotective properties.[1][2][3] This guide provides a comprehensive framework for the independent replication of these key findings. As a self-validating system, this document details the necessary experimental protocols, compares CBG's reported activities with established alternatives, and offers insights into the causality behind experimental choices, thereby upholding the principles of scientific integrity and trustworthiness.

Understanding Columbianetin Glucopyranoside: From Source to Purity

Columbianetin glucopyranoside is a natural product that can be isolated from the root of Angelicae pubescentis radix.[1] In vivo, CBG is metabolized to its active aglycone, columbianetin (CBN).[2][4] For any replication study, the purity of the starting compound is paramount. Several commercial vendors supply Columbianetin glucopyranoside, and it is crucial to obtain a certificate of analysis to confirm its identity and purity. While some suppliers state a purity of ≥90% for the glucoside, others offer the aglycone, columbianetin, at >98% purity.[5][6] Researchers should carefully consider which form is most appropriate for their experimental design, keeping in mind the in vivo metabolic conversion.

Replication of Anti-Inflammatory Activity

The anti-inflammatory effects of CBG are often attributed to the inhibition of pro-inflammatory mediators. A common and robust in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

This protocol is designed to quantify the inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • Columbianetin glucopyranoside (CBG)

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 12-24 hours.[7]

  • Treatment: Pre-treat the cells with varying concentrations of CBG (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[8]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage inhibition of NO production by CBG compared to the LPS-only treated cells.

Comparative Analysis:
CompoundTarget/MechanismReported IC50 (NO Inhibition)
Columbianetin glucopyranoside Inhibition of pro-inflammatory mediatorsData requires experimental determination
Parthenolide Inhibition of NF-κB activation~10 µM in THP-1 cells (for iNOS promoter activity)[9]

Causality Behind Experimental Choices: RAW 264.7 cells are a well-established and widely used cell line for studying inflammation due to their robust response to LPS, leading to the production of inflammatory mediators like NO. The Griess assay is a simple, sensitive, and specific colorimetric method for the detection of nitrite, a stable and quantifiable breakdown product of NO.

Workflow for Anti-Inflammatory Assay

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Pre-treat with CBG seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure absorbance griess->measure calculate Calculate % inhibition measure->calculate

Caption: Workflow for assessing the anti-inflammatory activity of Columbianetin glucopyranoside.

Replication of Antiplatelet Aggregation Activity

CBG has been reported to possess antiplatelet aggregation properties.[1][2] Platelet aggregation is a critical process in hemostasis and thrombosis and can be induced by various agonists such as adenosine diphosphate (ADP) and collagen.

Experimental Protocol: Light Transmittance Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function. It measures the change in light transmission through a platelet suspension as aggregation occurs.

Materials:

  • Columbianetin glucopyranoside (CBG)

  • Human whole blood from healthy, drug-free donors

  • 3.2% Sodium citrate (anticoagulant)

  • Platelet agonists: ADP, Collagen

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm the PRP samples to 37°C.

    • Incubate the PRP with various concentrations of CBG or a vehicle control for a specified time (e.g., 5-10 minutes).

    • Add a platelet agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL) to induce aggregation.[5]

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the maximum percentage of aggregation and calculate the IC50 value for CBG against each agonist.

Comparative Analysis:
CompoundTarget/MechanismReported IC50 (Collagen-induced Aggregation)
Columbianetin glucopyranoside Inhibition of platelet activation pathwaysData requires experimental determination
Aspirin Irreversible inhibition of cyclooxygenase-1 (COX-1)~322.5 µmol/L (in vitro)[10][11]

Causality Behind Experimental Choices: LTA provides a quantitative measure of platelet aggregation in response to specific agonists, allowing for the elucidation of the inhibitory mechanism of the test compound. The use of multiple agonists like ADP and collagen helps to probe different platelet activation pathways.

Platelet Aggregation Assay Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect whole blood prp_ppp Prepare PRP and PPP blood->prp_ppp adjust Adjust platelet count prp_ppp->adjust incubate Incubate PRP with CBG adjust->incubate agonist Add agonist (ADP/Collagen) incubate->agonist record Record light transmittance agonist->record max_agg Determine max aggregation record->max_agg ic50 Calculate IC50 max_agg->ic50

Caption: Workflow for the light transmittance aggregometry (LTA) assay.

Replication of Neuroprotective Activity

CBG has been reported to exert protective effects against glutamate-induced neurotoxicity.[3] Glutamate excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. The rat pheochromocytoma cell line, PC12, is a commonly used model for studying neuronal differentiation and neuroprotective effects.

Experimental Protocol: Glutamate-Induced Neurotoxicity in PC12 Cells

This protocol assesses the ability of CBG to protect PC12 cells from cell death induced by high concentrations of glutamate.

Materials:

  • Columbianetin glucopyranoside (CBG)

  • PC12 cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse serum and Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF) for differentiation (optional)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% FBS. For differentiation, treat cells with NGF (e.g., 50-100 ng/mL) for several days.

  • Cell Seeding: Seed the differentiated or undifferentiated PC12 cells in a 96-well plate at an appropriate density.

  • Treatment: Pre-treat the cells with various concentrations of CBG for a specified time (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.[12][13]

  • Cell Viability Assay (MTT):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and determine the EC50 of CBG for its neuroprotective effect.

Comparative Analysis:
CompoundTarget/MechanismReported EC50/Protective Concentration
Columbianetin glucopyranoside Attenuation of glutamate-induced excitotoxicityData requires experimental determination
MK-801 Non-competitive NMDA receptor antagonist10 µM shows significant protection in cortical neurons[14]

Causality Behind Experimental Choices: PC12 cells are a suitable model as they share many characteristics with neurons and are susceptible to glutamate-induced excitotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Neuroprotection Assay Workflow

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture PC12 cells differentiate Differentiate with NGF (optional) culture->differentiate seed Seed cells in 96-well plate differentiate->seed treat Pre-treat with CBG seed->treat induce Induce neurotoxicity with Glutamate treat->induce mtt Perform MTT assay induce->mtt measure Measure absorbance mtt->measure calculate Calculate % cell viability measure->calculate

Caption: Workflow for the glutamate-induced neurotoxicity assay in PC12 cells.

Conclusion and Future Directions

This guide provides a foundational framework for the independent replication of the key published bioactivities of Columbianetin glucopyranoside. By following the detailed protocols and considering the comparative data, researchers can rigorously validate these findings and contribute to a more robust understanding of this natural product's therapeutic potential. Future studies should aim to elucidate the precise molecular mechanisms underlying CBG's effects and explore its efficacy in more complex in vivo models. The path from a promising natural compound to a clinically relevant therapeutic is long and requires a steadfast commitment to scientific rigor and reproducibility.

References

  • Kawasaki, T., et al. (2000). Increased Platelet Sensitivity to Collagen in Individuals Resistant to Low-Dose Aspirin. Stroke, 31(3), 591–595. [Link]

  • ResearchGate. (n.d.). Inhibition of LPS-induced nitric oxide production in RAW 264.7 cells by extracts of C. argentea. Retrieved from [Link]

  • PubMed. (2000). Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin. Stroke, 31(3), 591-5. [Link]

  • MDPI. (2021). The Synergistic Effect of Ginkgo biloba Extract 50 and Aspirin Against Platelet Aggregation. Molecules, 26(16), 4945. [Link]

  • ScienceOpen. (2011). Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel. Journal of Thrombosis and Haemostasis, 9(10), 2103-2105. [Link]

  • Scientific Research Publishing. (2015). Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies. Journal of Biomedical Science and Engineering, 8, 40-45. [Link]

  • ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • ResearchGate. (n.d.). CAP protects PC12 cells from glutamate excitotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7.... Retrieved from [Link]

  • PubMed. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Pakistan journal of pharmaceutical sciences, 27(6), 1741-1747. [Link]

  • ResearchGate. (n.d.). Inhibition of Collagen-Induced Platelet Aggregation (A) and ADP-Induced.... Retrieved from [Link]

  • PubMed Central. (2014). Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. Food technology and biotechnology, 52(4), 437-444. [Link]

  • National Institutes of Health. (2001). Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(11), 3947-3955. [Link]

  • ResearchGate. (n.d.). Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS.... Retrieved from [Link]

  • PubMed. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of pharmaceutical and biomedical analysis, 153, 221-231. [Link]

  • ohmx-bio.com. (n.d.). Columbianetin β-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). MK 801 inhibits the glutamate-evoked changes in intracellular Ca²⁺.... Retrieved from [Link]

  • PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Pakistan journal of pharmaceutical sciences, 27(6), 1741-1747. [Link]

  • PLOS. (2011). Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property?. PloS one, 6(8), e24098. [Link]

  • PubMed. (2000). Inhibition by parthenolide of phorbol ester-induced transcriptional activation of inducible nitric oxide synthase gene in a human monocyte cell line THP-1. Biochemical pharmacology, 60(4), 505-510. [Link]

  • MDPI. (2024). Apple Pomace Extract Improves MK-801-Induced Memory Impairment in Mice. Nutrients, 16(2), 221. [Link]

  • MDPI. (2021). Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. Antioxidants (Basel, Switzerland), 10(5), 708. [Link]

  • ResearchGate. (n.d.). Potential molecular mechanisms underlying the neuroprotective action of.... Retrieved from [Link]

  • Health Biotechnology and Biopharma. (2021). Dose response effect of bergenin on collagen and ADP induced platelet aggregation. Health Biotechnology and Biopharma, 5(1), 24-38. [Link]

  • PubMed. (1998). Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress. Brain research, 788(1-2), 155-161. [Link]

  • ResearchGate. (n.d.). Inhibition of ADP-induced (A) and collagen-induced (B) platelet.... Retrieved from [Link]

  • ResearchGate. (n.d.). Collagen-induced degranulation of platelets is inhibited by the ADP.... Retrieved from [Link]

  • Frontiers. (2021). Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway. Frontiers in pharmacology, 12, 698565. [Link]

  • PubMed. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of pharmaceutical and biomedical analysis, 153, 221-231. [Link]

  • MDPI. (2020). Astaxanthin Protects PC12 Cells against Homocysteine- and Glutamate-Induced Neurotoxicity. Antioxidants, 9(1), 46. [Link]

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Comparative

Pharmacokinetic Profiling: Columbianetin-β-D-glucopyranoside vs. Columbianetin Aglycone

Executive Summary This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Columbianetin-β-D-glucopyranoside (CBG) and its aglycone, Columbianetin (CBN) . Both compounds are bioactive furocoumar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Columbianetin-β-D-glucopyranoside (CBG) and its aglycone, Columbianetin (CBN) . Both compounds are bioactive furocoumarins derived from Angelica pubescens (Radix Angelicae Pubescentis).

The core pharmacokinetic distinction lies in their bioavailability and metabolic fate: CBG acts largely as a precursor , exhibiting low intrinsic bioavailability (~5.6%) and relying on hydrolysis (primarily by intestinal microbiota) to release the lipophilic, highly bioavailable CBN (Bioavailability >50%) into systemic circulation.

Chemical & Physicochemical Context

Understanding the structural difference is a prerequisite for interpreting the PK data.

FeatureColumbianetin-β-D-glucopyranoside (CBG)Columbianetin (CBN)
Type O-Glycoside (Prodrug-like)Aglycone (Active Furocoumarin)
Polarity High (Hydrophilic)Low to Moderate (Lipophilic)
Permeability Low (Limited passive diffusion)High (Rapid passive diffusion)
Primary Route Hydrolysis -> Absorption as AglyconeDirect Absorption

Pharmacokinetic Comparison

The following data synthesizes comparative studies conducted in Sprague-Dawley rats using LC-MS/MS and HPLC-FLD methodologies.

Absorption and Bioavailability[1][2]
  • Columbianetin (Aglycone): Exhibits characteristics of a Biopharmaceutics Classification System (BCS) Class I or II compound. It is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentration (

    
    ) within 0.3–0.5 hours .[1][2] Its absolute oral bioavailability is high, ranging from 54% to 81%  depending on the dose [1].[1][2]
    
  • Columbianetin-β-D-glucopyranoside (Glycoside): Exhibits poor membrane permeability due to the glucose moiety. Its absolute bioavailability is significantly lower, reported at approximately 5.63 ± 4.42% [2]. However, it serves as a "reservoir"; following oral administration, a significant portion of CBG is hydrolyzed in the gut to CBN, which is then absorbed.

Distribution and Tissue Accumulation

Both compounds show wide tissue distribution, but their accumulation patterns differ due to lipophilicity.

  • Key Tissues: Stomach, ovary, kidney, liver, spleen, lung, heart, and brain.[1][3][4]

  • Specific Accumulation: High levels of both CBG and CBN are detected in the ovary and kidney tissues , suggesting potential target organ specificity for pharmacological effects [2].

Elimination
  • Half-life (

    
    ):  CBN has a relatively short elimination half-life of 60–90 minutes  after oral dosing [1].[1][2]
    
  • Excretion Route: Both compounds and their metabolites are primarily excreted via the fecal route , with minor excretion in urine and bile [2].[4]

Summary Table: PK Parameters (Oral Administration)
ParameterColumbianetin (Aglycone) [1]Columbianetin-β-D-glucopyranoside (Glycoside) [2]

(h)
0.33 ± 0.100.45 ± 0.15

(ng/mL)
High (Dose dependent)Low (Rapidly hydrolyzed)

(h)
1.0 – 1.51.8 – 2.5 (Apparent)
Bioavailability (

)
54.3 – 81.1% 5.63 ± 4.42%
Major Metabolite Hydroxylated/Conjugated formsColumbianetin (Aglycone)

Metabolic Pathway Visualization

The following diagram illustrates the critical hydrolysis step that converts the glycoside (CBG) into the aglycone (CBN), facilitating absorption.

MetabolicPathway CBG Columbianetin-β-D-glucopyranoside (Oral Intake) Gut Intestinal Lumen (Microbiota/Glucosidases) CBG->Gut Transit Systemic Systemic Circulation (Bioactive Form) CBG->Systemic Minor Absorption (~5%) CBN Columbianetin (Aglycone) (Lipophilic / Absorbed) Gut->CBN Hydrolysis (-Glucose) CBN->Systemic Rapid Absorption Liver Liver (Phase I/II Metabolism) Excretion Fecal/Urinary Excretion Liver->Excretion Elimination Systemic->Liver Transport

Figure 1: Metabolic conversion of Columbianetin-β-D-glucopyranoside to its aglycone Columbianetin.

Experimental Methodology

To validate these profiles in your own laboratory, follow this standardized bioanalytical protocol. This workflow ensures the separation of the glycoside from the aglycone and prevents ex vivo hydrolysis during sample handling.

Bioanalytical Method (LC-MS/MS)

Objective: Simultaneous quantification of CBG and CBN in rat plasma.

Instrument Parameters:

  • System: UPLC coupled with Triple Quadrupole Mass Spectrometry (e.g., Agilent 6460 or similar).

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5][6][7][8]

    • Gradient: 10% B to 90% B over 5 minutes.

  • Detection (MRM Mode):

    • CBN:

      
       247.1 
      
      
      
      203.1 (Quantifier).
    • CBG:

      
       409.2 
      
      
      
      247.1 (Quantifier).
    • Note: The transition 409

      
       247 corresponds to the loss of the glucose moiety.
      
Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to remove sugars and salts that cause matrix effects in the glycoside analysis.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of IS solution (e.g., Warfarin or Osthole at 100 ng/mL).

  • Extraction: Add 500 µL of Ethyl Acetate .

    • Why Ethyl Acetate? It efficiently extracts the aglycone and sufficiently extracts the glycoside while leaving behind very polar plasma interferences.

  • Agitation: Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a fresh tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial conditions).

Experimental Workflow Diagram

Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase Dosing Oral Gavage (CBG or CBN) Sampling Serial Blood Sampling (0, 0.08, 0.25 ... 24h) Dosing->Sampling Prep Plasma Separation & LLE (Ethyl Acetate) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Data PK Modeling (WinNonlin / DAS) Analysis->Data

Figure 2: Standardized pharmacokinetic study workflow for coumarin glycosides.

References

  • The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. Journal of Ethnopharmacology, 2013.[2]

  • Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 2018.[3]

  • Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2018.[6][7][8]

Sources

Validation

A Researcher's Guide to Assessing the Therapeutic Index of Columbianetin Glucopyranoside

In the landscape of modern drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, Columbianetin glucopyranoside (CG), a coumarin compound primarily isolated from Angelicae pubesc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, Columbianetin glucopyranoside (CG), a coumarin compound primarily isolated from Angelicae pubescentis radix, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the therapeutic index (TI) of CG, a critical parameter that quantifies the relative safety of a drug by comparing its effective dose to its toxic dose.

A high therapeutic index is paramount, indicating a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.[4] This guide will delve into the essential in vitro and in vivo methodologies required to determine the TI of CG, contextualize its potential with comparable agents, and offer the technical rationale behind each experimental step.

Understanding Columbianetin Glucopyranoside: Efficacy and Pharmacokinetics

Columbianetin glucopyranopyranoside and its metabolite, columbianetin, have demonstrated a range of promising biological activities, including anti-inflammatory, analgesic, anti-platelet aggregation, and neuroprotective effects.[1][2][3][5][6] These properties suggest its potential application in treating conditions such as rheumatism, arthralgia, and glutamate-induced neurotoxicity.[2]

A crucial aspect of assessing the therapeutic potential of CG is understanding its pharmacokinetic profile. Studies in rats have shown that CG can cross the blood-brain barrier and is primarily excreted through the fecal route.[2] The absolute bioavailability of CG has been reported to be approximately 5.63 ± 4.42%, and it is known to be metabolized into its active form, columbianetin.[7] The presence of other constituents from its natural source, Angelicae pubescentis radix, may enhance its absorption.[7] CG and its metabolite are widely distributed in various tissues, with higher concentrations found in the ovary and kidney.[7]

The Therapeutic Index: A Quantitative Measure of Safety

The therapeutic index is a fundamental concept in pharmacology, providing a quantitative measure of a drug's safety margin.[4] It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[4][8]

Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50

A higher TI is preferable, as it implies a greater separation between the therapeutic and toxic doses.[4] For preclinical assessment, the TI is predicted using data from in vitro and in vivo studies.[9]

An alternative concept, particularly in in vitro studies, is the Selectivity Index (SI), which is often calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[10]

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for its therapeutic target over host cells.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for assessing the therapeutic index."

Methodologies for Assessing the Therapeutic Index of Columbianetin Glucopyranoside

A systematic approach combining in vitro and in vivo studies is essential for a comprehensive evaluation of CG's therapeutic index.

In vitro assays provide the initial data on the biological activity and cytotoxicity of CG, forming the basis for the Selectivity Index calculation.

A. Determining the 50% Effective Concentration (EC50):

The choice of assay to determine the EC50 is dictated by the specific therapeutic claim being investigated. For instance, to validate the anti-inflammatory properties of CG, a relevant in vitro model would be essential.

  • Example: Anti-inflammatory EC50 in Macrophages

    • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Principle: LPS stimulation induces an inflammatory response, including the production of nitric oxide (NO). The efficacy of CG in reducing NO production is measured.

    • Endpoint: Quantification of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Rationale: This model is a well-established and cost-effective method for screening potential anti-inflammatory compounds.

B. Determining the 50% Cytotoxic Concentration (CC50):

Cytotoxicity assays are crucial for determining the concentration of CG that is toxic to cells.

  • Recommended Assay: MTT or XTT Assay

    • Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[11] The intensity of the color is proportional to the number of viable cells.

    • Rationale: MTT and XTT assays are robust, sensitive, and suitable for high-throughput screening. The XTT assay has the advantage of producing a water-soluble formazan, simplifying the protocol.[11][12]

    • Protocol: A detailed protocol for the XTT assay is provided in the "Experimental Protocols" section.

C. Comparative Analysis:

To contextualize the in vitro safety and efficacy of CG, it should be compared with a relevant reference compound. For its anti-inflammatory properties, a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac would be a suitable comparator.

CompoundEC50 (Anti-inflammatory)CC50 (Cytotoxicity)Selectivity Index (SI = CC50 / EC50)
Columbianetin GlucopyranosideExperimental DataExperimental DataCalculated Value
DiclofenacLiterature/Experimental DataLiterature/Experimental DataCalculated Value

Table 1: Hypothetical data table for in vitro comparative analysis.

Promising in vitro results should be followed by in vivo studies to determine the therapeutic index in a whole-organism context.

A. Determining the 50% Effective Dose (ED50):

Similar to in vitro studies, the choice of animal model depends on the therapeutic indication.

  • Example: Analgesic ED50 using the Hot Plate Test

    • Animal Model: Mice or rats.

    • Principle: The hot plate test assesses the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus.[2] An increase in the response latency indicates an analgesic effect.

    • Rationale: This is a standard and widely accepted method for evaluating centrally acting analgesics.

B. Determining the 50% Lethal Dose (LD50):

Acute oral toxicity studies are performed to determine the LD50 of CG.

  • Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method)

    • Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) of a single sex.[13] The outcome (mortality/survival) at one dose level determines the next dose level. This method allows for the classification of the substance into a toxicity class and an estimation of the LD50.[13][14]

    • Rationale: This method significantly reduces the number of animals required compared to traditional LD50 tests while providing sufficient information for hazard classification.[13][15]

    • Protocol: A summary of the OECD 423 guideline is provided in the "Experimental Protocols" section.

C. Comparative Analysis:

CompoundED50 (Analgesic)LD50 (Oral, Rat/Mouse)Therapeutic Index (TI = LD50 / ED50)
Columbianetin GlucopyranosideExperimental DataExperimental DataCalculated Value
Morphine (Reference)Literature DataLiterature DataCalculated Value

Table 2: Hypothetical data table for in vivo comparative analysis.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using XTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Columbianetin glucopyranoside and a positive control (e.g., doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds. Include untreated and vehicle-treated wells as negative controls.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C.[11]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the CC50 value using non-linear regression analysis.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Step-by-step XTT cytotoxicity assay."

Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD 423)

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (preferably females, as they are often slightly more sensitive). Acclimatize the animals for at least 5 days.

  • Dosing: Administer Columbianetin glucopyranoside orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Dose an initial group of 3 animals at the starting dose.

    • If mortality occurs, re-dose at a lower level.

    • If no mortality occurs, dose the next group at a higher level.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13] Pay close attention during the first 24 hours.[13][16]

  • Endpoint: The test is terminated when a clear outcome is observed, allowing for the classification of the substance and an estimation of the LD50. For example, if a dose of 2000 mg/kg causes no mortality, the LD50 is considered to be greater than 2000 mg/kg.[17]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to assessing the therapeutic index of Columbianetin glucopyranoside. By systematically determining its in vitro selectivity and in vivo therapeutic window, researchers can generate the critical data needed to evaluate its potential as a safe and effective therapeutic agent. A favorable therapeutic index for CG, particularly in comparison to existing drugs with known side effects, would strongly support its further preclinical and clinical development. Future research should also focus on subchronic toxicity studies to understand the effects of repeated dosing, which is more representative of clinical use.[18]

References

  • Zhang, Y., et al. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. National Institutes of Health. Retrieved from [Link]

  • Li, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.2: Therapeutic index. Retrieved from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Chen, Y., et al. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. PubMed. Retrieved from [Link]

  • Chen, N., et al. (2019). Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics. PubMed. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Retrieved from [Link]

  • StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of columbianetin-β-D-glucopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis Radix extract. Retrieved from [Link]

  • ResearchGate. (n.d.). The determination and interpretation of the therapeutic index in drug development. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Kamal, Z., et al. (n.d.). Biological Potential and Pharmacological Activity of Columbianetin in Chronic Diseases. Bentham Science. Retrieved from [Link]

  • Medical News Today. (2023). What is the therapeutic index of drugs? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Accessing columbianetin-containing natural products via a domino on-water, in-water process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Columbianetin. PubChem. Retrieved from [Link]

  • Kamal, Z., et al. (2023). Biological Potential and Pharmacological Activity of Columbianetin in Chronic Diseases. Current Pharmaceutical Design. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Al-Hindawi, M. K., et al. (1989). A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents. National Institutes of Health. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • Takanashi, K., et al. (2015). Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex. PMC - National Institutes of Health. Retrieved from [Link]

  • Dubey, P., et al. (n.d.). In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. International Journal of All Research Education and Scientific Methods. Retrieved from [Link]

  • Kamal, Z., et al. (2023). Biological Potential and Pharmacological Activity of Columbianetin in Chronic Diseases. Ingenta Connect. Retrieved from [Link]

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Comparative

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro vs. In Vivo Correlation of Columbianetin Glucopyranoside Activity

For drug development professionals, the journey of a natural product from a promising hit in a high-throughput screen to a viable clinical candidate is a formidable one. A critical, and often precarious, step in this jou...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey of a natural product from a promising hit in a high-throughput screen to a viable clinical candidate is a formidable one. A critical, and often precarious, step in this journey is establishing a meaningful correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a complex, living organism (in vivo). This guide provides an in-depth technical comparison of the observed activities of Columbianetin glucopyranoside (CG), a bioactive coumarin from traditional medicinal plants like Angelicae pubescentis radix, dissecting the challenges and strategies in establishing its in vitro-in vivo correlation (IVIVC).[1][2]

This document moves beyond a simple recitation of data. It aims to illuminate the causal links behind experimental design, validate the integrity of the described protocols, and provide a robust framework for researchers navigating the preclinical development of similar natural products.

The In Vitro Promise: Mechanistic Insights into Columbianetin Glucopyranoside

In vitro studies are the bedrock of early-phase drug discovery, offering a controlled environment to elucidate a compound's mechanism of action at the cellular and molecular level. For Columbianetin glucopyranoside, a significant body of research points towards potent anti-inflammatory effects.

Probing Anti-inflammatory Action: The LPS-Stimulated Macrophage Model

A cornerstone for assessing anti-inflammatory potential is the lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the innate immune response. LPS, a component of gram-negative bacteria, triggers a powerful inflammatory cascade in these cells, making them an excellent system to screen for anti-inflammatory agents. The primary endpoint is often the inhibition of nitric oxide (NO), a key inflammatory mediator, whose overproduction is implicated in various inflammatory diseases.[3]

Experimental Protocol: In Vitro NO Inhibition Assay in RAW 264.7 Macrophages

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Plate the cells in a 96-well microplate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Pre-treatment: Treat the cells with varying, non-toxic concentrations of Columbianetin glucopyranoside for 1-2 hours prior to stimulation. The selection of a non-toxic concentration range is critical and must be predetermined using a cell viability assay (e.g., MTT or PrestoBlue™). This self-validating step ensures that any observed decrease in inflammatory markers is due to a specific anti-inflammatory effect, not cell death.

  • Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to each well, excluding the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification of Nitric Oxide: Measure the accumulated nitrite (a stable NO metabolite) in the cell culture supernatant using the Griess Reagent system. The absorbance at 540 nm is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated control. Determine the IC₅₀ value, the concentration of CG that inhibits 50% of NO production.

Causality and Mechanistic Insights:

A dose-dependent reduction in NO production by CG is the first clue to its anti-inflammatory action.[3] This effect is often mediated by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes transcriptionally regulated by the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][4] Therefore, a logical follow-up is to assess the effect of CG on the NF-κB signaling pathway.

Signaling Pathway: NF-κB Inhibition by Columbianetin Glucopyranoside

G cluster_membrane cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_translocation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Signaling Cascade IKK IKK Complex MyD88->IKK Signaling Cascade IkB IκBα IKK->IkB Phosphorylates & Degrades p65 p65 p65->IkB Nucleus Nucleus p65->Nucleus p50 p50 p50->IkB p50->Nucleus CG Columbianetin Glucopyranoside CG->IKK INHIBITS iNOS_COX2 iNOS, COX-2 Genes Inflammation Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammation Transcription & Translation caption Fig 1. Hypothesized anti-inflammatory mechanism of Columbianetin glucopyranoside.

Caption: Fig 1. Hypothesized anti-inflammatory mechanism of Columbianetin glucopyranoside.

The In Vivo Reality: Navigating Pharmacokinetics and Efficacy

While in vitro data provides a compelling hypothesis, the in vivo environment introduces a host of variables collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These pharmacokinetic properties dictate whether a sufficient concentration of the active compound can reach its target tissue to exert a therapeutic effect.

For Columbianetin glucopyranoside, pharmacokinetic studies reveal a critical challenge: it has a low absolute oral bioavailability of approximately 5.6%.[1] Furthermore, it is metabolized in vivo to its aglycone form, Columbianetin (CBN).[1] This immediately complicates the IVIVC; the anti-inflammatory activity observed in a living system could be attributed to the parent compound (CG), its more readily absorbed metabolite (CBN), or a combination of both.[5][6]

Validating Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and well-characterized assay for evaluating the in vivo efficacy of acute anti-inflammatory agents. Injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response, characterized by swelling (edema), which can be quantified over time.

Experimental Protocol: Murine Carrageenan-Induced Paw Edema

  • Acclimatization: House male Swiss albino mice (20-25g) in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to control (vehicle), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of Columbianetin glucopyranoside).

  • Compound Administration: Administer the vehicle, positive control, or CG orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

  • Induction of Inflammation: Measure the initial paw volume of the right hind paw using a plethysmometer. Subcutaneously inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan-only control group. Determine the ED₅₀, the dose that causes a 50% reduction in edema.

  • Histopathological Corroboration (Self-Validation): At the end of the experiment, tissue sections of the paw can be collected for histological analysis to visually confirm the reduction in inflammatory cell infiltration, providing a secondary, qualitative validation of the quantitative plethysmometer data.

Bridging the Divide: A Comparative Analysis and IVIVC Framework

Directly correlating the in vitro IC₅₀ of Columbianetin glucopyranoside with its in vivo ED₅₀ is not straightforward due to the significant first-pass metabolism and low bioavailability.

Comparative Data Summary

MetricIn Vitro (LPS-stimulated RAW 264.7)In Vivo (Carrageenan Paw Edema)Key Considerations for Correlation
Test System Murine macrophage cell lineWhole organism (mouse/rat)High biological complexity in vivo
Compound Form Parent Compound (CG)Parent (CG) + Metabolite (CBN)The in vivo effect is a composite of both forms.
Endpoint Inhibition of Nitric Oxide (NO)Reduction of paw edema volumeCellular vs. physiological response
Potency Metric IC₅₀ (µM range)ED₅₀ (mg/kg range)Direct comparison is confounded by ADME properties.
Bioavailability 100% (direct application to cells)Low (~5.6% for oral CG)[1]A major barrier to achieving therapeutic concentrations of the parent drug.

The IVIVC Challenge: The low oral bioavailability of CG suggests that the concentrations achieved systemically may be insufficient to produce the anti-inflammatory effect based on its in vitro IC₅₀ alone. It is highly plausible that the in vivo efficacy is largely driven by the metabolite, Columbianetin (CBN), which may have different potency and better absorption characteristics.[6]

Workflow for Establishing a Predictive IVIVC Model

To build a truly predictive model, the experimental approach must be expanded to account for these complexities.

G cluster_invitro Phase 1: In Vitro Characterization cluster_pk Phase 2: Pharmacokinetic Profiling cluster_invivo Phase 3: In Vivo Efficacy cluster_ivivc Phase 4: IVIVC Modeling a Determine IC50 of CG (e.g., NO inhibition) k Develop a PK/PD Model: Correlate in vivo plasma concentrations of CG and CBN with the observed anti- inflammatory effect a->k b Determine IC50 of Metabolite (CBN) (e.g., NO inhibition) b->k d Administer CG to animals e Measure plasma concentrations of both CG and CBN over time d->e f Calculate key PK parameters (AUC, Cmax, T1/2, Bioavailability) e->f f->k h Determine ED50 of CG (e.g., Paw Edema Model) h->k i Determine ED50 of CBN (for comparison) i->k caption Fig 2. A comprehensive workflow for developing a robust IVIVC for a pro-drug/metabolite system.

Caption: Fig 2. A comprehensive workflow for developing a robust IVIVC for a pro-drug/metabolite system.

Conclusion and Strategic Recommendations

The anti-inflammatory activity of Columbianetin glucopyranoside is well-supported by in vitro evidence. However, its translation to an in vivo setting is complicated by poor oral bioavailability and metabolic conversion to Columbianetin. This creates a scenario where the parent compound acts as a pro-drug for its more active or more readily available metabolite.

For researchers in this field, establishing a meaningful IVIVC requires moving beyond simple endpoint comparisons. The following are critical next steps:

  • Parallel Potency Testing: The in vitro anti-inflammatory potency of the metabolite, Columbianetin, must be determined and compared directly with the parent glucoside.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A robust PK/PD model that correlates the plasma concentration-time profiles of both the parent drug and its active metabolite to the observed pharmacological response is essential.

  • Target Engagement Biomarkers: Developing assays to measure target engagement in vivo (e.g., inhibition of NF-κB in circulating immune cells or inflamed tissue) can provide a direct link between drug exposure and mechanistic activity, solidifying the IVIVC.

By adopting this integrated and mechanistically-informed approach, the scientific community can successfully navigate the complexities of IVIVC for natural products like Columbianetin glucopyranoside, ultimately accelerating their path toward potential clinical application.

References

  • Title: Anti-Inflammatory Effect of Columbianadin against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways Source: PubMed Central URL: [Link]

  • Title: Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry Source: PubMed URL: [Link]

  • Title: In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from Montrichardia arborescens Schott (Araceae) Source: Pharmacognosy Journal URL: [Link]

  • Title: In vitro - in vivo correlation: from theory to applications. Source: SciSpace by Typeset URL: [Link]

  • Title: In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from M Source: Phcogj.com URL: [Link]

  • Title: In Vitro In Vivo Correlation IVIVC Source: YouTube URL: [Link]

  • Title: (PDF) Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells Source: ResearchGate URL: [Link]

  • Title: (PDF) Antioxidant and Anti-Inflammatory Activities of Quercetin 7- O - β -D-Glucopyranoside from the Leaves of Brasenia schreberi Source: ResearchGate URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis Source: MDPI URL: [Link]

  • Title: Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi Source: PubMed URL: [Link]

  • Title: In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation Source: PubMed URL: [Link]

  • Title: In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma by LC-MS/MS after administration of columbianetin acetate and Angelicae pubescentis Radix extract Source: ResearchGate URL: [Link]

  • Title: The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration Source: PubMed URL: [Link]

  • Title: Chemical structure of columbianetin-β-D-glucopyranoside. Source: ResearchGate URL: [Link]

  • Title: (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms Source: ResearchGate URL: [Link]

  • Title: In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Walsh Medical Media URL: [Link]

  • Title: The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies Source: Frontiers in Pharmacology URL: [Link]

  • Title: Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test Source: National Institutes of Health URL: [Link]

  • Title: Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress Source: PubMed URL: [Link]

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Validation

A Comparative Benchmarking Guide to Neuroprotective Agents: Columbianetin Glucopyranoside in Focus

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, represent a significant and growing global health challenge. The complex pathophysiology of these diseases, often involving a confluence of oxidative stress, neuroinflammation, and apoptosis, has driven the search for effective neuroprotective agents.[1] Columbianetin glucopyranoside, a natural compound, has emerged as a promising candidate, exhibiting a range of biological activities including anti-inflammatory, analgesic, and protective effects against glutamate-induced toxicity.[2] This guide provides a comprehensive benchmarking of Columbianetin glucopyranoside against two well-established neuroprotective agents: the synthetic free-radical scavenger, Edaravone, and the widely studied natural flavonoid, Quercetin.

This in-depth technical comparison is designed to provide researchers and drug development professionals with a critical evaluation of the available experimental data, elucidate the underlying mechanisms of action, and offer a framework for future preclinical and clinical investigations.

Benchmarking a Novel Agent: The Rationale for Comparison

To rigorously evaluate the potential of a new neuroprotective candidate like Columbianetin glucopyranoside, it is essential to benchmark it against agents with known clinical relevance and well-characterized mechanisms.

  • Edaravone , a clinically approved treatment for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries, serves as a key synthetic benchmark.[3][4] Its primary mechanism is potent free radical scavenging, but it also exhibits anti-inflammatory and anti-apoptotic properties.[3][5]

  • Quercetin , a ubiquitous dietary flavonoid, is a well-researched natural compound with multifaceted neuroprotective effects.[6][7] Its mechanisms include potent antioxidant and anti-inflammatory actions, as well as modulation of key signaling pathways involved in cell survival and apoptosis.[6][8]

By comparing Columbianetin glucopyranoside to both a synthetic, clinically used drug and a well-established natural compound, we can gain a more nuanced understanding of its potential advantages and limitations.

In Vitro Evaluation of Neuroprotective Efficacy: A Multi-Parametric Approach

The neuroprotective potential of a compound is typically assessed across several key domains of neuronal injury. Here, we detail the standard experimental protocols used to evaluate efficacy in vitro and present a comparative summary of the available data for Columbianetin glucopyranoside, Edaravone, and Quercetin.

Protection Against Excitotoxicity and Enhancement of Neuronal Viability

Glutamate-induced excitotoxicity is a central mechanism of neuronal death in many neurological disorders.[9] The ability of a compound to protect neurons from excitotoxic insults and preserve their viability is a primary indicator of its neuroprotective potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[5][9]

  • Induction of Injury: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 8 mM).[5]

  • Compound Treatment: Concurrently with or prior to glutamate exposure, treat the cells with a range of concentrations of the test compound (Columbianetin glucopyranoside, Edaravone, or Quercetin).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for assessing neuroprotection using the MTT assay.

CompoundCell LineInsultNeuroprotective ConcentrationIC50 / % ProtectionCitation
Columbianetin glucopyranoside Data not available
Edaravone SH-SY5YAβ25-3540 µMSignificant protection[11]
Spiral Ganglion NeuronsGlutamate250-750 µM75% viability at 500 µM[12]
Quercetin SH-SY5YAβ1-4250-150 µM35.84% increase in viability at 150 µM[13]
HT22Glutamate5-100 µMIC50: 7.0 ± 0.2 µM[14]
Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage.

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxic agent and test compounds as described in the MTT assay protocol.

  • DCFH-DA Loading: Following treatment, incubate the cells with DCFH-DA solution. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.

CompoundAssayIC50 / ORAC ValueCitation
Columbianetin glucopyranoside Data not available
Edaravone DPPHEC50: 4.21 µM[15]
ABTSEC50: 5.52 µM[15]
ORAC5.65 µM of Trolox equivalent/µM[15]
Quercetin DPPHIC50: 18.7 µM[16]
ORAC4.38 - 10.7 µM of Trolox equivalent/µM[3]

Note: While specific ROS scavenging data for Columbianetin glucopyranoside is limited, its aglycone, Columbianetin, has been shown to modulate oxidative stress parameters.[3]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway in the loss of neurons in neurodegenerative diseases. The activation of caspases, particularly caspase-3, is a key event in the execution of apoptosis.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.

  • Enzymatic Cleavage: Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent or colored product.

  • Signal Detection: Measure the fluorescence or absorbance of the product, which is proportional to the caspase-3 activity.

Caption: Workflow for measuring caspase-3 activity as a marker of apoptosis.

CompoundModelEffect on Caspase-3Citation
Columbianetin (aglycone) DSS-induced colitis in ratsReduced A-caspase-3 activity[3]
Edaravone Hypoxic-ischemic brain injury in neonatal ratsInhibited caspase-3 activation[17]
Ischemic stroke modelsReduces caspase-3 activity[18]
Quercetin Glutamate-exposed hippocampal cellsAttenuated the increase in caspase-3 expression[19]
MCAO animal modelPrevented activation of caspase-3[20]
Human HL-60 cellsInduced apoptosis via caspase-3 activation (in cancer cells)[21]

Note: Quercetin's effect on caspase-3 can be context-dependent, inducing apoptosis in cancer cells while inhibiting it in models of neuronal injury.

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases through the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

Step-by-Step Methodology:

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

  • Sample Incubation: Add the collected supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of the cytokine in the sample.

CompoundModelEffect on TNF-α / IL-6Citation
Columbianetin (aglycone) LPS-stimulated PBMCsSuppressed TNF-α and IL-6 expression[15]
Edaravone Rat model of intracerebral hemorrhagePrevented expression of IL-1β, IL-6, and TNF-α[15]
Ischemia-reperfusion in rat heartsDecreased production of TNF-α[22]
Quercetin LPS-stimulated cellsDownregulated expression of IL-1β, IL-6, and TNF-α[8]
Human PBMCsInhibited TNF-α production and gene expression[20]

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The neuroprotective effects of these compounds are not merely a result of direct scavenging or binding but are intricately linked to the modulation of complex intracellular signaling pathways.

Columbianetin Glucopyranoside: Emerging Mechanistic Insights

While research on Columbianetin glucopyranoside is still emerging, studies on its aglycone, Columbianetin, point towards key mechanistic pathways:

  • Inhibition of the NF-κB Pathway: Columbianetin has been shown to suppress the activation of NF-κB, a key transcription factor that orchestrates the inflammatory response.[15] By inhibiting NF-κB, Columbianetin can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Activation of the Nrf2 Pathway: The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Columbianetin has been demonstrated to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[3]

Caption: Multifaceted neuroprotective mechanisms of Quercetin.

In Vivo Models: Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic potential of a neuroprotective agent in a whole-organism context. Common animal models for neurodegenerative diseases include rodents (mice and rats), zebrafish, and the fruit fly Drosophila melanogaster. [6][15]These models allow for the assessment of behavioral outcomes, as well as histological and biochemical changes in the brain.

Future studies on Columbianetin glucopyranoside should aim to utilize such models to evaluate its efficacy in improving motor and cognitive function, reducing neuronal loss, and modulating the key neuroprotective pathways identified in vitro.

Conclusion and Future Directions

This comparative guide highlights the potential of Columbianetin glucopyranoside as a novel neuroprotective agent. While direct comparative data is still limited, studies on its aglycone, Columbianetin, reveal promising anti-inflammatory and antioxidant properties mediated through the modulation of the NF-κB and Nrf2 pathways.

In comparison, Edaravone offers a benchmark as a clinically approved free-radical scavenger with demonstrated efficacy in specific neurodegenerative conditions. Quercetin, on the other hand, represents a well-characterized natural compound with a broad spectrum of neuroprotective activities, acting on multiple signaling pathways.

For Columbianetin glucopyranoside to advance as a therapeutic candidate, future research should focus on:

  • Generating robust quantitative data from standardized in vitro assays to allow for direct comparison with established neuroprotective agents.

  • Conducting in vivo studies in relevant animal models of neurodegenerative diseases to assess its therapeutic efficacy and safety profile.

  • Elucidating the detailed molecular mechanisms of the glucoside form of the compound, as its pharmacokinetic and pharmacodynamic properties may differ from the aglycone.

By addressing these key areas, the full therapeutic potential of Columbianetin glucopyranoside as a novel neuroprotective agent can be more comprehensively evaluated, paving the way for its potential translation into clinical applications.

References

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  • Costa, L. G., et al. (2016). Mechanisms of neuroprotection by quercetin: counteracting oxidative stress and more. Oxidative Medicine and Cellular Longevity, 2016, 2986796.
  • Ansari, M. A., et al. (2023). Neuroprotective potential of quercetin in Alzheimer's disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation. Frontiers in Pharmacology, 14, 1195321.
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  • Ren, R., et al. (2022). Quercetin exerts neuroprotective effects through activation of PI3K/AKT/CREB/BDNF signaling pathway in double blow model-induced schizophrenia-like mice. Journal of Affective Disorders, 319, 396-407.
  • Zhang, Y., et al. (2019). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro.
  • Lee, J. H., et al. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing. International Journal of Molecular Sciences, 23(14), 7592.
  • Yuan, W. J., et al. (2008). Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. BMC Neuroscience, 9, 75.
  • Li, Y., et al. (2011). Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells. Acta Biochimica et Biophysica Sinica, 43(1), 30-37.
  • da Silva, A. B., et al. (2025). Therapeutic Potential of Quercetin in the Treatment of Alzheimer's Disease: In Silico, In Vitro and In Vivo Approach. Molecules, 30(19), 4875.
  • Zhang, M., et al. (2025). Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models. International Journal of Molecular Sciences, 26(4), 2275.
  • Lee, D. H., et al. (2018). Quercetin attenuates neuronal cells damage in a middle cerebral artery occlusion animal model. Journal of Veterinary Science, 19(2), 273-280.
  • Satoh, K., et al. (2004). Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats. Neuroscience Letters, 365(2), 142-145.
  • Kim, H., et al. (2022). Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin.
  • Wang, Y., et al. (2017). Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons.
  • Chou, C. C., et al. (2010). Quercetin-induced apoptosis acts through mitochondrial- and caspase-3-dependent pathways in human breast cancer MDA-MB-231 cells. Human & Experimental Toxicology, 29(10), 829-838.
  • Park, C., et al. (2021). Quercetin's antagonistic effects on TNF-α. Journal of Nutritional Biochemistry, 95, 108764.
  • Higashi, Y., et al. (2006). Inhibitory effects of edaravone on the production of tumor necrosis factor-alpha in the isolated heart undergoing ischemia and reperfusion. European Journal of Pharmacology, 532(3), 268-274.
  • Shi, J., et al. (2025). Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury. Frontiers in Pharmacology, 16, 1378593.
  • Hsieh, H. L., et al. (2022). Quercetin exerts anti-inflammatory effects via inhibiting tumor necrosis factor-α-induced matrix metalloproteinase-9 expression in normal human gastric epithelial cells. World Journal of Gastroenterology, 28(11), 1162-1177.
  • Park, H. J., et al. (2021). Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves. Antioxidants, 10(4), 519.
  • Man, S., et al. (2010). Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells. Acta Biochimica et Biophysica Sinica, 43(1), 30-37.
  • Nabavi, S. F., et al. (2022). Quercetin's Effects on Glutamate Cytotoxicity. Molecules, 27(21), 7549.
  • Sharma, C., et al. (2021). Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells. Cellular and Molecular Neurobiology, 41(3), 563-576.
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  • Zhang, Y., et al. (2019).
  • Zhang, L., et al. (2018). Columbianetin β-D-glucopyranoside can be isolated from Angelicae pubescentis radix and has antiplatelet aggregation, anti-inflammatory and analgesic activities.

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Comparative

A Comparative Guide to Columbianetin Glucopyranoside from Diverse Botanical Sources

For researchers, scientists, and professionals in drug development, the selection of a lead compound is a critical decision point. Columbianetin glucopyranoside, a naturally occurring coumarin, has garnered significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a lead compound is a critical decision point. Columbianetin glucopyranoside, a naturally occurring coumarin, has garnered significant interest for its therapeutic potential, notably its anti-inflammatory, analgesic, and anti-platelet aggregation properties.[1] This guide provides a comprehensive comparative analysis of Columbianetin glucopyranoside derived from various plant sources, offering insights into extraction yields, purity, and the underlying pharmacological mechanisms. The information presented herein is supported by experimental data to empower informed decisions in your research and development endeavors.

Botanical Sources of Columbianetin Glucopyranoside: A Comparative Overview

Columbianetin glucopyranoside is not ubiquitously distributed in the plant kingdom. Its presence is predominantly documented in specific families and species, with varying concentrations. This section compares the known botanical sources.

Primary Source: Angelicae Pubescentis Radix

The dried roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, known in Traditional Chinese Medicine as "Duhuo," stand out as the most well-documented and commercially significant source of Columbianetin glucopyranoside.[2] Studies have focused extensively on optimizing its extraction and purification from this plant.

Other Documented and Potential Sources

While Angelicae Pubescentis Radix is the principal source, other plants have been identified as containing Columbianetin glucopyranoside or related coumarins, suggesting they could be alternative sources.

  • Angelica archangelica L. : This species is also a known source of coumarins, including the aglycone of Columbianetin glucopyranoside, columbianetin.

  • Seriphidium transiliense : This plant from the Compositae family has been reported to contain Columbianetin glucopyranoside.[3]

  • Umbelliferae (Apiaceae) Family : This plant family is a rich source of diverse coumarins.[4] While specific quantitative data for Columbianetin glucopyranoside across many species is limited, the general prevalence of coumarins in this family makes it a promising area for further investigation.

  • Compositae (Asteraceae) Family : Similar to the Umbelliferae family, the Compositae family is known for its wide array of secondary metabolites, including various coumarins.[5]

Data Presentation: Comparison of Columbianetin Glucopyranoside Content

Plant SourceFamilyPart UsedReported Content/Yield of Columbianetin GlucopyranosidePurity AchievedReference
Angelicae Pubescentis RadixUmbelliferaeRoot0.45% in crude extract>98%[2]
Seriphidium transilienseCompositaeNot SpecifiedPresence reported, quantitative data unavailableNot Specified[3]
Other Umbelliferae SpeciesUmbelliferaeVariousVaries; rich in diverse coumarinsNot Applicable[4]
Other Compositae SpeciesCompositaeVariousVaries; rich in diverse coumarinsNot Applicable[5]

Methodologies for Extraction, Purification, and Analysis

The efficient isolation of Columbianetin glucopyranoside is paramount for its downstream applications. This section details a validated protocol for its extraction and purification from Angelicae Pubescentis Radix and outlines the key analytical techniques for its characterization.

Experimental Protocol: Extraction and Purification from Angelicae Pubescentis Radix

This protocol is based on an optimized method that significantly increases the purity of Columbianetin glucopyranoside.[2]

Step 1: Extraction

  • Maceration: The dried and powdered roots of Angelicae Pubescentis Radix are macerated with 70% ethanol. This solvent choice is effective for extracting a broad range of coumarins.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

Step 2: Macroporous Resin Chromatography

  • Resin Selection: GDX-201 macroporous resin has shown excellent adsorption and desorption characteristics for Columbianetin glucopyranoside.[2]

  • Adsorption: The crude extract is dissolved in water and loaded onto the pre-equilibrated GDX-201 resin column.

  • Washing: The column is washed with deionized water to remove impurities such as sugars and salts.

  • Elution: Columbianetin glucopyranoside is eluted from the resin using a stepwise gradient of ethanol. A 25% ethanol solution has been found to be optimal for elution.[2]

Step 3: Preparative High-Performance Liquid Chromatography (PHPLC)

  • Further Purification: The enriched fraction from the macroporous resin chromatography is subjected to PHPLC for final purification.

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

  • Fraction Collection: Fractions containing high-purity Columbianetin glucopyranoside are collected based on the chromatogram.

**dot

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Angelicae Pubescentis Radix B Maceration (70% Ethanol) A->B C Filtration & Concentration B->C D Macroporous Resin Chromatography (GDX-201) C->D E Preparative HPLC (C18 Column) D->E F High-Purity Columbianetin glucopyranoside (>98%) E->F

Caption: Workflow for the extraction and purification of Columbianetin glucopyranoside.

Analytical Techniques for Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the standard method for the quantification and purity assessment of Columbianetin glucopyranoside.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for the structural confirmation and identification of Columbianetin glucopyranoside and its metabolites in complex biological matrices.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unambiguous structural elucidation of the isolated compound.

Pharmacological Mechanisms of Action: A Deeper Dive

The therapeutic effects of Columbianetin glucopyranoside are attributed to its modulation of specific signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory Activity

The anti-inflammatory effects of columbianetin, the aglycone of Columbianetin glucopyranoside, have been shown to be mediated through the inhibition of the NOD1/RIP2/NF-κB signaling pathway.[2][6]

  • Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is activated. This activation leads to the recruitment of receptor-interacting protein 2 (RIP2), which in turn activates the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Columbianetin intervenes in this cascade by inhibiting the activation of NOD1 and RIP2, thereby suppressing NF-κB activation and the subsequent production of inflammatory mediators.[2][6]

**dot

Anti_Inflammatory_Pathway LPS LPS NOD1 NOD1 LPS->NOD1 activates RIP2 RIP2 NOD1->RIP2 recruits NFkB NF-κB RIP2->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription Columbianetin Columbianetin Columbianetin->NOD1 inhibits Columbianetin->RIP2 inhibits Anti_Platelet_Pathway cluster_platelet Platelet Collagen Collagen COX1 COX-1 Collagen->COX1 activates ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds to TXA2 Thromboxane A2 COX1->TXA2 produces GPIIbIIIa GPIIb/IIIa Activation TXA2->GPIIbIIIa P2Y12->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Columbianetin_glucopyranoside Columbianetin glucopyranoside Columbianetin_glucopyranoside->COX1 inhibits Columbianetin_glucopyranoside->P2Y12 interferes with

Caption: Anti-platelet aggregation mechanism of Columbianetin glucopyranoside.

Conclusion and Future Directions

Columbianetin glucopyranoside presents a compelling profile as a natural product with significant therapeutic potential. Angelicae Pubescentis Radix is currently the most viable source for its isolation, with well-defined protocols for achieving high purity. While other plant sources exist, further research is required to quantify their Columbianetin glucopyranoside content and to develop efficient extraction methods.

The elucidation of its mechanisms of action, particularly the inhibition of the NOD1/RIP2/NF-κB pathway for its anti-inflammatory effects, provides a strong rationale for its further development. Future research should focus on a broader screening of plant species for high-yield sources, conducting direct comparative studies of the biological activities of Columbianetin glucopyranoside from different origins, and further exploring its downstream signaling targets to fully unlock its therapeutic promise.

References

  • Lu, L., Shi, D., Chen, N., Liu, T., Chi, Y., Kang, L., Liu, X., & Dai, Y. (2021). Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test. Evidence-Based Complementary and Alternative Medicine, 2021, 9967925. [Link]

  • Teng, C. M., Chen, C. C., Ko, F. N., Lee, L. G., Huang, T. F., & Chen, Y. P. (1990). Antiplatelet actions of some coumarin compounds isolated from plant sources. Thrombosis Research, 58(5), 457–466. [Link]

  • Wang, N., Wang, Z., Wang, Y., Xie, Y., & Wang, Y. (2018). Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation, 2018, 9191743. [Link]

  • Yang, Y., Zhang, L., & Yang, X. (2018). Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in a biological sample by high-performance liquid chromatography with fluorescence detection and identification of other columbianetin-β-d-glucopyranoside metabolites by ultra high-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 153, 221–231. [Link]

  • Rauf, A., Ajaz, M., & Raza, M. (2020). The analgesic potential of glycosides derived from medicinal plants. Journal of Pain Research, 13, 145–158. [Link]

  • Sarker, S. D., & Nahar, L. (2007). Coumarins from the family Umbelliferae. Phytochemistry: Advances in Research, 1-48. [Link]

  • Zhang, S., Ye, J., Zhang, Y., Xu, X., Liu, J., Zhang, S. H., Kunapuli, S. P., & Ding, Z. (2013). P2Y12 protects platelets from apoptosis via PI3k-dependent Bak/Bax inactivation. Journal of Thrombosis and Haemostasis, 11(1), 149–160. [Link]

  • Ohmxbiopro. (n.d.). Columbianetin β-D-glucopyranoside. Retrieved February 17, 2026, from [Link]

  • Lu, W. C., Lin, K. H., & Lu, W. J. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. International Journal of Molecular Sciences, 23(13), 6985. [Link]

  • Ferreira, J. F. S., Luthria, D. L., Sasaki, T., & Heyerick, A. (2010). Flavonoids from Artemisia annua L. as antioxidants and their potential combination with artemisinin against malaria and cancer. Molecules, 15(5), 3135–3170. [Link]

  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 29–46. [Link]

  • Pal, D., & Saha, S. (2020). Coumarins: An Important Phytochemical with Therapeutic Potential. In Plant-derived Bioactives. Springer, Singapore. [Link]

  • Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on natural coumarin lead compounds for their pharmacological activity. BioMed Research International, 2013, 963248. [Link]

  • Sinha, S., Sharma, A., & Sharma, G. (2023). Coumarin: A natural solution for alleviating inflammatory disorders. Phytomedicine Plus, 3(3), 100454. [Link]

  • Tran, G. H., Kim, H. J., & Lee, D. (2023). Quantitative analysis of coumarins in Artemisia keiskeana and A. stolonifera using HPLC/PDA. Journal of Applied Biological Chemistry, 66(2), 125-131. [Link]

  • de Souza, A. H. P., Galvão, A. M., de Almeida, E. T. C., da Silva, A. C., & de Souza, L. I. O. (2021). Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound. Molecules, 26(16), 4993. [Link]

  • Thabet, A. A., Youssef, F. S., El-Shazly, M., & El-Sayed, M. M. (2018). Phytochemical analysis and geographic assessment of flavonoids, coumarins and sesquiterpenes in Artemisia annua L. based on HPLC-DAD quantification and LC-ESI-QTOF-MS/MS confirmation. Journal of Pharmaceutical and Biomedical Analysis, 159, 471-483. [Link]

  • ResearchGate. (2021). Chemical structure of columbianetin-β-D-glucopyranoside. [Link]

  • Seba, M. C., & Singh, V. (2022). Umbelliferous Fruits-A Brief Review on Chemical Constituents and Pharmacological Action. International Journal of Research and Review, 9(7), 18-28. [Link]

  • Kumar, A., & Singh, A. (2021). a review on coumarin: sar, signaling pathway (s) in pharmacological activity & metabolite. Journal of Biomedical and Pharmaceutical Research, 10(4). [Link]

  • Compositdb. (2022). A Brief Overview of the Compositae, Lettuce and Sunflower. [Link]

  • Quiming, N. S., & Mabesa, L. V. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science, 152(5), 1709-1721. [Link]

  • Manvar, D., & Dholakia, C. (2005). Synthesis and in vivo analgesic and anti-inflammatory activity of some bi heterocyclic coumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 459-463. [Link]

  • Iranshahi, M., Shahverdi, A. R., & Mirjani, R. (2009). Antigenotoxic activities of the natural dietary coumarins umbelliferone, herniarin and 7-isopentenyloxycoumarin on the human lymphocyte DNA. Journal of biological sciences, 9(1), 60-64. [Link]

  • de Souza, G. C., de Maranhão, H., & de Oliveira, L. S. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 22(5), 1006-1011. [Link]

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  • Al-Snafi, A. E. (2020). Isolation of umbelliferone from leaves of Conocarpus erectus L. cultivated in Iraq. Al Mustansiriyah Journal of Pharmaceutical Sciences, 20(4), 1-8. [Link]

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  • Xia, Y., Chen, Y., & Li, Y. (2024). Quantitative Analysis of Flavonoids and Coumarins from Fingered Citron in Different Growth Periods and Their Regulatory Effects on Oxidative Stress. Foods, 13(2), 241. [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Columbianetin β-D-glucopyranoside

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Columbianetin β-D-glucopyranoside. The following protocols are designed to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Columbianetin β-D-glucopyranoside. The following protocols are designed to ensure personnel safety, experimental integrity, and environmental compliance through a framework of risk assessment, proper equipment use, and validated procedures.

Hazard Assessment and Risk Mitigation

Columbianetin β-D-glucopyranoside is a bioactive natural product isolated from plants such as Angelicae pubescentis radix.[1][2] It is recognized for its anti-platelet, anti-inflammatory, and analgesic properties.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) with standardized hazard classifications is not widely available, its bioactive nature necessitates a cautious approach. The toxicological properties have not been fully investigated.[4] Therefore, it must be handled as a compound with unknown long-term toxicity, and all exposure routes—inhalation, ingestion, and dermal contact—must be minimized.

The primary physical form of this compound is a solid powder.[5] This presents a significant risk of aerosolization, leading to inadvertent inhalation. The core principle guiding our handling protocols is ALARA (As Low As Reasonably Achievable), ensuring that exposure is minimized through a combination of engineering controls, administrative procedures, and personal protective equipment.

Mandatory Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[6][7] All PPE should be inspected before use and worn for the entire duration of handling procedures.[8]

Core PPE for All Operations

At a minimum, the following PPE must be worn when in the laboratory area where Columbianetin glucopyranoside is handled:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes, sprays, and fine dust.[8][9]

  • Nitrile Gloves: Disposable nitrile gloves provide adequate short-term protection against accidental contact with dry chemicals and solutions.[8] It is critical to double-check glove compatibility if using solvents other than common aqueous buffers. Gloves should be removed and replaced immediately upon any sign of contamination or tearing.[10]

  • Laboratory Coat: A properly fitted lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[9][11]

Task-Specific PPE Requirements

Different procedures carry varying levels of risk. The following table outlines the required PPE for specific tasks involving Columbianetin glucopyranoside.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Causality and Rationale
Storage & Inventory Chemical Splash GogglesNitrile GlovesLab CoatNot RequiredLow risk of exposure, but PPE protects against accidental container leakage or surface contamination.
Weighing Solid Powder Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatN95/FFP2 Respirator or use of a fume hoodHigh Risk of Inhalation. A face shield protects the entire face from airborne particles.[9] A respirator or fume hood is mandatory to prevent inhalation of fine powder.[5]
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot Required (if performed in a well-ventilated area)The risk of aerosolization is significantly reduced once the compound is in solution. Goggles protect against splashes.
Spill Cleanup (Solid) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab CoatN95/FFP2 RespiratorHigh Risk of Inhalation & Contact. Requires enhanced protection due to uncontrolled dust. A respirator is essential.
Spill Cleanup (Liquid) Chemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesLab CoatNot RequiredProtects against splashes during cleanup. The inhalation risk is low for non-volatile solutions.
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot RequiredProtects against accidental splashes or contact with contaminated waste containers.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing risk. The following steps provide a validated sequence for handling Columbianetin glucopyranoside from receipt to use.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don core PPE (goggles, lab coat, gloves).

  • Wipe the exterior of the container with a damp cloth (e.g., 70% ethanol) to decontaminate any shipping residue.

  • Store the container in a designated, clearly labeled, and tightly sealed secondary container in a freezer, as recommended for long-term stability.[4][12]

Weighing and Aliquoting (High-Risk Step)
  • Perform this procedure within a certified chemical fume hood or a powder containment hood to mitigate aerosol generation. [5][13]

  • Don all required PPE for handling solids, including a face shield and respirator if a fume hood is not used.[9]

  • Place an anti-static weigh boat on the analytical balance.

  • Carefully transfer the desired amount of powder using a dedicated spatula. Avoid any actions that could create dust clouds, such as dropping or tapping the spatula.

  • Once the desired amount is weighed, securely cap the primary container immediately.

  • Clean the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of cleaning materials as hazardous waste.

Solution Preparation
  • Add the solvent to the vessel containing the pre-weighed Columbianetin glucopyranoside.

  • Cap and mix the solution using a vortex or sonicator until fully dissolved.

  • Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Workflow cluster_cleanup Post-Handling & Disposal start Start: Acquire Compound risk_assessment Review SDS & SOPs Assess Risks start->risk_assessment select_ppe Select Task-Specific PPE risk_assessment->select_ppe don_ppe Don Core PPE (Goggles, Lab Coat, Gloves) select_ppe->don_ppe weigh Weigh Solid in Containment (Fume Hood) don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Segregate & Dispose of Hazardous Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Safe Handling Workflow for Columbianetin glucopyranoside.

Emergency Procedures and Spill Management

Accidents require immediate and correct action. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[11][13]

Personnel Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE for the type of spill (solid or liquid), including respiratory protection for solid spills.[12]

  • Containment:

    • Solid Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[14]

    • Liquid Spill: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Collection: Carefully scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.[14]

Waste Disposal Plan

Proper waste segregation and disposal are crucial for safety and environmental compliance. Columbianetin glucopyranoside waste must be treated as hazardous chemical waste.[14]

Waste Segregation and Labeling
  • Solid Waste: All contaminated solids, including unused powder, weigh boats, gloves, and cleaning materials, must be collected in a dedicated, chemically compatible container lined with a heavy-duty plastic bag.[14]

  • Liquid Waste: All solutions containing the compound and the first rinse of any contaminated glassware must be collected in a designated, leak-proof container for hazardous liquid waste.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Columbianetin β-D-glucopyranoside"), and the primary hazard (e.g., "Bioactive Compound - Avoid Contact and Inhalation").[14]

Containerization and Storage of Waste
  • Keep waste containers securely sealed when not in use.

  • Store waste in a designated, well-ventilated secondary containment area away from incompatible materials.[14]

  • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Never dispose of this chemical waste down the sanitary sewer or in the regular trash.[14][15]

References

  • G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • EPFL. (n.d.). Safety in the laboratory. Retrieved from [Link]

  • Augusta University. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]

  • University of Nevada, Reno. (2023, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Columbianetin glucopyranoside
Reactant of Route 2
Columbianetin glucopyranoside
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